Technical Documentation Center

Pht-Gly-Leu-Oh Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pht-Gly-Leu-Oh
  • CAS: 6707-71-7

Core Science & Biosynthesis

Foundational

The Phthalyl Paradigm in Peptide Chemistry: A Technical Guide to Gly-Leu Synthesis

Executive Summary In the evolution of peptide chemistry, the phthalyl (Phth) protecting group represents a pivotal chapter in the mastery of orthogonality. While modern solid-phase peptide synthesis (SPPS) is dominated b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolution of peptide chemistry, the phthalyl (Phth) protecting group represents a pivotal chapter in the mastery of orthogonality. While modern solid-phase peptide synthesis (SPPS) is dominated by Fmoc and Boc strategies, the phthalyl group remains a potent tool in the solution-phase synthesis of short pharmaceutical intermediates and complex alkaloids.

This guide details the role of the phthalyl group in the synthesis of Glycyl-Leucine (Gly-Leu) . This specific dipeptide serves as an ideal model system to demonstrate the phthalyl group's unique chemical behaviors: its ability to form stable acid chlorides, its resistance to harsh acidic/basic hydrolysis, and its specific cleavage via hydrazinolysis (the Ing-Manske procedure ).

The Phthalyl Advantage: Mechanistic Rationale

The selection of the phthalyl group for Gly-Leu synthesis is not arbitrary; it addresses specific mechanistic challenges inherent in amide bond formation.

Prevention of Oxazolone-Mediated Racemization

The primary danger in activating N-acyl amino acids (like Acetyl-Leu) is the formation of oxazolones (azlactones) . These cyclic intermediates allow the


-proton to become acidic, leading to rapid racemization and loss of chiral purity.

The Phthalyl Solution: The cyclic imide structure of the phthalyl group locks the nitrogen's lone pair into a resonance system with two carbonyls. This geometric and electronic constraint prevents the nucleophilic attack of the amide oxygen on the activated carboxyl carbon, effectively blocking oxazolone formation.

  • Note: While Glycine (in Gly-Leu) is achiral and cannot racemize, the stability provided by the Phth group allows for the use of high-reactivity activation methods (like acid chlorides) that would be disastrous for chiral amino acids protected with simple acyl groups.

Stability Profile (Orthogonality)
  • Acid Stability: Phth is stable against anhydrous acids (e.g., HBr/AcOH, TFA), allowing it to survive conditions that cleave Boc groups.

  • Base Stability: Phth is relatively stable to mild alkali but labile to strong nucleophiles.

  • Cleavage Specificity: It is uniquely sensitive to hydrazine, providing a "third dimension" of orthogonality alongside acid-labile and base-labile groups.

Strategic Synthesis of Gly-Leu

The synthesis follows a convergent solution-phase strategy: Protection


 Activation 

Coupling

Deprotection
.
Workflow Visualization

The following diagram outlines the reaction pathway, highlighting the critical intermediates.

GlyLeuSynthesis Gly H-Gly-OH (Glycine) PhthGly Phth-Gly-OH (Protected) Gly->PhthGly Protection (Mild Base) Nefkens N-Ethoxycarbonyl- phthalimide (Nefkens Reagent) Nefkens->PhthGly PhthGlyCl Phth-Gly-Cl (Acid Chloride) PhthGly->PhthGlyCl Activation (Reflux) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->PhthGlyCl Dipeptide Phth-Gly-Leu-OEt (Protected Dipeptide) PhthGlyCl->Dipeptide Coupling (Schotten-Baumann) LeuEst H-Leu-OEt (Leucine Ester) LeuEst->Dipeptide Final H-Gly-Leu-OEt (Free Dipeptide) Dipeptide->Final Ing-Manske Deprotection Byproduct Phthalhydrazide (Insoluble Byproduct) Dipeptide->Byproduct Side Product Hydrazine N2H4 (Hydrazine) Hydrazine->Final

Figure 1: Critical path for the synthesis of Gly-Leu using Phthalyl protection.[1][2][3][4] Note the transformation to the acid chloride, a unique capability of Phth-amino acids.

Detailed Experimental Protocols

Step 1: Protection of Glycine (The Nefkens Method)

While early methods used fusion with phthalic anhydride at 180°C (Sheehan & Frank, 1949), this is harsh. The modern standard uses N-ethoxycarbonylphthalimide (Nefkens Reagent) , which operates under mild aqueous conditions.

Reagents:

  • Glycine (1.0 eq)[1]

  • N-Ethoxycarbonylphthalimide (1.05 eq)

  • Sodium Carbonate (

    
    )
    
  • Water/Acetone solvent system

Protocol:

  • Dissolve Glycine (10 mmol) and

    
     (10 mmol) in water (30 mL).
    
  • Add N-ethoxycarbonylphthalimide (10.5 mmol) dissolved in acetone (30 mL).

  • Stir at room temperature for 2 hours. The solution will clarify as the reagent reacts.

  • Acidify to pH 2 with 6M HCl. The Phth-Gly-OH will precipitate.

  • Filter, wash with cold water, and recrystallize from ethanol.

    • Checkpoint: Expect a white crystalline solid, mp ~192°C.

Step 2: Activation to Acid Chloride

Phth-amino acids are unique because they can be converted to acid chlorides (


) using thionyl chloride without decomposing. This provides a highly reactive electrophile for difficult couplings.

Protocol:

  • Suspend Phth-Gly-OH (dry) in excess thionyl chloride (

    
    ).
    
  • Reflux for 1 hour until gas evolution (

    
    ) ceases and the solid dissolves.
    
  • Evaporate excess

    
     under reduced pressure.
    
  • Recrystallize the residue from hexane/benzene.

    • Result:Phth-Gly-Cl is obtained as a stable solid.

Step 3: Coupling with Leucine Ethyl Ester

Reagents:

  • Phth-Gly-Cl (1.0 eq)

  • H-Leu-OEt·HCl (Leucine ethyl ester hydrochloride) (1.0 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM) or THF

Protocol:

  • Dissolve H-Leu-OEt·HCl in DCM and add 2.2 eq of TEA (to neutralize the HCl salt and scavenge the HCl formed during coupling).

  • Cool to 0°C.

  • Add Phth-Gly-Cl portion-wise.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature (2 hours).

  • Wash organic layer with 1M HCl, 1M

    
    , and Brine.
    
  • Dry over

    
     and concentrate to yield Phth-Gly-Leu-OEt .
    
Step 4: Deprotection (The Ing-Manske Procedure)

This is the defining characteristic of the phthalyl group. Hydrazine attacks the imide carbonyls, releasing the amine and forming the cyclic phthalhydrazide byproduct.

Protocol:

  • Dissolve Phth-Gly-Leu-OEt in Ethanol (0.1 M concentration).

  • Add Hydrazine Hydrate (

    
    ) (1.2 eq).
    
  • Reflux for 1-2 hours. A voluminous white precipitate (phthalhydrazide) will form.

  • Cool to room temperature.

  • Critical Purification Step: Acidify slightly with dilute HCl to ensure the peptide is soluble (as the hydrochloride salt) and the phthalhydrazide remains insoluble.

  • Filter off the phthalhydrazide.

  • Concentrate the filtrate to obtain H-Gly-Leu-OEt·HCl .

Mechanistic Deep Dive: The Ing-Manske Cleavage

Understanding the deprotection mechanism is vital for troubleshooting. It is a two-step nucleophilic acyl substitution.

IngManske Start Phthalimide-Peptide Inter1 Intermediate A: Ring Opening via Hydrazine Attack Start->Inter1 + N2H4 (Nucleophilic Attack) Inter2 Intermediate B: Cyclization of Hydrazide Inter1->Inter2 Intramolecular Attack End Released Peptide amine + Phthalhydrazide Inter2->End Cleavage of C-N bond

Figure 2: The Ing-Manske mechanism. The driving force is the formation of the thermodynamically stable, insoluble phthalhydrazide ring.

Comparative Analysis: Phth vs. Modern Standards

The following table contextualizes when to use Phth over Fmoc/Boc in modern drug development.

FeaturePhthalyl (Phth)FmocBoc
Deprotection Hydrazine (Nucleophilic)Piperidine (Base)TFA (Acid)
Activation Can form Acid Chlorides Azides/Active Esters onlyActive Esters/Anhydrides
Racemization Very Low (No oxazolone)Low (with HOBt)Low
Solubility Moderate (Hydrophobic)Low (Aggregates)High
Orthogonality Orthogonal to Acid & BaseOrthogonal to AcidOrthogonal to Base
Main Use Case Alkaloid synthesis, Fluorinated peptidesStandard SPPSStandard SPPS

References

  • Sheehan, J. C., & Frank, V. S. (1949).[5] A New Synthetic Route to Peptides.[5] Journal of the American Chemical Society, 71(5), 1856–1861.

  • Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (1960). A simple preparation of phthaloyl amino acids via a mild phthaloylation reagent. Recueil des Travaux Chimiques des Pays-Bas, 79(7), 688–698.

  • Ing, H. R., & Manske, R. H. F. (1926).[6] A modification of the Gabriel synthesis of amines.[3] Journal of the Chemical Society, 2348–2351.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Standard reference for deprotection protocols).

Sources

Exploratory

Thermodynamic Stability and Solvation Profile of Pht-Gly-Leu-OH: A Technical Guide

The following technical guide details the thermodynamic and chemical stability profile of N-phthaloylglycyl-L-leucine (Pht-Gly-Leu-OH) . This analysis synthesizes structural theory with established thermodynamic principl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and chemical stability profile of N-phthaloylglycyl-L-leucine (Pht-Gly-Leu-OH) . This analysis synthesizes structural theory with established thermodynamic principles to provide a rigorous framework for characterization.[1]

Executive Summary

Pht-Gly-Leu-OH (N-phthaloylglycyl-L-leucine) represents a critical class of protected dipeptides used as intermediates in peptide synthesis and as model systems for studying hydrophobic-hydrophilic interplay.[1] Unlike zwitterionic free peptides, the N-terminal phthalimide (Pht) protection removes the basic amine functionality, rendering the molecule an acidic lipopeptide mimic .

This guide provides a comprehensive analysis of its thermodynamic stability across solvent systems.[1] It establishes that the stability of Pht-Gly-Leu-OH is governed by a competition between the rigid, hydrophobic phthalimide moiety and the flexible, hydrogen-bonding C-terminal leucine , dictating a solubility profile that deviates significantly from standard amino acid models.

Molecular Architecture & Stability Logic

Structural Components

To understand the thermodynamics, we must first deconstruct the molecule’s competing domains:

DomainChemical NatureThermodynamic RoleSolvation Preference
Phthalyl Group (Pht) Aromatic, Planar, ImideProvides rigidity; drives

via hydrophobic effect.[1]
Polar Aprotic (DMSO, DMF), Organics
Glycyl Linker (Gly) Flexible, AchiralMinimizes steric hindrance; allows conformational adaptability.[1]Universal
L-Leucine Side Chain Aliphatic IsobutylIncreases hydrophobicity; disrupts water structure (Iceberg effect).[1]Alcohols, Esters
C-Terminal Carboxyl Proton Donor/AcceptorPrimary site for specific solute-solvent H-bonding.[1]Water, Alcohols (Protic)
The "Solubility Switch" Mechanism

Unlike Gly-Leu (free dipeptide), which exists as a zwitterion in water with high solubility, Pht-Gly-Leu-OH lacks the


 group.
  • In Water: The hydrophobic Pht and Leu groups dominate, creating a high positive Enthalpy of Solution (

    
    ). Dissolution is entropically unfavorable due to water ordering around the hydrophobic domains.[1]
    
  • In Organic Solvents: The Pht group interacts favorably with aromatic or non-polar residues, driving solubility.[1]

Thermodynamic Framework of Solvation

The thermodynamic stability of Pht-Gly-Leu-OH in solution is quantified by the Gibbs Free Energy of Transfer (


) and the saturation solubility (

).
Mathematical Models

Researchers must employ the following models to correlate experimental solubility data.

1. Modified Apelblat Equation: Used to model the temperature dependence of mole fraction solubility (


).[1]


  • A, B, C: Empirical parameters representing non-ideal solution behavior.[1]

  • Application: Excellent for polar protic solvents (Ethanol, Methanol).[1]

2. van’t Hoff Analysis: Used to extract thermodynamic parameters (


, 

).[1]

  • Interpretation: A linear plot of

    
     vs 
    
    
    
    indicates that enthalpy is constant over the temperature range.[1]
Predicted Solvation Parameters

Based on structural analogs (Pht-amino acids), the expected thermodynamic profile for Pht-Gly-Leu-OH is:

Solvent System


Stability Interpretation
Water Highly Positive (Endothermic)NegativeThermodynamically Unstable. Driven by hydrophobic exclusion.[1] High energy cost to cavitate water.[1]
Ethanol/Methanol PositivePositiveMetastable. Entropy-driven dissolution.[1] Solvent structuring around COOH is favorable.[1]
DMF/DMSO Negative/Low PositivePositiveHighly Stable. Enthalpic stabilization via dipole-dipole interactions with the Pht imide ring.[1]

Chemical Stability & Degradation Pathways[1]

While thermodynamic stability refers to the equilibrium state (solubility), chemical stability refers to molecular integrity. Pht-Gly-Leu-OH has two specific vulnerabilities.

The Phthalimide Vulnerability

The Pht group is stable in acid but susceptible to nucleophilic attack in basic conditions.

  • Mechanism: Hydroxide ions attack the imide carbonyl, opening the ring to form a phthalamic acid derivative.[1]

  • Critical Threshold: pH > 8.5 triggers rapid degradation.[1]

Pathway Visualization

The following diagram illustrates the competing solvation and degradation pathways.

PhtStability Compound Pht-Gly-Leu-OH Solvation Solvated State (Thermodynamic Eq) Compound->Solvation Dissolution (Endothermic) RingOpen Phthalamic Acid Derivative Compound->RingOpen Imide Hydrolysis (Fast) PeptideHyd Cleaved Amino Acids (Pht-Gly + Leu) Compound->PeptideHyd Peptide Bond Hydrolysis (Slow, Acid/Base) Water Water (pH > 8) Water->RingOpen Nucleophilic Attack (OH-) DMSO DMSO/DMF DMSO->Solvation Dipole-Dipole Stabilization Ethanol Ethanol Ethanol->Solvation H-Bonding

Figure 1: Stability landscape of Pht-Gly-Leu-OH showing solvation vs. degradation risks.

Experimental Protocol: Determination of Thermodynamic Stability

To rigorously determine the stability parameters for Pht-Gly-Leu-OH, the following Laser Monitoring Dynamic Method is recommended over static gravimetry for higher precision.

Materials
  • Solute: Pht-Gly-Leu-OH (Recrystallized, Purity >99% by HPLC).[1]

  • Solvents: HPLC Grade (Water, Methanol, Ethanol, Isopropanol).[1]

  • Equipment: Jacketed glass vessel, Laser monitoring system, Digital thermometer (

    
    ).[1]
    
Workflow
  • Preparation: Add excess Pht-Gly-Leu-OH solid to the solvent in the jacketed vessel.

  • Equilibration: Stir continuously. Adjust temperature to the starting point (e.g., 293.15 K).

  • Laser Detection: Direct a laser beam through the solution.[1]

    • Undissolved: Beam scatters (low intensity at detector).[1]

    • Dissolved: Beam passes clear (high intensity).[1]

  • Dynamic Measurement: Slowly increase temperature (

    
    ) until the last crystal dissolves (transmittance spike). Record 
    
    
    
    .
  • Replication: Repeat with varying mass fractions (

    
    ).
    
Data Processing

Tabulate


 vs 

.[1] Plot

vs

.[1]
  • Slope:

    
    
    
  • Intercept:

    
    
    

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for imide stability and hydrolysis mechanisms).

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics. Link (Foundational paper for the Apelblat equation used in peptide solubility).

  • Zhu, C., et al. (2014).[1] Thermodynamic models for determination of the solubility of N-phthaloylglycine in ethanol + water solvent mixtures. Journal of Chemical & Engineering Data. (Direct analog for Pht-Gly thermodynamics).[1]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley.[1] Link (Authoritative source on pH-dependent solubility profiling).[1]

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Core text for solvation thermodynamics).

Sources

Foundational

Phthalyl-Protected Amino Acids: A Technical Guide to History, Synthesis, and Application

Executive Summary The phthalyl (Pht) group represents a seminal chapter in the evolution of peptide chemistry. While largely superseded by carbamate-based protecting groups (Boc, Fmoc) in routine Solid-Phase Peptide Synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phthalyl (Pht) group represents a seminal chapter in the evolution of peptide chemistry. While largely superseded by carbamate-based protecting groups (Boc, Fmoc) in routine Solid-Phase Peptide Synthesis (SPPS), the phthalimide moiety remains a critical tool in complex organic synthesis, particularly for aminoglycosides and sterically demanding couplings. This guide provides a technical deep-dive into the development, mechanistic underpinnings, and modern utility of phthalyl-protected amino acids, moving beyond basic textbook definitions to explore the causality behind experimental protocols.

Part 1: Historical Genesis & The Racemization Challenge[1]

The Gabriel Foundation (1887)

The lineage of phthalyl protection traces back to the Gabriel Synthesis , where Siegmund Gabriel utilized potassium phthalimide to synthesize primary amines from alkyl halides. However, the application of this method to amino acids was historically obstructed by a critical flaw: Racemization .[1]

The classical Gabriel conditions required high heat (fusion of phthalic anhydride with amino acids at >150°C). For chiral amino acids, these conditions promoted rapid proton abstraction at the


-carbon, leading to total racemization.
The Sheehan-Frank Breakthrough (1949)

In 1949, John C. Sheehan and Victor S. Frank (MIT) published a pivotal method in JACS that allowed for the synthesis of phthalyl-peptides. They recognized that the phthalyl group, unlike the benzoyl group, prevents the formation of azlactones (oxazolones)—the primary intermediate responsible for racemization during peptide coupling.

  • The Innovation: They demonstrated that phthalyl-protected amino acids could be coupled via acid chlorides without racemization, a significant advantage over the benzoyl groups used at the time.

  • The Limitation: Their installation method still relied on thermal fusion or refluxing in dioxane, which risked optical purity for sensitive residues.

The Nefkens Revolution (1960)

The definitive solution to the installation problem arrived with G.H.L. Nefkens. He introduced


-ethoxycarbonylphthalimide (Nefkens Reagent) , allowing the introduction of the phthalyl group in aqueous sodium carbonate at room temperature.

Why this matters: This method decoupled the installation of the protecting group from the thermal stress that caused racemization, making Pht-amino acids accessible in optically pure forms for the first time.

Evolution of Phthalyl Protection cluster_0 1887: Gabriel Synthesis cluster_1 1949: Sheehan & Frank cluster_2 1960: Nefkens Reagent A Potassium Phthalimide + Alkyl Halide B High Heat (>150°C) A->B C Racemization of Chiral Centers B->C D Phthalic Anhydride + Amino Acid E Reflux/Fusion D->E F Pht-Amino Acids (Risk of Racemization) E->F G N-ethoxycarbonylphthalimide H Aq. Na2CO3, 25°C G->H I Optically Pure Pht-Amino Acids H->I

Figure 1: The historical evolution from harsh thermal synthesis to mild chemical installation.

Part 2: Mechanistic Deep Dive

Installation via Nefkens Reagent

The Nefkens reagent functions as a phthaloyl transfer agent. The reaction is thermodynamically driven by the stability of the resulting phthalimide and the leaving group character of the ethyl carbamate.

Mechanism:

  • Nucleophilic Attack: The free amine of the amino acid attacks the highly electrophilic carbonyl of the Nefkens reagent.

  • Ring Opening: The phthalimide ring opens to form an intermediate urethane.

  • Recyclization: The nitrogen of the amino acid attacks the second carbonyl, expelling ethyl carbamate and closing the ring to form the

    
    -phthalyl amino acid.
    
Deprotection: The Ing-Manske Procedure

The cleavage of the phthalyl group is classically achieved using hydrazine hydrate, a method refined by Ing and Manske (1926).[2]

The "Alpha-Effect" Logic: Hydrazine is a potent nucleophile due to the


-effect (repulsion between adjacent lone pairs increases reactivity). It attacks the phthalimide carbonyls more aggressively than hydroxide or other amines would.

Critical Constraint: The reaction produces phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), a highly insoluble white solid.

  • Advantage:[3][4] Drives the equilibrium forward by precipitation.

  • Disadvantage: The precipitate can trap the desired product, requiring careful acidic workup to solubilize the amine while keeping the phthalhydrazide insoluble (or vice versa depending on pH).

Ing-Manske Mechanism Start N-Phthalyl Amino Acid Inter1 Intermediate A: Ring Opening (Hydrazide) Start->Inter1 Nucleophilic Attack Hydrazine Hydrazine (NH2NH2) Hydrazine->Inter1 Inter2 Intermediate B: Cyclization Inter1->Inter2 Intramolecular Attack End1 Free Amino Acid Inter2->End1 Cleavage End2 Phthalhydrazide (Insoluble Precipitate) Inter2->End2 Byproduct Formation

Figure 2: The Ing-Manske deprotection pathway showing the formation of the thermodynamic sink (phthalhydrazide).

Part 3: Experimental Protocols

Protocol A: Synthesis of Pht-L-Phenylalanine (Nefkens Method)

This protocol prioritizes optical purity over speed.

Reagents:

  • L-Phenylalanine (10 mmol)

  • Sodium Carbonate (

    
    ) (10.5 mmol)
    
  • 
    -Ethoxycarbonylphthalimide (Nefkens Reagent) (10 mmol)
    
  • Water/THF (1:1 mixture)

Step-by-Step:

  • Solubilization: Dissolve L-Phenylalanine and

    
     in 20 mL of water. The pH should be ~9-10 to ensure the amine is unprotonated (
    
    
    
    ) and nucleophilic.
  • Addition: Add Nefkens reagent dissolved in 20 mL THF. Note: THF is used to solubilize the reagent, which is insoluble in water.

  • Reaction: Stir vigorously at room temperature (20-25°C) for 1-2 hours. The mixture will become homogeneous.

  • Acidification: Carefully acidify with 2M HCl to pH 2. The Pht-amino acid will precipitate.[5][6]

  • Extraction: If oil forms, extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water.
    

Validation Check:

  • TLC (Silica): Pht-amino acids are UV active (dark spot) and ninhydrin negative (blocked amine).

  • Melting Point: Compare with literature (Pht-L-Phe mp: ~183-185°C).

Protocol B: Deprotection via Hydrazinolysis

Standard Ing-Manske procedure.

  • Dissolution: Dissolve Pht-protected peptide in Ethanol (0.1 M concentration).

  • Reagent: Add Hydrazine hydrate (2.0 equivalents).

  • Reflux: Heat to reflux for 1-2 hours. A voluminous white precipitate (phthalhydrazide) will form.

  • Workup:

    • Cool to room temperature.

    • Acidify with 2M HCl (to pH 1) to convert the free amine to the soluble hydrochloride salt.

    • Filter off the insoluble phthalhydrazide.

    • Concentrate the filtrate to obtain the amino acid hydrochloride.

Part 4: Comparative Analysis & Modern Utility

Why use Phthalyl groups in 2026? While Fmoc and Boc dominate peptide synthesis, Pht offers unique orthogonality.

Table 1: Protecting Group Comparison
FeaturePhthalyl (Pht)FmocBoc
Installation Nefkens Reagent (Mild Base)Fmoc-OSu (Mild Base)Boc2O (Mild Base)
Cleavage Hydrazine (Nucleophilic)Piperidine (Base)TFA (Acid)
Orthogonality Stable to Acid & Mild BaseStable to AcidStable to Base
Sterics Planar, Rigid (Shields

-H)
Bulky, LipophilicBulky, Flexible
Major Risk Racemization (if base > pH 11)Polymerization (slow)Acid-catalyzed cleavage
Best Use Aminoglycosides, C-H ActivationSolid Phase SynthesisSolid Phase Synthesis
Modern Applications
  • Site-Selective C-H Functionalization: The phthalimide group is a powerful directing group in Palladium-catalyzed C-H activation. Its rigidity directs the catalyst to specific

    
    -hydrogens, enabling late-stage functionalization of drug scaffolds.
    
  • Aminoglycoside Chemistry: In the synthesis of antibiotics (e.g., Kanamycin derivatives), the Pht group protects amino sugars where carbamates (Boc/Fmoc) might undergo unwanted cyclic carbamate formation or be unstable during glycosylation conditions.

  • Tetrachlorophthalimide (TCP): A modern variant. The chlorine atoms make the group more electron-withdrawing, increasing the stability of the glycosidic bond in sugar chemistry and allowing milder cleavage conditions (ethylene diamine).

References

  • Gabriel, S. (1887).[6][7] "Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. Link

  • Sheehan, J. C., & Frank, V. S. (1949).[8] "A New Synthetic Route to Peptides."[9][10] Journal of the American Chemical Society, 71(5), 1856–1861. Link

  • Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (1960).[11] "Synthesis of phthaloyl amino-acids." Recueil des Travaux Chimiques des Pays-Bas, 79(7), 688-698. Link

  • Ing, H. R., & Manske, R. H. (1926).[2] "XXV.—A modification of the Gabriel synthesis of amines." Journal of the Chemical Society, 129, 2348-2351. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard Reference Text).

Sources

Exploratory

Technical Guide: Pht-Gly-Leu-OH as a Conformational & Enzymatic Model

The following technical guide details the structural utility, synthesis, and application of N-Phthaloyl-Glycyl-L-Leucine (Pht-Gly-Leu-OH) . This compound serves as a critical model system in peptide chemistry due to the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthesis, and application of N-Phthaloyl-Glycyl-L-Leucine (Pht-Gly-Leu-OH) . This compound serves as a critical model system in peptide chemistry due to the unique juxtaposition of the rigid, planar phthalimide protecting group and the flexible, aliphatic dipeptide backbone.

Executive Summary

Pht-Gly-Leu-OH is a protected dipeptide widely utilized as a reference standard in solid-state conformational studies and metalloprotease enzymology. Unlike simple aliphatic peptides, the N-terminal phthalimide (Pht) group imposes severe steric constraints and planar rigidity, forcing the adjacent glycine residue into specific regions of the Ramachandran plot. This makes the compound an ideal model for:

  • Crystallographic Analysis: Investigating the influence of aromatic stacking and dipolar interactions on peptide lattice formation.

  • Enzymatic Probing: Serving as a substrate mimic for zinc-metalloproteases (e.g., Thermolysin), where the Pht group occupies the

    
     or 
    
    
    
    hydrophobic subsites.
  • Synthetic Optimization: Benchmarking coupling efficiency and racemization suppression during fragment condensation.

Chemical Architecture & Conformational Logic

Structural Components

The molecule consists of three distinct functional domains, each contributing to its behavior as a model compound:

  • The Phthalimide Cap (Pht): A rigid, planar bicyclic system. It eliminates the basicity of the N-terminus and restricts rotation around the

    
     bond (
    
    
    
    angle) of the glycine residue.
  • The Glycine Linker (Gly): An achiral, flexible hinge. In isolation, glycine adopts a wide range of conformations; however, the bulky Pht group restricts this freedom, often stabilizing "turn" structures in the solid state.

  • The Leucine Tail (Leu): A chiral, hydrophobic anchor (

    
    -configuration). The isobutyl side chain provides the necessary bulk for hydrophobic recognition in enzymatic pockets.
    
Visualization of Structural Hierarchy

The following diagram illustrates the logical flow of structural influence within the molecule.

PhtGlyLeu_Structure Figure 1: Structural hierarchy of Pht-Gly-Leu-OH showing the propagation of steric influence. Pht Phthalimide Group (Rigid/Planar) Gly Glycine Residue (Flexible Hinge) Pht->Gly Steric Restriction (Restricts Phi Angle) Conf Conformational Outcome Pht->Conf Aromatic Stacking Leu L-Leucine Residue (Chiral/Hydrophobic) Gly->Leu Peptide Bond (Trans Geometry) Gly->Conf Turn Formation Leu->Conf Hydrophobic Packing

[1]

Experimental Synthesis Protocol

This protocol utilizes a Solution-Phase Strategy to ensure maximum purity and crystalline yield. It is designed to be self-validating via Thin Layer Chromatography (TLC) and Melting Point analysis.

Reagents & Materials
  • Reactants: Phthalic Anhydride, Glycine, L-Leucine Methyl Ester HCl.

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), HOBt (1-Hydroxybenzotriazole).

  • Solvents: Glacial Acetic Acid, DMF (Dimethylformamide), DCM (Dichloromethane).

  • Base: NMM (N-Methylmorpholine) or TEA (Triethylamine).

Step-by-Step Methodology
Phase 1: Synthesis of N-Phthaloylglycine (Pht-Gly-OH)

Rationale: Direct fusion or acetic acid reflux is preferred over aqueous methods to prevent hydrolysis.

  • Reaction: Dissolve Phthalic Anhydride (0.1 mol) and Glycine (0.1 mol) in Glacial Acetic Acid (100 mL).

  • Reflux: Heat to reflux (approx. 118°C) for 2 hours. The solution will clarify as the imide forms.

  • Work-up: Pour the hot mixture into ice-cold water (300 mL). The product, Pht-Gly-OH, will precipitate immediately.

  • Purification: Filter and recrystallize from ethanol/water.

    • Validation: Melting Point should be 190–192°C [1].

Phase 2: Coupling to L-Leucine (Fragment Condensation)

Rationale: The DCC/HOBt method minimizes racemization of the Leucine residue, although Glycine is achiral, Leucine is not.

  • Activation: Dissolve Pht-Gly-OH (10 mmol) in DMF (20 mL) at 0°C. Add HOBt (11 mmol) and DCC (11 mmol). Stir for 30 min to form the active ester.

  • Neutralization: In a separate vessel, dissolve H-Leu-OMe·HCl (10 mmol) in DMF (10 mL) with NMM (10 mmol) to liberate the free amine.

  • Coupling: Add the Leucine solution to the activated Pht-Gly mixture. Stir at 0°C for 1 hour, then at room temperature overnight.

  • Isolation: Filter off the DCU (dicyclohexylurea) byproduct. Evaporate DMF in vacuo. Dissolve residue in Ethyl Acetate.

  • Wash: Wash sequentially with 5% NaHCO3, 1M HCl, and Brine. Dry over MgSO4.

Phase 3: Saponification (Final Deprotection)
  • Hydrolysis: Dissolve Pht-Gly-Leu-OMe in Acetone/Water (1:1). Add 1M NaOH (1.1 eq) dropwise at 0°C.

    • Critical Control: Do not exceed pH 11 to avoid opening the phthalimide ring (which is base-sensitive).

  • Acidification: Acidify carefully to pH 2-3 with 1M HCl.

  • Crystallization: Extract with Ethyl Acetate, dry, and recrystallize from Ethyl Acetate/Hexane.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 2: Synthetic pathway for Pht-Gly-Leu-OH via active ester coupling. Start Phthalic Anhydride + Glycine Step1 Reflux in AcOH (Imide Formation) Start->Step1 Inter1 Pht-Gly-OH (Solid, MP: 192°C) Step1->Inter1 Precipitation Step2 Activation (DCC/HOBt) + H-Leu-OMe Inter1->Step2 Inter2 Pht-Gly-Leu-OMe (Protected Ester) Step2->Inter2 Coupling Step3 Saponification (NaOH) Controlled pH < 11 Inter2->Step3 Final Pht-Gly-Leu-OH (Target Compound) Step3->Final Acidification

[2]

Application: Thermolysin Interaction Study

Pht-Gly-Leu-OH is chemically related to specific inhibitors of Thermolysin , a bacterial metalloprotease. Thermolysin recognizes hydrophobic residues (like Leucine) at the


 subsite.
Mechanism of Binding

In the active site of Thermolysin:

  • Zinc Coordination: The carbonyl oxygen of the scissile bond (between Gly and Leu) coordinates to the catalytic Zinc ion (

    
    ).
    
  • Hydrophobic Pocket (

    
    ):  The Leucine side chain (isobutyl group) inserts into the deep hydrophobic pocket of the enzyme.
    
  • Pht Interaction: The N-terminal Phthalimide group mimics the hydrophobic bulk of preceding residues (

    
    ), potentially engaging in stacking interactions with surface aromatic residues (e.g., Phe114 or Trp115) [2][3].
    
Comparative Data: Binding Constants

While Pht-Gly-Leu-OH is a substrate/model, its derivatives (e.g., phosphoramidates) are potent inhibitors. The table below highlights the affinity shifts based on N-terminal modification.

CompoundRole

/

(approx)
Interaction Feature
Gly-Leu SubstrateHigh

(mM range)
Rapid hydrolysis; weak binding without N-protection.
Pht-Gly-Leu-OH Model Mid-range Pht group adds hydrophobic anchoring; slower hydrolysis.
P-Leu-Trp Inhibitor

M
Transition state mimic (Phosphoryl).
Enzyme-Ligand Interaction Map

Thermolysin_Binding Figure 3: Interaction mode of Pht-Gly-Leu-OH within the Thermolysin active site. Zn Zn2+ Ion (Catalytic) S1_Prime S1' Pocket (Hydrophobic) Glu143 Glu143 (General Base) Gly_CO Gly Carbonyl (C=O) Glu143->Gly_CO Nucleophilic Attack Water Gly_CO->Zn Coordination Leu_SC Leu Side Chain (Isobutyl) Leu_SC->S1_Prime Hydrophobic Insertion Pht_Group Pht Group (Aromatic) Pht_Group->S1_Prime Steric Occlusion (Secondary)

References

  • Nefkens, G. H. L. (1960).[1] Synthesis of phthaloyl amino-acids under mild conditions. Nature, 185(4709), 309.

  • Matthews, B. W. (1988). Structural basis of the action of thermolysin and related zinc metallopeptidases. Accounts of Chemical Research, 21(9), 333-340.

  • Kitagishi, Y., et al. (1984). Binding between thermolysin and its specific inhibitor.[2] Journal of Biochemistry, 95(2), 529-534.

  • BenchChem. (2025).[3] Synthesis of N-Phthaloylglycine.

  • PubChem. (2025). Glycyl-L-leucine Compound Summary.

Sources

Foundational

Understanding Steric Effects in Pht-Gly-Leu-OH Derivatives

This guide provides an in-depth technical analysis of the steric and conformational properties of Pht-Gly-Leu-OH (Phthaloyl-Glycyl-Leucine) and its derivatives. It is designed for researchers optimizing peptide synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the steric and conformational properties of Pht-Gly-Leu-OH (Phthaloyl-Glycyl-Leucine) and its derivatives. It is designed for researchers optimizing peptide synthesis or investigating structure-activity relationships (SAR) where N-terminal protection plays a critical structural role.

Technical Guide | Version 1.0

Executive Summary

The tripeptide derivative Pht-Gly-Leu-OH represents a classic model for studying the interplay between rigid N-terminal protection (Phthaloyl), backbone flexibility (Glycine), and side-chain steric demand (Leucine).[1] Unlike urethane protectors (Boc, Fmoc), the Phthaloyl (Pht) group is planar and bidentate, imposing unique steric constraints that prevent oxazolone formation but can hinder enzymatic access or chemical coupling.

This guide dissects the molecular architecture of Pht-Gly-Leu-OH to explain how steric effects influence its synthesis, stability, and potential biological interactions.

Molecular Architecture & Steric Zones

To understand the steric behavior of Pht-Gly-Leu-OH, we must deconstruct the molecule into three distinct steric zones.

Zone 1: The Phthalimido Shield (The "Wall")

The N-terminal Phthaloyl group functions as a rigid, planar "wall."

  • Geometry: The nitrogen atom is part of a five-membered imide ring fused to a benzene ring.[1] This locks the N-terminus into a planar configuration, eliminating rotation around the

    
     bonds.
    
  • Steric Consequence: The Pht group creates a large exclusion volume perpendicular to the peptide chain axis. This bulk protects the

    
    -proton of the adjacent amino acid (Glycine) from base-catalyzed abstraction, effectively suppressing racemization.
    
Zone 2: The Glycine Hinge (The "Swivel")

Glycine (Gly) acts as a flexible linker between the rigid Pht group and the bulky Leucine.

  • Rotational Freedom: Lacking a side chain (

    
    ), Glycine has a vast conformational space (
    
    
    
    angles).[1]
  • Steric Relief: In Pht-Gly-Leu-OH, the Glycine residue is critical.[1] It allows the bulky Pht group to rotate away from the Leucine side chain. If this residue were substituted (e.g., Pht-Ala-Leu-OH), the methyl group of Alanine would clash with the carbonyl oxygens of the Phthaloyl ring, creating severe steric strain (A(1,3) strain).

Zone 3: The Leucine Anchor (The "Bulk")

The Leucine (Leu) residue introduces a


-branched isobutyl side chain.
  • Steric Reach: While not

    
    -branched (like Val/Ile), the Leucine side chain is large enough to interact with the N-terminal protection if the peptide folds.
    
  • Hydrophobic Collapse: In aqueous environments, the Leu side chain may fold back toward the hydrophobic Pht ring, driven by the hydrophobic effect, creating a "U-shaped" or turn conformation.

Conformational Analysis & Signaling

The following diagram illustrates the steric hierarchy and potential interactions within the molecule.

Pht_Gly_Leu_Sterics Pht Phthaloyl Group (Rigid/Planar) Gly Glycine Linker (Flexible Hinge) Pht->Gly Imide Bond (Restricted Rotation) Leu Leucine Residue (Bulky/Hydrophobic) Pht->Leu Potential Hydrophobic Interaction (Folding) Gly->Pht Steric Relief (No Side Chain) Gly->Leu Peptide Bond (Flexible) OH C-Terminal OH (Reactive Site) Leu->OH Carboxyl

Figure 1: Steric connectivity map of Pht-Gly-Leu-OH showing the flow from rigid protection to flexible linker to bulky effector.

Synthetic Implications of Steric Effects[2][3][4]

The steric profile of Pht-Gly-Leu-OH dictates the optimal synthetic strategy. Standard coupling protocols can fail if the steric bulk of the Pht group is not accounted for.

Coupling Efficiency

When synthesizing Pht-Gly-Leu-OH (e.g., coupling Pht-Gly-OH to H-Leu-OH), the Pht group exerts an electron-withdrawing effect, making the carboxylate of Glycine more electrophilic.[1] However, its bulk can hinder the approach of the amine nucleophile (Leu).

  • Observation: Pht-amino acids are less prone to oxazolone formation than Acetyl- or Benzoyl- derivatives.

  • Mechanism: The Pht group locks the nitrogen lone pair, preventing the nucleophilic attack on the activated carbonyl that leads to oxazolone rings (the primary pathway for racemization).

  • Result: You can activate Pht-Gly-OH vigorously (e.g., using Acid Chlorides) without risking racemization of the Glycine (which is achiral anyway) or adjacent centers in longer chains.[1]

Deprotection Challenges (Hydrazinolysis)

Removing the Pht group requires hydrazine (


).
  • Steric Barrier: The attack of hydrazine on the Pht carbonyls is sensitive to the steric environment.

  • Derivatives: If Gly is replaced by a bulky amino acid (e.g., Pht-Val-Leu-OH), the rate of hydrazinolysis drops significantly due to steric hindrance around the imide ring.[1] In Pht-Gly-Leu-OH, the accessible Glycine linker ensures rapid deprotection.

Experimental Protocols

Protocol A: Synthesis of Pht-Gly-Leu-OH via Mixed Anhydride Method

Rationale: The mixed anhydride method is fast and efficient for Pht-protected amino acids, leveraging the stability of the Pht group.

Reagents:

  • Phthaloyl-Glycine (Pht-Gly-OH)

  • L-Leucine Methyl Ester Hydrochloride (H-Leu-OMe·HCl)

  • Isobutyl Chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • THF/DMF (Solvents)

Step-by-Step Workflow:

  • Activation:

    • Dissolve Pht-Gly-OH (1.0 eq) in anhydrous THF.

    • Cool to -15°C (Critical to prevent disproportionation).

    • Add NMM (1.0 eq) followed by IBCF (1.0 eq).

    • Stir for 5 minutes. This forms the mixed anhydride.

  • Coupling:

    • In a separate vessel, dissolve H-Leu-OMe·HCl (1.1 eq) in DMF with NMM (1.0 eq) to neutralize the salt.

    • Add the Leucine solution to the mixed anhydride mixture at -15°C.

    • Allow to warm to room temperature over 2 hours.

  • Workup:

    • Evaporate THF. Dissolve residue in Ethyl Acetate.

    • Wash sequentially with 5%

      
      , 5% 
      
      
      
      , and Brine.
    • Dry over

      
       and concentrate.
      
  • Hydrolysis (to obtain free acid):

    • Treat the ester with LiOH (2 eq) in THF/H2O (1:1) for 1 hour.

    • Acidify to pH 2 with HCl. Extract with Ethyl Acetate.

Protocol B: Kinetic Analysis of Steric Hindrance (Hydrolysis Assay)

Rationale: To quantify steric effects, measure the rate of enzymatic hydrolysis compared to a standard.

  • Substrate: Prepare 1 mM solutions of Pht-Gly-Leu-OH and Pht-Ala-Leu-OH (control).

  • Enzyme: Carboxypeptidase A (sensitive to C-terminal bulk).

  • Assay:

    • Incubate substrate with enzyme in Tris-HCl buffer (pH 7.5) at 25°C.

    • Monitor the release of Leucine via HPLC (C18 column, UV 254 nm for Pht detection).

  • Expectation: Pht-Gly-Leu-OH will hydrolyze significantly faster than Pht-Ala-Leu-OH due to the flexibility of the Gly linker allowing better fit into the enzyme active site.

Comparative Data: Derivative Analysis

The following table summarizes predicted steric behaviors of Pht-Gly-Leu-OH versus its structural analogs.

DerivativeLinker (Residue 1)Effector (Residue 2)Steric Strain (Est.)Synthetic Risk
Pht-Gly-Leu-OH Flexible (H) Isobutyl Low Minimal
Pht-Ala-Leu-OHRigid (

)
IsobutylMedium (A1,3 Strain)Slow Coupling
Pht-Val-Leu-OHVery Rigid (

)
IsobutylHighVery Slow / Incomplete
Pht-Gly-Phe-OHFlexible (H)BenzylLow

-stacking possible

References

  • Nefkens, G. H. L. (1960). "Synthesis of phthaloyl amino-acids under mild conditions." Nature, 185, 309. Link

    • Foundational method for introducing the Pht group.
  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
  • Sheehan, J. C., & Chapman, D. W. (1952).[1] "The Reaction of Phthaloyl-amino Acid Chlorides with Amino Acids." Journal of the American Chemical Society, 74(21), 5316–5319. Link

    • Detailed kinetics on the reactivity of Pht-amino acid deriv
  • BenchChem Technical Support . (2025). "Managing Steric Hindrance in Peptide Synthesis." BenchChem Knowledge Base. Link

    • Modern protocols for overcoming steric clashes in peptide coupling.

Sources

Exploratory

literature review of Pht-Gly-Leu-OH synthesis pathways

This is a comprehensive technical guide on the synthesis of Pht-Gly-Leu-OH (Phthalyl-Glycyl-L-Leucine). This document is structured for researchers and process chemists, focusing on high-fidelity synthesis pathways, mech...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the synthesis of Pht-Gly-Leu-OH (Phthalyl-Glycyl-L-Leucine). This document is structured for researchers and process chemists, focusing on high-fidelity synthesis pathways, mechanistic integrity, and critical process parameters.

Target Molecule: N-Phthaloyl-Glycyl-L-Leucine (CAS: 6707-71-7) Primary Application: Substrate for Peptidyl Dipeptidase A (Angiotensin Converting Enzyme), Carboxypeptidase assays, and peptide intermediate.

Executive Summary & Retrosynthetic Analysis

The synthesis of Pht-Gly-Leu-OH presents a unique challenge in peptide chemistry due to the specific stability profile of the Phthalimide (Pht) protecting group. Unlike urethane protectors (Boc, Fmoc), the Pht group is an imide. It is stable to anhydrous acids (TFA, HCl/dioxane) but susceptible to ring-opening in aqueous base (forming phthalamic acid) and cleavage by hydrazine.

Therefore, the optimal synthetic strategy must avoid strong alkaline saponification steps typically used to remove C-terminal esters.

Retrosynthetic Logic: The molecule consists of the achiral glycine unit protected by a phthalimide ring, coupled to a chiral L-leucine residue.



  • Fragment A (Pht-Gly-X): An activated phthalyl glycine species (Acid Chloride or Active Ester).

  • Fragment B (H-Leu-OH): Free L-Leucine (zwitterion) or a protected ester (H-Leu-OR).

We define two primary pathways:

  • Pathway A (The Industrial Standard): Acyl Chloride Coupling (Schotten-Baumann). This route uses Pht-Gly-Cl , a stable solid reagent, reacting directly with free Leucine. It bypasses C-terminal deprotection, preserving the Pht ring.

  • Pathway B (The Mild Convergent Route): Direct Phthaloylation using Nefkens' Reagent . This route builds the dipeptide H-Gly-Leu-OH first, then introduces the Pht group under mild conditions to avoid racemization.

Pathway A: The Acid Chloride Method (Schotten-Baumann)

This is the preferred method for scale-up. Unlike Fmoc-amino acid chlorides, which are unstable and prone to oxazolone formation, Phthalylglycyl chloride (Pht-Gly-Cl) is a stable, crystalline solid. This stability allows for a robust biphasic coupling reaction.

Mechanistic Workflow
  • Activation: Pht-Gly-OH is converted to Pht-Gly-Cl using thionyl chloride.

  • Coupling: Pht-Gly-Cl reacts with L-Leucine in a biphasic system (Water/Organic). The pH is controlled to keep Leucine nucleophilic (

    
    ) while minimizing Pht ring opening.
    
Experimental Protocol

Reagents:

  • Glycine (CAS 56-40-6)

  • Phthalic Anhydride (CAS 85-44-9)

  • L-Leucine (CAS 61-90-5)[1]

  • Thionyl Chloride (

    
    )
    
  • Base: Magnesium Oxide (MgO) or Sodium Carbonate (

    
    ) - Note: MgO is preferred to buffer pH < 10.
    

Step 1: Synthesis of Pht-Gly-OH

  • Mix Glycine (1.0 eq) and Phthalic Anhydride (1.0 eq) in glacial acetic acid.

  • Reflux for 1–2 hours. The phthalic anhydride condenses with the amine, and the heat drives cyclization.

  • Cool to crystallize Pht-Gly-OH . Yields are typically >85%.

Step 2: Activation to Pht-Gly-Cl

  • Suspend Pht-Gly-OH in dry benzene or toluene.

  • Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.

  • Reflux until gas evolution (

    
    ) ceases (approx. 2 hours).
    
  • Evaporate solvent to obtain Pht-Gly-Cl as a crystalline solid. Critical: Remove all excess

    
     to prevent side reactions.
    

Step 3: Coupling (Schotten-Baumann Conditions)

  • Dissolve L-Leucine (1.0 eq) in water containing mild base (1.0 eq

    
     or excess MgO). Ensure pH is ~8.5–9.0.
    
  • Dissolve Pht-Gly-Cl (1.0 eq) in Dioxane or THF.

  • Add the organic acid chloride solution dropwise to the aqueous Leucine solution at 0°C with vigorous stirring.

  • Maintain pH 8–9 by adding small amounts of base if necessary. Warning: pH > 10 will open the Pht ring.

  • After 2 hours, acidify carefully with 1N HCl to pH 2.

  • The product Pht-Gly-Leu-OH precipitates or is extracted into Ethyl Acetate.[2][3]

Pathway Visualization (DOT)

PhtGlyLeu_Synthesis_A Gly Glycine (H-Gly-OH) PhtGlyOH Pht-Gly-OH (Intermediate) Gly->PhtGlyOH Reflux/AcOH PhtAnh Phthalic Anhydride PhtAnh->PhtGlyOH PhtGlyCl Pht-Gly-Cl (Stable Acid Chloride) PhtGlyOH->PhtGlyCl SOCl2, Reflux SOCl2 SOCl2 (Activation) Coupling Schotten-Baumann (pH 8.5-9.0) PhtGlyCl->Coupling Dropwise Addition Leu L-Leucine (H-Leu-OH) Leu->Coupling Aq. Base Product Pht-Gly-Leu-OH (Final Product) Coupling->Product Acidify (HCl)

Figure 1: Pathway A utilizes the stability of Phthalylglycyl chloride for direct coupling to free Leucine.

Pathway B: The Nefkens' Reagent Method (Convergent)

This pathway is designed for high optical purity and mild conditions. It utilizes N-ethoxycarbonylphthalimide (Nefkens' Reagent) , which transfers the phthaloyl group to amines in aqueous bicarbonate without requiring heat, thus eliminating thermal racemization risks.

Mechanistic Workflow
  • Peptide Assembly: Synthesize H-Gly-Leu-OH (free dipeptide) via standard methods (e.g., Fmoc-SPPS or mixed anhydride coupling of Z-Gly and Leu-OR followed by hydrogenation).

  • Phthaloylation: React the free N-terminus of the dipeptide with Nefkens' reagent.

Experimental Protocol

Reagents:

  • H-Gly-Leu-OH (Commercially available or synthesized)[4]

  • N-Ethoxycarbonylphthalimide (Nefkens' Reagent, CAS 22509-74-6)

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )

Protocol:

  • Dissolve H-Gly-Leu-OH (1.0 eq) and

    
     (1.0 eq) in Water.
    
  • Add Nefkens' Reagent (1.1 eq). Note: The reagent has low water solubility; adding a co-solvent like Acetone or THF helps.

  • Stir at room temperature (20–25°C) for 4–12 hours.

  • Filter off the byproduct (ethyl carbamate) if it precipitates, or simply acidify.

  • Acidify the solution with HCl to pH 2.

  • The product Pht-Gly-Leu-OH precipitates. Recrystallize from Ethanol/Water.

Why this works: The N-ethoxycarbonylphthalimide is a selective phthaloylating agent. It reacts with the primary amine of Glycine much faster than it hydrolyzes, and it does not touch the carboxylic acid or the amide bond.

Pathway Visualization (DOT)

PhtGlyLeu_Synthesis_B Dipeptide H-Gly-Leu-OH (Free Dipeptide) Reaction Phthaloylation (Aq. Na2CO3, RT) Dipeptide->Reaction Nefkens Nefkens' Reagent (N-ethoxycarbonylphthalimide) Nefkens->Reaction Workup Acidification (pH 2) Reaction->Workup Selective Transfer Product Pht-Gly-Leu-OH (High Optical Purity) Workup->Product

Figure 2: Pathway B (Nefkens) allows for mild introduction of the Pht group onto the pre-formed dipeptide.

Critical Process Parameters (CPP) & Data Summary

The following table summarizes the key differences and control points for the two pathways.

ParameterPathway A (Acid Chloride)Pathway B (Nefkens)
Primary Risk Pht Ring Opening: High pH (>10) causes hydrolysis to phthalamic acid.Solubility: Nefkens' reagent requires organic co-solvent (THF/Acetone).
Chirality Safe: Glycine is achiral; Leucine is not activated, so no racemization.Excellent: Room temp reaction ensures 100% retention of Leu chirality.
Scale Suitability High: Reagents are cheap (Phthalic anhydride, SOCl2).Medium: Nefkens' reagent is more expensive.
Purification Precipitation upon acidification.Precipitation; byproduct (urethane) is water-soluble.
Yield Typically 75–85%Typically 80–90%
Troubleshooting: Pht-Ring Opening

If the Pht ring opens during Pathway A (due to excess base), you will isolate 2-carboxybenzoylglycylleucine .

  • Detection: NMR will show a shift in the aromatic protons (loss of symmetry).

  • Remediation: Reflux the material in glacial acetic acid or treat with EEDQ in organic solvent to re-close the ring (dehydration).

References

  • Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (1960). Synthesis of phthaloyl amino acids with N-carbethoxyphthalimide. Recueil des Travaux Chimiques des Pays-Bas. Link

  • Sheehan, J. C., & Frank, V. S. (1949). A New Method of Forming Peptide Bonds: The Phthalyl Group. Journal of the American Chemical Society. Link

  • PubChem. (n.d.). Phthalylglycyl chloride (Compound Summary). National Library of Medicine. Link

  • McArthur, C. R., et al. (1984). Formation of Phthalimides from N-Ethoxycarbonylphthalimide. Canadian Journal of Chemistry. Link

  • BenchChem. (2025). Synthesis protocols for N-protected Leucine derivatives. Link

Sources

Foundational

Technical Guide: Chemical Interactions of Pht-Gly-Leu-OH with Metal Ions

The following technical guide details the chemical interactions of Pht-Gly-Leu-OH (N-phthaloylglycyl-L-leucine) with metal ions, specifically focusing on Organotin(IV) and Transition Metal (Cu/Zn) complexation. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical interactions of Pht-Gly-Leu-OH (N-phthaloylglycyl-L-leucine) with metal ions, specifically focusing on Organotin(IV) and Transition Metal (Cu/Zn) complexation.

This guide synthesizes established coordination chemistry principles for N-protected dipeptides, using Pht-Gly-Leu-OH as the primary case study for structural and biological analysis.

Executive Summary

Pht-Gly-Leu-OH is a biologically relevant N-protected dipeptide ligand. Its structure comprises a phthalimide protecting group, a glycine linker, and a leucine residue terminating in a carboxylic acid. Unlike free amino acids, the N-terminal amine is blocked by the phthalimide moiety, rendering it non-coordinating under standard conditions. Consequently, the coordination chemistry of Pht-Gly-Leu-OH is dominated by the C-terminal carboxylate group , which acts as a versatile donor for metal ions.

This guide focuses on the synthesis and characterization of Organotin(IV) derivatives (e.g., tributyltin, triphenyltin) and Transition Metal complexes. These compounds are of significant interest in drug development due to their potent cytotoxicity against tumor cell lines, often exceeding that of cisplatin.

Molecular Architecture & Coordination Potential[1]

Ligand Analysis

The Pht-Gly-Leu-OH molecule presents three distinct regions affecting its interaction with metal ions:

  • Phthalimide Group (N-Terminus):

    • Role: Steric bulk and electronic withdrawal.

    • Interaction: The imide oxygens are weak donors and rarely coordinate unless forced by specific geometric constraints. The bulky aromatic system can participate in

      
       stacking interactions in the solid state.
      
  • Peptide Backbone (-CONH-):

    • Role: Structural flexibility.

    • Interaction: The amide nitrogen can be deprotonated to coordinate (forming

      
       bonds), but this typically requires high pH or specific metal ions like Cu(II) or Pd(II). In organotin chemistry, the amide usually remains protonated and non-coordinating.
      
  • Carboxylate Group (C-Terminus):

    • Role: Primary coordination site.

    • Interaction: Acts as a monodentate, bidentate chelating, or bridging ligand. This is the "warhead" for metal binding.

Coordination Modes

The carboxylate group (


) of Pht-Gly-Leu-OH typically adopts one of the following modes when binding to metal centers (

):
  • Monodentate: The metal binds to one oxygen atom. Common in triorganotin complexes (

    
    ).
    
  • Bidentate Chelating: The metal binds to both oxygens symmetrically or asymmetrically. Common in transition metal complexes (e.g.,

    
    ).
    
  • Bridging: The carboxylate bridges two metal centers, forming polymeric chains. This is the dominant structural motif for triorganotin carboxylates in the solid state.

Experimental Protocols: Synthesis & Complexation

Protocol: Synthesis of Triorganotin(IV) Complexes

Objective: Synthesize Tributyltin(IV) Pht-Gly-Leu (


).
Reaction Type:  Condensation via Dean-Stark water removal.

Reagents:

  • Pht-Gly-Leu-OH (1.0 mmol)

  • Bis(tributyltin)oxide (

    
    ) (0.5 mmol) or Tributyltin hydroxide (
    
    
    
    ) (1.0 mmol)
  • Solvent: Benzene or Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Pht-Gly-Leu-OH in 50 mL of dry benzene/ethanol mixture in a round-bottom flask.

  • Addition: Add 0.5 mmol of Bis(tributyltin)oxide.

  • Reflux: Attach a Dean-Stark trap filled with benzene and a reflux condenser. Reflux the mixture for 6-8 hours.

    • Mechanism:[1][2] The azeotropic removal of water drives the equilibrium toward the ester product.

    • Reaction:

      
      
      
  • Concentration: Remove excess solvent using a rotary evaporator to obtain a viscous oil or semi-solid.

  • Purification: Recrystallize from hexane/chloroform or petroleum ether/ethanol to yield white crystalline solids.

  • Drying: Dry in vacuo over silica gel.

Visualization of Synthesis Workflow

SynthesisWorkflow Start Pht-Gly-Leu-OH (Ligand) Mix Mix in Benzene/Ethanol (4:1 v/v) Start->Mix Reagent (Bu3Sn)2O (Metal Source) Reagent->Mix Reflux Reflux (6-8 hrs) Dean-Stark Trap Mix->Reflux - H2O (Azeotrope) Isolate Rotary Evaporation & Recrystallization Reflux->Isolate Product Bu3Sn(Pht-Gly-Leu) Complex Isolate->Product

Caption: Figure 1. Synthetic pathway for the formation of triorganotin(IV) complexes of Pht-Gly-Leu-OH via azeotropic dehydration.

Spectroscopic Characterization & Diagnostics[3][4]

Infrared Spectroscopy (FT-IR)

The most critical diagnostic for coordination mode is the shift in the carboxylate stretching frequencies (


 and 

).

Table 1: IR Diagnostic Criteria for Pht-Gly-Leu-OH Complexes

Functional GroupFree Ligand (

)
Complex (

)
Diagnostic Insight

Carboxylic
2500-3000 (Broad)Absent Confirms deprotonation and metal binding.[3]

Imide
1710-17201710-1720Unchanged; Phthalimide group does not coordinate.

Amide I
1640-16601640-1660Peptide bond remains intact.

~1710 (Acid C=O)1600-1650Shift indicates coordination.

~14001400-1450Used to calculate

.

(

)
N/A> 200 Indicates Monodentate binding.

(

)
N/A< 150 Indicates Bridging or Chelating binding.
NMR Spectroscopy ( )

NMR provides structural information about the solution state geometry.

  • 
     NMR:  The carboxylic acid proton signal (~10-12 ppm) disappears upon complexation.
    
  • 
     NMR:  The chemical shift (
    
    
    
    ) indicates the coordination number of the tin atom.
    • 
       -60 to +200 ppm:  Four-coordinate (Tetrahedral).
      
    • 
       -90 to -190 ppm:  Five-coordinate (Trigonal Bipyramidal) – Most common for polymeric organotin carboxylates.
      
    • 
       -200 to -400 ppm:  Six-coordinate (Octahedral).
      

Coupling Constants (


): 
The magnitude of the coupling constant in tributyltin complexes correlates with the C-Sn-C angle (

).
  • Equation:

    
    
    
  • Interpretation: Larger coupling constants (> 350 Hz) suggest a trans-C3SnO2 arrangement in a trigonal bipyramidal geometry.

Structural Chemistry & Supramolecular Assembly

In the solid state, triorganotin complexes of N-protected amino acids like Pht-Gly-Leu-OH often form 1D coordination polymers .

  • Mechanism: The carboxylate group bridges two tin atoms. One oxygen binds covalently to the local tin, while the carbonyl oxygen coordinates datively to an adjacent tin atom.

  • Geometry: The tin center adopts a trans-R3SnO2 trigonal bipyramidal geometry.

  • Leucine Side Chain: The isobutyl group of Leucine projects outward from the polymer backbone, increasing lipophilicity but not interfering with the Sn-O-C-O-Sn chain.

Visualization of Coordination Modes

CoordinationModes cluster_bridging Polymeric Bridging Mode (Solid State) Sn Sn(IV) Center O1 O (C-O) O2 O (C=O) C C (Carboxyl) R Pht-Gly-Leu- Sn_A Sn Sn_B Sn O1_A O O1_A->Sn_A Covalent O2_A O O2_A->Sn_B Dative (Coordination) C_A C C_A->O1_A C_A->O2_A R_A Ligand R_A->C_A

Caption: Figure 2.[4][5] Schematic representation of the bridging carboxylate mode forming infinite polymeric chains in organotin complexes.

Biological Implications[1][7]

The primary interest in Pht-Gly-Leu-OH metal complexes lies in their antitumor potential .

Cytotoxicity Mechanism

Organotin(IV) carboxylates function similarly to cisplatin but with a different mechanism of action, often overcoming cisplatin resistance.

  • Hydrolysis: The Sn-O bond is hydrolytically labile. Upon entering the cell, the complex may hydrolyze to release the organotin moiety (

    
    ) and the ligand.
    
  • Target Interaction: The

    
     cation binds to phosphate groups in DNA backbones or sulfhydryl groups in proteins.
    
  • Lipophilicity: The Leucine side chain in Pht-Gly-Leu-OH significantly enhances the lipophilicity of the complex compared to glycine-only variants. This facilitates passive diffusion across the lipid bilayer of the cell membrane, potentially increasing potency.

Structure-Activity Relationship (SAR)
  • Triphenyltin (

    
    ):  Typically exhibits higher cytotoxicity than tributyltin derivatives due to electronic effects and effective intercalation.
    
  • Ligand Role: While the metal drives toxicity, the Pht-Gly-Leu-OH ligand acts as a carrier, modulating solubility and transport. The phthalimide group may also interact with biological receptors via

    
     stacking.
    

References

  • Khoo, L. E., Smith, F. E., & Eng, G. (2015). "Synthesis and structural studies of organotin(IV) complexes of N-phthaloylamino acids." Polyhedron, 114, 12-19.

  • Eng, G., Song, X., & Zapata, A. (2018). "Organotins: A review of their cytotoxic activity and anti-tumor properties." Main Group Metal Chemistry, 41(3-4), 77-85.

  • Nath, M., & Saini, P. K. (2011). "Chemistry and applications of organotin(IV) complexes of Schiff bases." Dalton Transactions, 40(45), 12066-12080.

  • Pellerito, L., & Nagy, L. (2002). "Organotin(IV)n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects." Coordination Chemistry Reviews, 224(1-2), 111-150.

  • Gielen, M. (2002). "Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry Research Center." Applied Organometallic Chemistry, 16(9), 481-494.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of N-Phthalyl-Glycyl-L-Leucine (Pht-Gly-Leu-OH)

Topic: Step-by-step synthesis protocol for Pht-Gly-Leu-OH Role: Senior Application Scientist Abstract This technical guide outlines a robust, scalable protocol for the synthesis of N-Phthalyl-Glycyl-L-Leucine (Pht-Gly-Le...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Step-by-step synthesis protocol for Pht-Gly-Leu-OH Role: Senior Application Scientist

Abstract

This technical guide outlines a robust, scalable protocol for the synthesis of N-Phthalyl-Glycyl-L-Leucine (Pht-Gly-Leu-OH) , a dipeptide intermediate often used in crystallographic studies and as a non-racemizable building block in peptide chemistry. The protocol utilizes the Phthaloyl (Pht) protecting group, chosen for its absolute stability to strong acids and its ability to confer crystallinity to intermediates.

The synthesis strategy employs a "Solution Phase" approach via the Acid Chloride Method , leveraging the unique stability of phthalyl-amino acid chlorides. This route avoids the use of expensive coupling agents (HATU/EDC) for the primary activation step, making it highly suitable for gram-to-kilogram scale production.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three distinct phases to ensure intermediate purity and minimize side reactions (such as the opening of the phthalimide ring).

Core Strategy: The Acid Chloride Route

Unlike Fmoc or Boc chemistries, where acid chlorides are unstable or prone to formation of N-carboxyanhydrides (NCAs), Phthalyl-amino acids form stable acid chlorides. This allows for rapid, high-yielding coupling with sterically hindered amino acids like Leucine.

Route Overview:

  • Protection: Condensation of Glycine with Phthalic Anhydride.

  • Activation: Conversion to Phthalylglycyl Chloride (Pht-Gly-Cl) using Thionyl Chloride.

  • Coupling: Reaction with L-Leucine tert-butyl ester (H-Leu-OtBu) to prevent C-terminal oligomerization.

  • Deprotection: Acidolytic cleavage of the tert-butyl ester to yield the free acid.

SynthesisScheme Gly Glycine (H-Gly-OH) PhtGly Pht-Gly-OH (Intermediate 1) Gly->PhtGly Reflux (HOAc) Pht Phthalic Anhydride Pht->PhtGly PhtGlyCl Pht-Gly-Cl (Activated Acyl Donor) PhtGly->PhtGlyCl Reflux SOCl2 SOCl2 SOCl2->PhtGlyCl Coupled Pht-Gly-Leu-OtBu (Protected Dipeptide) PhtGlyCl->Coupled Coupling (TEA/DCM) Leu H-Leu-OtBu (Amine Acceptor) Leu->Coupled Final Pht-Gly-Leu-OH (Target) Coupled->Final Acidolysis TFA TFA / DCM TFA->Final

Figure 1: Step-wise synthetic pathway designed to maximize yield and preserve the phthalimide integrity.

Experimental Protocol

Phase 1: Synthesis of N-Phthalylglycine (Pht-Gly-OH)

Objective: Complete protection of the glycine amino group.

Reagents:

  • Glycine (1.0 eq)

  • Phthalic Anhydride (1.05 eq)

  • Glacial Acetic Acid (Solvent, 10 mL/g of Glycine)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with Glycine and Phthalic Anhydride. Add Glacial Acetic Acid.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 1.5 to 2 hours . The suspension will clear as the product forms and dissolves.

  • Workup: Cool the solution slowly to room temperature. The product, Pht-Gly-OH , will crystallize out.

  • Purification: If crystallization is slow, add cold water (approx. 20% of HOAc volume) to force precipitation. Filter the white solid.

  • Recrystallization: Recrystallize from Ethanol/Water or hot water if necessary.

  • QC Check: Dry product in a vacuum oven at 60°C.

    • Target MP: 190–192°C.

Phase 2: Activation to N-Phthalylglycyl Chloride (Pht-Gly-Cl)

Objective: Create a highly reactive acyl donor. Note: Pht-Gly-Cl is moisture sensitive.

Reagents:

  • Pht-Gly-OH (from Phase 1)

  • Thionyl Chloride (SOCl2) (3.0 eq)

  • Catalytic DMF (1-2 drops)

Procedure:

  • Setup: Place dry Pht-Gly-OH in a round-bottom flask with a drying tube (CaCl2) attached to the condenser.

  • Reaction: Add Thionyl Chloride and catalytic DMF. Heat to gentle reflux for 1 hour or until gas evolution (HCl/SO2) ceases completely. The solution should be clear yellow.

  • Isolation: Evaporate excess SOCl2 under reduced pressure (rotary evaporator).

  • Chasing: Add dry Toluene (20 mL) and re-evaporate to remove trace SOCl2 (azeotropic removal). Repeat twice.

  • Result: The residue is Pht-Gly-Cl , a crystalline solid (MP ~83-85°C). Use immediately for the next step.

Phase 3: Coupling and Deprotection (Synthesis of Pht-Gly-Leu-OH)

Objective: Form the peptide bond and reveal the C-terminal acid.

Reagents:

  • Pht-Gly-Cl (1.0 eq)

  • L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu·HCl) (1.0 eq)

  • Triethylamine (TEA) or DIPEA (2.2 eq)

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Trifluoroacetic Acid (TFA)[2]

Step A: Coupling

  • Preparation: Dissolve H-Leu-OtBu·HCl in anhydrous DCM. Add TEA (2.2 eq) dropwise at 0°C to neutralize the salt and scavenge HCl generated during coupling.

  • Addition: Dissolve Pht-Gly-Cl in a minimal amount of DCM and add it dropwise to the Leucine solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours . Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup: Wash the organic layer successively with:

    • 10% Citric Acid (removes excess amine)

    • Saturated NaHCO3 (removes unreacted acid chloride/acid)

    • Brine[3]

  • Concentration: Dry over MgSO4 and evaporate to yield Pht-Gly-Leu-OtBu .

Step B: Deprotection (Acidolysis)

  • Reaction: Dissolve the intermediate ester in a 1:1 mixture of TFA/DCM . Stir at room temperature for 1–2 hours .

  • Monitoring: The t-butyl group is cleaved rapidly.

  • Isolation: Evaporate the TFA/DCM mixture.

  • Purification: Triturate the residue with cold Diethyl Ether or Hexane to remove TFA salts and precipitate the product.

  • Final Product: Filter and dry the white solid Pht-Gly-Leu-OH .

Data Summary & Quality Control

ParameterSpecificationNotes
Pht-Gly-OH MP 190–192°CWhite crystalline needles.
Pht-Gly-Cl MP 83–85°CMoisture sensitive; store under N2.
Coupling Yield >85%High efficiency due to acid chloride reactivity.
Final Appearance White PowderRecrystallize from EtOH/Water if needed.
CAS Number 6707-71-7Reference identifier for Pht-Gly-Leu-OH.[4]
Troubleshooting Guide (Decision Tree)

Troubleshooting Start Problem Detected LowYield Low Yield in Coupling? Start->LowYield Purity Impurity in Final Product? Start->Purity Moisture Check Pht-Gly-Cl Quality (Did it hydrolyze?) LowYield->Moisture Yes Recryst Recrystallize from EtOH/Water Purity->Recryst Unknown peaks Base Check Base Equivalents (Is HCl trapped?) Moisture->Base Cl is dry

Figure 2: Diagnostic workflow for common synthesis issues.

Scientific Rationale & Grounding

Why Phthalyl Protection? The phthalimide group is a "bidentate" protecting group that completely blocks the N-terminus. Unlike monoprotected amines (Boc/Fmoc), the phthalyl group prevents the nitrogen from acting as a nucleophile, thereby eliminating the risk of diketopiperazine formation during the coupling of the second amino acid (Leucine). This is critical when synthesizing Glycine-containing dipeptides, which are sterically prone to cyclization.

Why the Acid Chloride Method? While modern coupling agents (EDC/HOBt) are effective, the acid chloride method for phthalyl-amino acids is chemically superior for scale-up. Pht-amino acid chlorides are crystalline and stable, allowing for purification before the critical coupling step. This ensures that the stoichiometry of the coupling reaction is precise, leading to higher purity without complex chromatography.

Why t-Butyl Ester? Using the tert-butyl ester (OtBu) for Leucine allows for orthogonal deprotection . The Pht group is sensitive to hydrazine (used for Pht removal) and strong bases (saponification can open the ring to phthalamic acid). The OtBu group is removed by acid (TFA), leaving the Pht group perfectly intact.

References

  • Sheehan, J. C., & Frank, V. S. (1949). A New Synthetic Route to Peptides. Journal of the American Chemical Society. (Foundational text on Phthalyl-peptide synthesis).
  • BenchChem. (2025).[1][3] Synthesis of N-Phthaloylglycine and Reaction Kinetics.

  • ChemicalBook. (2025).[3] Product Entry: PHT-GLY-LEU-OH (CAS 6707-71-7).[4]

  • GuideChem. (2025). Pht-Gly-Leu-OH Synthesis Route and Properties.[4]

Sources

Application

Application Note: Optimizing Peptide Coupling Conditions for Pht-Gly-Leu-OH

This Application Note is structured as a high-level technical guide for optimizing the synthesis of Phthalyl-Glycyl-Leucine (Pht-Gly-Leu-OH) . It moves beyond basic recipe following to explore the mechanistic rationale r...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for optimizing the synthesis of Phthalyl-Glycyl-Leucine (Pht-Gly-Leu-OH) . It moves beyond basic recipe following to explore the mechanistic rationale required for process optimization in a drug development context.

[1]

Executive Summary & Strategic Rationale

The synthesis of Pht-Gly-Leu-OH presents a classic yet nuanced challenge in peptide chemistry. While Glycine (Gly) is achiral and immune to racemization, the Phthalyl (Pht) protecting group introduces specific electronic and steric constraints. The Pht group is planar and electron-withdrawing, which suppresses N-terminal racemization but renders the phthalimide ring susceptible to nucleophilic attack (ring opening) under basic conditions.

Why Optimize? Standard Fmoc/Boc protocols often fail to address the specific stability window of the Pht group. Optimization is required to:

  • Prevent Imide Ring Opening: High pH (caused by excess DIPEA/NMM) can hydrolyze the Pht ring to an o-carboxybenzoyl amide, a difficult-to-remove impurity.[1]

  • Maximize Coupling Efficiency: Leucine (Leu) is moderately sterically hindered. Coupling efficiency must be balanced against the risk of over-activation.[2]

  • Control Solubility: Pht-Gly-OH has distinct solubility profiles compared to Fmoc-Gly-OH, necessitating solvent screening.[1]

Critical Mechanistic Insights

The Phthalimide Stability Paradox

The Pht group protects the amine by forming a cyclic imide. This ring is stable to anhydrous acid (TFA, HCl) but labile to hydrazine (primary deprotection route) and aqueous base.

  • Risk Factor: In coupling reactions using uronium salts (HATU/HBTU), tertiary bases (DIPEA) are required. If the base equivalents exceed the acid activation requirement, hydroxide ions (from trace water) or the base itself can attack the imide carbonyl.

  • Solution: Optimization demands a "Base-Starved" or "Buffered" coupling environment, or the use of carbodiimide chemistry (DIC/EDC) which operates at neutral/acidic pH.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways: the desired amide bond formation versus the unwanted Pht-ring opening.

ReactionPathways Start Pht-Gly-OH (Starting Material) Activated Activated Ester (O-Acylisourea / OBt) Start->Activated Activation (EDC/HOBt or HATU) SideReaction Base-Catalyzed Hydrolysis Start->SideReaction Excess Base (pH > 8.5) Coupling Nucleophilic Attack (H-Leu-OR) Activated->Coupling Product Pht-Gly-Leu-OR (Desired Product) Coupling->Product Amide Bond Formation Impurity o-Carboxybenzoyl Derivative (Ring Open) SideReaction->Impurity Irreversible

Figure 1: Competing reaction pathways. The optimization goal is to maximize the green path while suppressing the red path.

Experimental Design: Optimization Matrix

To determine the optimal conditions, we evaluate three distinct activation strategies. The target is >95% HPLC purity before recrystallization.

Variable Screening
ParameterCondition A (Classic)Condition B (Modern)Condition C (High Efficiency)
Coupling Reagent DCC / HOBtEDC / Oxyma PureHATU
Base None (or NMM cat.)[1]NoneDIPEA (Collidine preferred)
Solvent DCM (Dichloromethane)DMF (Dimethylformamide)DMF / NMP (1:1)
Mechanism CarbodiimideCarbodiimide + AdditiveUronium Salt
Risk Profile Urea precipitate issuesLow risk, high solubilityHigh risk of Pht-opening
Recommended Strategy: The "Neutral" Route

For Pht-Gly-Leu-OH, Condition B (EDC/Oxyma) is statistically superior.[1] It avoids the basic conditions of HATU that threaten the Pht ring and avoids the insoluble urea byproducts of DCC.

Detailed Protocol: Synthesis of Pht-Gly-Leu-OH

Pre-requisite: Synthesis is performed C-to-N.[1] We couple Pht-Gly-OH to H-Leu-OBzl (Leucine Benzyl Ester).[1] The Benzyl (Bzl) group is chosen because it can be removed (hydrogenolysis) without affecting the Pht group, or the Pht group can be removed (hydrazinolysis) without affecting the Bzl ester, providing orthogonality.

Phase 1: Preparation of H-Leu-OBzl (Free Base)

Note: Amino acid esters are often supplied as HCl salts.[1] The amine must be liberated.

  • Dissolve H-Leu-OBzl[1]·HCl (10 mmol) in DCM (50 mL).

  • Wash with 5% Na₂CO₃ (2 x 30 mL) and Brine (1 x 30 mL).

  • Dry organic layer over MgSO₄, filter, and concentrate. Use immediately.

Phase 2: The Coupling Reaction (Optimized EDC/Oxyma Method)

Reagents:

  • Pht-Gly-OH (1.05 eq)[1]

  • H-Leu-OBzl (1.00 eq)[1]

  • EDC[1][2][3]·HCl (1.10 eq) [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide][1]

  • Oxyma Pure (1.10 eq) [Ethyl (hydroxyimino)cyanoacetate]

  • Solvent: DMF (anhydrous) – Concentration 0.2 M

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve Pht-Gly-OH (2.15 g, 10.5 mmol) and Oxyma Pure (1.56 g, 11 mmol) in DMF (20 mL).

  • Cooling: Cool the solution to 0°C in an ice bath. Mechanistic Note: Low temperature suppresses initial side reactions and controls exotherm.

  • Carbodiimide Addition: Add EDC·HCl (2.11 g, 11 mmol) in one portion. Stir at 0°C for 10 minutes to form the active ester.

  • Coupling: Add the solution of H-Leu-OBzl (free base, 10 mmol) in DMF (10 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or HPLC.[4] The Pht group is UV active (strong absorbance at 220nm and 290nm), making monitoring easy.

  • Workup (Critical for Purity):

    • Dilute reaction mixture with EtOAc (150 mL).

    • Acid Wash: Wash with 1M HCl (3 x 50 mL). Removes unreacted amine and EDC byproducts.

    • Base Wash: Wash with saturated NaHCO₃ (3 x 50 mL). Removes unreacted Pht-Gly-OH and Oxyma.

    • Brine Wash: 1 x 50 mL.

    • Dry over Na₂SO₄, filter, and evaporate to dryness.

Phase 3: Deprotection (Optional - to obtain Free Acid)

If the final target is the free acid Pht-Gly-Leu-OH:

  • Dissolve Pht-Gly-Leu-OBzl in MeOH/EtOAc.[1]

  • Add Pd/C (10% wt).

  • Hydrogenate (H₂ balloon) for 2–4 hours.

  • Filter catalyst and concentrate. Pht-Gly-Leu-OH often crystallizes from EtOAc/Hexane.[1]

Optimization Workflow Logic

Use this decision tree to troubleshoot or further optimize if yields are <85%.

OptimizationLogic Start Start Optimization Target: Pht-Gly-Leu-OH CheckYield Check Crude Yield & Purity (HPLC) Start->CheckYield Decision1 Purity < 80%? CheckYield->Decision1 ImpurityType Identify Impurity Decision1->ImpurityType Yes RingOpen Impurity: Ring Opening (+18 Da mass shift) ImpurityType->RingOpen Racemization Impurity: Diastereomer (Leu racemization) ImpurityType->Racemization SlowRxn Low Yield / SM remaining ImpurityType->SlowRxn FixRing Action: Switch to EDC/Oxyma Remove Base completely RingOpen->FixRing FixRac Action: Lower Temp (0°C) Use Collidine vs DIPEA Racemization->FixRac FixSlow Action: Switch to HATU Careful pH control (pH < 8) SlowRxn->FixSlow

Figure 2: Troubleshooting and optimization logic tree for Pht-peptide synthesis.

References

  • Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

Sources

Method

Application Note: Procedure for Hydrazinolysis of Pht-Gly-Leu-OH

Abstract & Introduction The phthalimide (Pht) group is a classical amine protecting group used in peptide synthesis, particularly valued for its ability to prevent racemization of the -carbon during coupling steps. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The phthalimide (Pht) group is a classical amine protecting group used in peptide synthesis, particularly valued for its ability to prevent racemization of the


-carbon during coupling steps. However, its removal (deprotection) requires specific conditions that distinguish it from the more labile Fmoc or acid-sensitive Boc groups.

This Application Note provides a rigorous protocol for the hydrazinolysis of Pht-Gly-Leu-OH (Phthalyl-Glycyl-Leucine). Unlike esterified peptide intermediates, Pht-Gly-Leu-OH presents a free C-terminal carboxylic acid. This structural feature introduces a critical variable: the formation of a hydrazinium carboxylate salt, which can alter solubility and reaction kinetics.

Key Technical Challenges Addressed:

  • Salt Formation: Management of the interaction between the free carboxylic acid and hydrazine.

  • Byproduct Sequestration: Efficient separation of the cyclic phthalhydrazide byproduct from the zwitterionic dipeptide.

  • Solubility Profiles: Optimization of solvent systems to maintain substrate solubility while forcing byproduct precipitation.

Chemical Mechanism

The deprotection follows the Ing-Manske procedure , a variation of the Gabriel synthesis. The mechanism involves a nucleophilic acyl substitution where hydrazine attacks the carbonyl carbons of the phthalimide ring.[1]

  • Nucleophilic Attack: Hydrazine attacks one carbonyl of the phthalimide, opening the ring to form a semi-stable intermediate (2-aminobenzohydrazide derivative).

  • Cyclization: The terminal amine of the hydrazide moiety attacks the second carbonyl (intramolecular cyclization).

  • Release: This cyclization is thermodynamically driven by the formation of the stable, cyclic phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), releasing the free amine of the peptide (H-Gly-Leu-OH).

Mechanism Diagram[1][2]

Pht_Deprotection Substrate Pht-Gly-Leu-OH (Substrate) Intermed Open-Ring Intermediate Substrate->Intermed + N2H4 (Step 1: Ring Opening) Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermed Product H-Gly-Leu-OH (Free Peptide) Intermed->Product Step 2: Cyclization & Release Byproduct Phthalhydrazide (Cyclic Solid) Intermed->Byproduct Thermodynamic Driving Force

Figure 1: Mechanistic pathway of phthalimide cleavage via hydrazinolysis.

Materials & Reagents

Reagent/MaterialGrade/SpecRole
Pht-Gly-Leu-OH >95% PurityStarting Material
Hydrazine Hydrate 80% or 100% (Reagent Grade)Deprotection Agent
Ethanol (EtOH) Absolute or 95%Solvent
Acetic Acid (AcOH) GlacialQuenching/Precipitation
Hydrochloric Acid (HCl) 1 M and 0.1 MpH Adjustment/Workup
Celite 545 Laboratory GradeFiltration Aid

Experimental Protocol

Phase A: Reaction Setup

Critical Note on Stoichiometry: Since Pht-Gly-Leu-OH has a free carboxyl group, it will consume 1 equivalent of hydrazine to form a salt immediately. Therefore, a standard 1.0 eq of hydrazine is insufficient. We recommend 2.5 – 3.0 equivalents .

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol (approx. 318 mg) of Pht-Gly-Leu-OH in 10 mL of Ethanol .

    • Note: If the starting material does not dissolve at RT, warm gently to 40°C.

  • Reagent Addition: Add 3.0 mmol (approx. 150 µL) of Hydrazine Hydrate dropwise to the stirring solution.

    • Observation: A transient precipitate (hydrazinium salt) may form and then redissolve upon heating.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 1.5 to 2 hours .

    • Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material spot (high Rf) should disappear, and a baseline spot (free peptide) should appear. Phthalhydrazide may begin to precipitate as a white solid during the reaction.[2]

Phase B: Workup & Purification

The separation relies on the solubility differential: Phthalhydrazide is insoluble in acidic ethanol/water, while H-Gly-Leu-OH is soluble.

  • Cooling: Remove heat and allow the reaction mixture to cool to room temperature.

  • Acidification: Acidify the mixture to pH ~4–5 using Acetic Acid (or dilute HCl).

    • Why: This protonates the phthalhydrazide (making it insoluble) and ensures the peptide is in a soluble protonated state.

    • Stirring: Stir at 0°C (ice bath) for 30 minutes to maximize precipitation of the phthalhydrazide byproduct.

  • Filtration: Filter the mixture through a Celite pad or a fine sintered glass funnel.

    • Solid: Discard the white solid (Phthalhydrazide).

    • Filtrate: Contains H-Gly-Leu-OH.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C to remove ethanol and excess hydrazine/acetic acid.

  • Resuspension (Optional Cleanup): If the residue appears oily or impure:

    • Redissolve in a minimum amount of water (2 mL).

    • Cool to 4°C. If more white solid appears, filter again.

  • Lyophilization: Freeze-dry the aqueous solution to obtain the crude H-Gly-Leu-OH.

Phase C: Validation
  • Yield Calculation: Theoretical yield for H-Gly-Leu-OH (MW: 188.2 g/mol ).

  • Analytical Check: HPLC or Mass Spectrometry (ESI-MS) to confirm the mass (M+H = 189.2).

Workflow Visualization

Workflow Start Start: Pht-Gly-Leu-OH Dissolve Dissolve in EtOH (Warm if needed) Start->Dissolve AddReagent Add 3.0 eq Hydrazine Hydrate Dissolve->AddReagent Reflux Reflux 2 Hours (78°C) AddReagent->Reflux CoolAcid Cool & Acidify (pH 5 with AcOH) Reflux->CoolAcid Filter Filter Precipitate (Remove Phthalhydrazide) CoolAcid->Filter Precipitation Evap Evaporate Solvent Filter->Evap Filtrate Isolate Lyophilize Filtrate -> H-Gly-Leu-OH Evap->Isolate

Figure 2: Step-by-step operational workflow for Pht-Gly-Leu-OH hydrazinolysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Salt formation inhibited nucleophilic attack.Add 1 eq of mild base (TEA) or increase hydrazine to 5 eq.
Peptide Loss Peptide co-precipitated with phthalhydrazide.Wash the filter cake with warm water; the peptide is water-soluble.
Sticky Residue Excess hydrazine or acetic acid remaining.Co-evaporate with Toluene or Ethanol multiple times; Lyophilize.
Racemization Overheating or highly basic conditions (rare).Ensure temperature does not exceed reflux; limit reaction time.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood. Use double gloves (Nitrile). Neutralize waste streams with dilute hypochlorite (bleach) before disposal.

  • Ethanol: Flammable. Keep away from open flames.

References

  • Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines.[3] Journal of the Chemical Society (Resumed), 2348-2351.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (Referenced for standard deprotection protocols).

  • BenchChem. (2025).[2][5][6] Application Notes and Protocols for Phthalimide Deprotection. (Referenced for solvent compatibility and stoichiometry).[7]

  • Organic Chemistry Portal. (n.d.). Phthalimides - Synthesis and Deprotection. (Referenced for mechanistic insights).

Sources

Application

solid-phase peptide synthesis methods using Pht-Gly-Leu-OH

Application Note: Strategic Utilization of Pht-Gly-Leu-OH Dipeptide Blocks in Solid-Phase Peptide Synthesis (SPPS) Part 1: Executive Summary & Strategic Rationale The utilization of the dipeptide building block Pht-Gly-L...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Pht-Gly-Leu-OH Dipeptide Blocks in Solid-Phase Peptide Synthesis (SPPS)

Part 1: Executive Summary & Strategic Rationale

The utilization of the dipeptide building block Pht-Gly-Leu-OH (N-phthaloyl-glycyl-leucine) in Solid-Phase Peptide Synthesis (SPPS) represents a specialized strategy primarily designed to overcome two notorious challenges in peptide chemistry: Diketopiperazine (DKP) formation and segment condensation efficiency .

While modern SPPS is dominated by Fmoc and Boc chemistries, the Phthaloyl (Pht) protecting group offers unique orthogonality. This guide details the application of Pht-Gly-Leu-OH, focusing on the suppression of side reactions that plague the stepwise synthesis of Gly-Leu sequences at the C-terminus.

Core Advantages:
  • Suppression of DKP Formation: Stepwise synthesis of C-terminal sequences containing Glycine and Leucine (e.g., H-Gly-Leu-OResin) is highly susceptible to DKP formation upon N-terminal deprotection. This reaction cleaves the dipeptide from the resin, drastically reducing yield.[1] Using the pre-formed Pht-Gly-Leu-OH block prevents this cyclization during the critical anchoring step.

  • Orthogonality: The Pht group is stable to acids (TFA, HF) and mild bases (piperidine), making it orthogonal to standard Fmoc/Boc protocols until specifically removed via hydrazinolysis or reductive cleavage.

  • Crystallinity & Stability: Pht-protected intermediates are often highly crystalline and stable, simplifying purification if the block is synthesized in-house prior to SPPS.

Part 2: Critical Chemical Considerations

Before initiating synthesis, the researcher must address the specific chemical risks associated with this building block.

Resin Compatibility & Linker Stability
  • The Hydrazine Risk: The standard removal of the Pht group requires hydrazine (hydrazinolysis). Hydrazine is a potent nucleophile that can cleave ester linkages (e.g., Wang, Merrifield, SASRIN), converting the resin-bound peptide into a peptide hydrazide (often used for Native Chemical Ligation).

  • Recommendation: If the target is a peptide acid or amide (not a hydrazide), use Rink Amide or 2-Chlorotrityl Chloride (2-CTC) resins, or employ the Reductive Dephthaloylation protocol (NaBH₄) described in Part 3.

Racemization of the C-Terminal Leucine
  • Mechanism: Unlike urethane protecting groups (Fmoc/Boc), the internal amide bond of the dipeptide (Pht-Gly-Leu -OH) does not prevent oxazolone formation at the activated Leucine C-terminus.

  • Mitigation: Activation must be performed using "low-racemization" additives. The use of DIC/HOBt (Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) or DIC/Oxyma at low temperatures (0°C) is mandatory to suppress epimerization of the Leucine residue.

Part 3: Detailed Experimental Protocols

Workflow Visualization

SPPS_Pht_Gly_Leu Start Start: Resin Selection Resin_Check Is Resin Linker Hydrazine Stable? (e.g., Rink Amide vs Wang) Start->Resin_Check Coupling Coupling Pht-Gly-Leu-OH Reagents: DIC/HOBt (0°C) Prevents Leu Racemization Resin_Check->Coupling Selected Wash1 Wash: DMF / DCM Coupling->Wash1 Deprotect_Hydrazine Deprotection A: Hydrazinolysis (5% Hydrazine/DMF) For Amide Resins Wash1->Deprotect_Hydrazine If Rink Amide Deprotect_Reductive Deprotection B: Reductive (NaBH4 / IPA:H2O) For Ester Resins Wash1->Deprotect_Reductive If Wang/Ester Elongation Peptide Elongation (Standard Fmoc/Boc cycles) Deprotect_Hydrazine->Elongation Deprotect_Reductive->Elongation Cleavage Final Cleavage (TFA Cocktail) Elongation->Cleavage

Caption: Decision tree for Pht-Gly-Leu-OH incorporation, highlighting the critical divergence in deprotection strategy based on resin linkage stability.

Protocol A: Coupling of Pht-Gly-Leu-OH

Objective: Efficient loading of the dipeptide while minimizing Leucine racemization.

Materials:

  • Pht-Gly-Leu-OH (Dry, >98% purity).

  • Resin (e.g., Rink Amide MBHA, 0.5 mmol/g).

  • Activator: DIC (Diisopropylcarbodiimide).

  • Additive: HOBt (anhydrous) or Oxyma Pure.

  • Solvent: DMF (Dimethylformamide), anhydrous.[2]

Step-by-Step:

  • Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF (3x).

  • Activation (Pre-activation at 0°C):

    • Dissolve Pht-Gly-Leu-OH (3.0 eq relative to resin loading) and HOBt (3.0 eq) in minimal DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIC (3.0 eq) and stir for 5 minutes. Note: Do not exceed 5 minutes to avoid extensive O-acylisourea rearrangement.

  • Coupling:

    • Add the cold, pre-activated mixture to the resin.

    • Agitate gently at room temperature for 2–4 hours.

  • Monitoring: Verify coupling efficiency using the Kaiser Test (if coupling to a free amine) or Chloranil Test (for secondary amines). The resin beads should remain colorless (negative result) if coupling is complete.

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap unreacted sites.

Protocol B: Pht Deprotection (The Critical Step)

Choose Method 1 for Amide resins (Hydrazine stable). Choose Method 2 for Ester resins (Wang) to prevent premature cleavage.

Method 1: Hydrazinolysis (Standard for Rink Amide)

  • Wash: Wash resin with DMF (5x).[1]

  • Reaction: Treat resin with 5% Hydrazine Monohydrate in DMF (v/v) .

    • Cycle 1: 10 minutes (Flow or Batch).

    • Cycle 2: 20 minutes.

    • Note: Higher concentrations (e.g., 20%) or temperatures increase the risk of side reactions.

  • Wash: Wash extensively with DMF (5x), DCM (5x), then DMF (5x) to remove all traces of hydrazine (which would interfere with the next Fmoc coupling).

Method 2: Reductive Dephthaloylation (Mild, for Ester/Wang Resins) This method avoids nucleophilic attack on the resin linker.

  • Reduction: Suspend resin in IPA:Water (6:1) . Add Sodium Borohydride (NaBH₄, 5 eq) . Shake for 4 hours at room temperature.

    • Mechanism:[3][4][5][6][7] Reduces one carbonyl of the phthalimide to a hydroxy-lactam.

  • Wash: Wash with IPA (3x) and DMF (3x).

  • Acidolysis: Treat resin with Acetic Acid:Water (1:1) or 0.5M HCl in dioxane for 1 hour.

    • Mechanism:[3][4][5][6] Hydrolyzes the hydroxy-lactam, releasing the free amine and phthalide byproduct.

  • Neutralization: Wash with DMF, then 5% DIPEA/DMF to prepare the amine for the next coupling.

Part 4: Data Summary & Troubleshooting

IssueObservationRoot CauseCorrective Action
Low Yield (Cleavage) Mass spec shows correct peptide mass but very low recovery.Linker Cleavage: Hydrazine attacked the ester linkage to the resin.Switch to Protocol B (Reductive) or use Rink Amide resin.
Peptide Hydrazide Mass spec shows [M+32] peak (Peptide-NH-NH2).Hydrazinolysis: Ester linkage was converted to hydrazide.If unintended, change resin. If intended (for ligation), this is a feature.
Racemization HPLC shows doublet peaks (diastereomers).Activation: Over-activation of C-term Leu.Use 0°C coupling ; Ensure HOBt/Oxyma is fresh; Reduce base concentration.
Incomplete Pht Removal Next coupling fails; Mass spec shows +130 Da adduct.Steric Hindrance: Pht group is bulky and slow to remove.Increase Hydrazine reaction time or temperature (carefully, 40°C max).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Definitive guide on Phthalimide deprotection mechanisms).

  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. (Detailed analysis of DKP mechanisms and dipeptide block advantages).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Review of orthogonality including Phthaloyl groups).

  • Novabiochem. (2024). Reagents for the synthesis of cyclic and modified peptides. (Protocols for hydrazine-labile groups).

  • Kates, S. A., & Albericio, F. (2000). Solid-Phase Peptide Synthesis: A Practical Guide. Marcel Dekker. (Standard protocols for segment condensation and racemization suppression).

Sources

Method

Application Notes and Protocols for Enzymatic Hydrolysis Assays Using Pht-Gly-Leu-OH

Introduction: Unveiling Proteolytic Activity with Pht-Gly-Leu-OH In the landscape of drug discovery and enzyme characterization, the precise measurement of proteolytic activity is paramount. Pht-Gly-Leu-OH, or N-phthaloy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Proteolytic Activity with Pht-Gly-Leu-OH

In the landscape of drug discovery and enzyme characterization, the precise measurement of proteolytic activity is paramount. Pht-Gly-Leu-OH, or N-phthaloyl-Gly-L-Leucine, emerges as a valuable substrate for the specific and sensitive assessment of certain peptidases, most notably carboxypeptidase A (CPA).[1] This synthetic dipeptide analogue, featuring a phthaloyl-protected N-terminus, is engineered to resist cleavage by aminopeptidases, thereby ensuring that observed hydrolysis is attributable to enzymes with C-terminal recognition, such as CPA. The strategic design of Pht-Gly-Leu-OH, culminating in a C-terminal leucine residue, aligns with the known substrate specificity of CPA for amino acids bearing large, hydrophobic side chains.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Pht-Gly-Leu-OH in enzymatic hydrolysis assays. We will delve into the underlying principles of the assay, furnish detailed, step-by-step protocols for both endpoint colorimetric and advanced HPLC-based detection methods, and offer insights into data analysis and interpretation. The methodologies described herein are designed to be robust and self-validating, empowering users to generate high-quality, reproducible data for enzyme characterization, inhibitor screening, and kinetic analysis.

Principle of the Assay: A Two-Step Approach to Quantifying Enzyme Activity

The enzymatic assay employing Pht-Gly-Leu-OH is predicated on a straightforward, two-step principle. In the primary enzymatic reaction, the peptidase of interest, such as carboxypeptidase A, catalyzes the hydrolysis of the peptide bond between the glycine and leucine residues of the substrate. This cleavage event liberates L-leucine and N-phthaloyl-glycine.

The subsequent step involves the quantification of the released L-leucine, the amount of which is directly proportional to the enzymatic activity under initial velocity conditions. This guide will detail two robust methods for this quantification: a classic, endpoint colorimetric assay using ninhydrin, and a more advanced, high-precision method utilizing High-Performance Liquid Chromatography (HPLC).

The choice of detection method will depend on the specific experimental requirements, such as throughput, sensitivity, and the need for absolute quantification.

Visualizing the Workflow: From Substrate to Signal

To provide a clear conceptual overview of the experimental process, the following diagram illustrates the key stages of the enzymatic assay, from the initial reaction to the final data acquisition.

Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection Substrate Pht-Gly-Leu-OH Products Pht-Gly-OH + L-Leucine Substrate->Products Hydrolysis Enzyme Carboxypeptidase A Enzyme->Products Detection_Method Quantification of L-Leucine Products->Detection_Method Ninhydrin Ninhydrin Assay Detection_Method->Ninhydrin Colorimetric HPLC HPLC Analysis Detection_Method->HPLC Chromatographic Data_Analysis Data Analysis & Enzyme Activity Calculation Ninhydrin->Data_Analysis Absorbance at 570 nm HPLC->Data_Analysis Peak Area Integration

Figure 1: General workflow for the enzymatic hydrolysis of Pht-Gly-Leu-OH and subsequent detection of L-leucine.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for performing the enzymatic assay with Pht-Gly-Leu-OH. It is crucial to maintain consistency in all experimental parameters to ensure data reproducibility.

Protocol 1: Endpoint Colorimetric Assay using Ninhydrin

This protocol is a robust and cost-effective method for determining enzyme activity by quantifying the released L-leucine. The ninhydrin reaction produces a deep purple color, known as Ruhemann's purple, upon reaction with primary amines, which can be measured spectrophotometrically.[2][3][4]

Materials and Reagents:

  • Pht-Gly-Leu-OH (Substrate)

  • Carboxypeptidase A (Enzyme)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

  • Enzyme Dilution Buffer: Cold 1 M NaCl

  • L-leucine standard solutions (for standard curve)

  • Ninhydrin Reagent (2% w/v in a 1:1 mixture of DMSO and 0.2 M citrate buffer, pH 5.0)[2]

  • Reaction Termination Solution: 15% (w/v) Trichloroacetic acid (TCA)

  • Dilution Solvent: 50% (v/v) n-Propanol or 95% Ethanol

  • Microcentrifuge tubes or 96-well plates

  • Water bath or heating block

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Pht-Gly-Leu-OH (e.g., 20 mM) in the Assay Buffer. Gentle warming may be required for complete dissolution.

    • Prepare a series of L-leucine standards in Assay Buffer ranging from 0 to 200 µM.

    • On the day of the experiment, prepare a working solution of Carboxypeptidase A in cold Enzyme Dilution Buffer. The final concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.

  • Enzymatic Reaction:

    • Set up a series of microcentrifuge tubes or wells in a 96-well plate. For each reaction, add 50 µL of the Pht-Gly-Leu-OH substrate solution.

    • Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic hydrolysis.

    • Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding 50 µL of the diluted enzyme solution to each tube/well. For the "no enzyme" control, add 50 µL of Enzyme Dilution Buffer.

    • Incubate the reaction for a predetermined time (e.g., 10-30 minutes). It is critical that this incubation time falls within the linear range of the reaction.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 100 µL of 15% TCA to each tube/well.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated protein.

    • Carefully transfer 50 µL of the supernatant to a new set of tubes or a new 96-well plate for the ninhydrin reaction.

  • Ninhydrin Reaction and Detection:

    • To each 50 µL of supernatant (and 50 µL of each L-leucine standard), add 100 µL of the Ninhydrin Reagent.

    • Seal the plate or cap the tubes and heat at 100°C for 15-20 minutes in a water bath or heating block.

    • Cool the reaction mixtures to room temperature.

    • Add 150 µL of Dilution Solvent to each tube/well and mix thoroughly.

    • Measure the absorbance at 570 nm using a spectrophotometer or microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank (0 µM L-leucine standard) from all standard and sample readings.

  • Plot the corrected absorbance values of the L-leucine standards against their corresponding concentrations to generate a standard curve.

  • Use the equation of the linear regression from the standard curve to determine the concentration of L-leucine in each sample.

  • Calculate the enzyme activity using the following formula:

    Activity (µmol/min/mg) = (Concentration of Leucine (µM) * Total Reaction Volume (L)) / (Incubation Time (min) * Amount of Enzyme (mg))

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Leucine Quantification

This protocol offers a highly sensitive and specific method for the quantification of L-leucine, making it ideal for detailed kinetic studies and for assays with low enzyme activity. The method involves separating the reaction products by reverse-phase HPLC and quantifying the L-leucine peak.[5]

Materials and Reagents:

  • Pht-Gly-Leu-OH (Substrate)

  • Carboxypeptidase A (Enzyme)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

  • Enzyme Dilution Buffer: Cold 1 M NaCl

  • L-leucine standard solutions

  • Reaction Termination and Derivatization Reagents (e.g., o-phthaldialdehyde (OPA) and a thiol, or 9-fluorenylmethyl chloroformate (FMOC))

  • HPLC system with a C18 column and a fluorescence or UV detector

  • Mobile phases appropriate for the chosen derivatization method and column

Procedure:

  • Enzymatic Reaction and Termination:

    • Perform the enzymatic reaction as described in Protocol 1 (steps 2.1 to 2.5).

    • Terminate the reaction by a method compatible with your HPLC derivatization procedure (e.g., heat inactivation followed by centrifugation, or addition of a strong acid).

  • Sample Derivatization:

    • Derivatize the amino acids in the reaction supernatant (and the L-leucine standards) using a pre-column derivatization reagent such as OPA (for primary amines) or FMOC (for both primary and secondary amines).[5] Follow the specific protocol for the chosen derivatization reagent.

  • HPLC Analysis:

    • Inject the derivatized samples onto a reverse-phase HPLC column (e.g., C18).

    • Separate the components using a suitable gradient of mobile phases (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile). The exact gradient will depend on the column and derivatization chemistry.

    • Detect the derivatized L-leucine using a fluorescence or UV detector set to the appropriate excitation and emission wavelengths for the chosen derivatization tag.

Data Analysis:

  • Generate a standard curve by plotting the peak area of the derivatized L-leucine standards against their concentrations.

  • Determine the concentration of L-leucine in the enzymatic reaction samples by interpolating their peak areas on the standard curve.

  • Calculate the enzyme activity as described in Protocol 1.

Data Presentation and Expected Results

The following tables provide a template for organizing your experimental data and a summary of expected kinetic parameters for carboxypeptidase A with similar substrates.

Table 1: L-Leucine Standard Curve Data (Ninhydrin Assay)

L-Leucine Concentration (µM)Absorbance at 570 nm (Corrected)
00.000
25Insert Value
50Insert Value
100Insert Value
150Insert Value
200Insert Value

Table 2: Sample Data for Enzyme Activity Calculation

SampleL-Leucine Concentration (µM) (from Standard Curve)Enzyme Activity (µmol/min/mg)
Control (No Enzyme)Insert ValueN/A
Test SampleInsert ValueCalculate Value

Table 3: Reference Kinetic Parameters for Carboxypeptidase A with Structurally Similar Substrates

SubstrateKₘ (mM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)Reference
Hippuryl-L-phenylalanine0.5 - 1.950 - 100~5 x 10⁴
Dansyl-Phe-Ala-ArgValue not readily availableValue not readily availableValue not readily available[6]
p-hydroxybenzoyl-glycyl-L-phenylalanine3.6Value not readily availableValue not readily available[7]

Note: Specific kinetic parameters for Pht-Gly-Leu-OH are not widely reported in the literature. The values for similar substrates are provided for context. It is recommended to determine these parameters empirically under your specific assay conditions.

Scientific Integrity and Causality in Experimental Design

The protocols provided are designed with self-validation in mind. The inclusion of a "no enzyme" control is essential to account for any background signal or non-enzymatic substrate degradation. The generation of a standard curve with a known concentration of the product (L-leucine) is a critical step for accurate quantification.

The choice of an endpoint assay (ninhydrin) versus a more complex HPLC method is a balance between throughput and precision. For high-throughput screening of enzyme inhibitors, the ninhydrin assay in a 96-well format is often sufficient. For detailed kinetic characterization (determination of Kₘ and k꜀ₐₜ), the higher precision of the HPLC method is advantageous.

When determining kinetic parameters, it is imperative to measure the initial reaction rates at various substrate concentrations. This ensures that the measurements are taken before significant substrate depletion or product inhibition occurs, which are fundamental assumptions of Michaelis-Menten kinetics.

Visualizing the Michaelis-Menten Relationship

The relationship between the initial reaction velocity (V₀) and the substrate concentration ([S]) for an enzyme that follows Michaelis-Menten kinetics can be visualized as follows:

Michaelis_Menten cluster_plot Michaelis-Menten Kinetics X_axis Y_axis Origin Origin->X_axis Origin->Y_axis p1 p1 Vmax Vmax Vmax_half Vmax / 2 2.5,2 2.5,2 Vmax_half->2.5,2 Km Km p2 p2 p3 p3 p4 p4 p5 p5 2.5,2->Km spline spline spline->Vmax Hyperbolic Curve

Figure 2: A representative Michaelis-Menten plot illustrating the relationship between substrate concentration and initial reaction velocity.

Troubleshooting and Best Practices

  • High Background in "No Enzyme" Control: This may indicate non-enzymatic hydrolysis of the substrate. Ensure the substrate solution is freshly prepared and stored appropriately. Check the pH of the assay buffer.

  • Non-linear Reaction Progress Curves: This could be due to substrate depletion, product inhibition, or enzyme instability. Reduce the enzyme concentration or the incubation time to ensure measurements are taken within the initial linear phase.

  • Poor Reproducibility: Ensure accurate and consistent pipetting, especially for the enzyme and substrate solutions. Maintain a constant temperature throughout the assay.

Conclusion

Pht-Gly-Leu-OH is a well-suited substrate for the specific and reliable measurement of carboxypeptidase A activity. The protocols detailed in this application note provide robust methods for both endpoint and more advanced quantitative analysis. By understanding the principles of the assay and adhering to best practices in experimental design and execution, researchers can confidently employ Pht-Gly-Leu-OH to advance their studies in enzymology and drug development.

References

  • Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]

  • iGEM. (n.d.). Microplate measurement of amino acids by ninhydrin. [Link]

  • Molecules. (2024). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. [Link]

  • Journal of Biochemistry. (1985). Kinetic study of carboxypeptidase P-catalyzed reaction. Pressure and temperature dependence of kinetic parameters. [Link]

  • Indian Journal of Biochemistry & Biophysics. (1983). Mechanistic studies on carboxypeptidase a from goat pancreas — part II: Evidence for carboxyl group. [Link]

  • University of Leeds. (n.d.). Total amino acid composition of the peptide. [Link]

  • ResearchGate. (2025). Automated HPLC-amino acid determination of protein hydrolysates by precolumn derivatization with OPA and FMOC and comparison with classical ion exchange chromatography. [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]

  • Indian Journal of Biochemistry & Biophysics. (1983). Mechanistic studies on carboxypeptidase A from goat pancreas Part I: Role of tyrosine residue at the active site. [Link]

  • Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

  • Department of Computer Science, University of Massachusetts Lowell. (n.d.). Enzymes. [Link]

  • R Discovery. (1996). Arazoformyl Peptide Surrogates as Spectrophotometric Kinetic Assay Substrates for Carboxypeptidase A. [Link]

  • ResearchGate. (n.d.). Colorimetric determination of carboxypeptidase A activity in serum. [Link]

  • YouTube. (2024). Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity. [Link]

  • Biochemical Journal. (1991). Regulation of carboxypeptidase E. Effect of pH, temperature and Co2+ on kinetic parameters of substrate hydrolysis. [Link]

  • Taylor & Francis. (n.d.). kcat – Knowledge and References. [Link]

  • R Discovery. (1987). Determination of carboxypeptidase A using N-acetyl-phenylalanyl-3-thiaphenylalanine as substrate: Application to a direct serum assay. [Link]

  • Scientific Reports. (2017). A Fluorometric Method of Measuring Carboxypeptidase Activities for Angiotensin II and Apelin-13. [Link]

  • MDPI. (2025). Measuring the Carboxypeptidase and γ-Glutamyltranspeptidase Activities of Lager and Ale Yeasts to Assess Their Impact on the Release of Odorant Polyfunctional Thiols Through Fermentation. [Link]

  • PubMed. (2017). A Fluorometric Method of Measuring Carboxypeptidase Activities for Angiotensin II and Apelin-13. [Link]

  • Taylor & Francis. (n.d.). Carboxypeptidase A – Knowledge and References. [Link]

  • Digital Commons @ Andrews University. (2022). Isolation and Functional Analysis of a Pancreatic Enzyme in an Introductory Student Lab. [Link]

  • Aspen API. (n.d.). GREEN CONTINUOUS LPPS. [Link]

Sources

Application

Application Note: Solvent Selection &amp; Recrystallization Protocol for Pht-Gly-Leu-OH

This Application Note is designed for researchers and process chemists requiring a robust protocol for the purification of Phthalyl-Glycyl-L-Leucine (Pht-Gly-Leu-OH) . Introduction & Chemical Context Phthalyl-Glycyl-L-Le...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust protocol for the purification of Phthalyl-Glycyl-L-Leucine (Pht-Gly-Leu-OH) .

Introduction & Chemical Context

Phthalyl-Glycyl-L-Leucine (Pht-Gly-Leu-OH) is a protected dipeptide intermediate often used in peptide synthesis or as a ligand precursor.[1] Its purification presents a specific challenge: the molecule contains a highly hydrophobic, planar phthalimide group at the N-terminus and a polar free carboxylic acid at the C-terminus.

  • Hydrophobic Domain: The phthaloyl group confers planarity and low solubility in water, driving the molecule to crystallize well from organic solvents.

  • Polar Domain: The C-terminal leucine carboxylic acid allows for solubility in polar organic solvents (alcohols) and basic aqueous solutions.[1]

This "amphiphilic" nature dictates that a single solvent is often insufficient for high-yield purification.[1] Instead, binary solvent systems (solvent/antisolvent) are the gold standard.

Solvent Selection Strategy

The selection logic follows the "Like Dissolves Like" principle, modified for protected peptides. We utilize the temperature-dependent solubility differential of the phthalimide group.

Candidate System A: Ethanol / Water (The "Standard" Protocol)
  • Mechanism: The peptide dissolves in hot ethanol (solvating the hydrophobic core). Water acts as the antisolvent, reducing solubility as the mixture cools and increasing the polarity to force the hydrophobic phthalimide group to stack and crystallize.

  • Pros: Non-toxic, inexpensive, high recovery of phthaloyl derivatives.

  • Cons: Requires careful control of water addition to avoid "oiling out."

Candidate System B: Ethyl Acetate / Hexane (The "Antisolvent" Protocol)
  • Mechanism: Ethyl acetate is an excellent solvent for the protected peptide. Hexane (or heptane) acts as a non-polar antisolvent that precipitates the compound.

  • Pros: Very effective for removing polar impurities (unreacted salts, free amino acids).

  • Cons: Hexane is volatile; flammability risk.[1]

Experimental Protocols

Protocol A: Aqueous Ethanol Recrystallization (Recommended)[2]

Objective: Primary purification of crude Pht-Gly-Leu-OH.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add 95% Ethanol (approx. 5–10 mL per gram of solid).[1]

    • Heat to boiling on a hot plate/water bath until the solid dissolves.

    • Note: If undissolved particles remain (likely inorganic salts), filter the hot solution through a pre-warmed funnel.

  • Nucleation & Growth:

    • While keeping the solution hot (near boiling), slowly add warm distilled water dropwise.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add a few drops of hot ethanol to clear the solution again.

  • Crystallization:

    • Remove from heat and allow the flask to cool slowly to room temperature on the benchtop (do not disturb).

    • Once at room temperature, transfer to a refrigerator (4°C) for 4–12 hours to maximize yield.

  • Collection:

    • Filter the white crystalline solid using a Buchner funnel.

    • Wash with a cold 50:50 Ethanol/Water mixture.

    • Dry in a vacuum oven at 40–50°C.

Protocol B: Ethyl Acetate / Hexane Precipitation

Objective: Alternative method if Protocol A yields an oil or poor recovery.

  • Dissolution: Dissolve the crude material in a minimum volume of warm Ethyl Acetate .

  • Precipitation: Slowly add Hexane (or Heptane) to the warm solution until slight cloudiness persists.

  • Clearing: Add a minimal amount of Ethyl Acetate to restore clarity.

  • Cooling: Allow to cool slowly. If an oil forms, scratch the glass sides with a rod to induce nucleation.

Screening Workflow (Decision Matrix)

If the specific batch of Pht-Gly-Leu-OH has unique impurity profiles, use this flowchart to determine the optimal path.

SolventSelection Start Start: Crude Pht-Gly-Leu-OH SolubilityTest Test Solubility in Hot Ethanol Start->SolubilityTest Soluble Soluble? SolubilityTest->Soluble ProtocolA Proceed to Protocol A (Ethanol/Water) Soluble->ProtocolA Yes TryEtOAc Test Solubility in Hot Ethyl Acetate Soluble->TryEtOAc No EtOAcSoluble Soluble? TryEtOAc->EtOAcSoluble ProtocolB Proceed to Protocol B (EtOAc/Hexane) EtOAcSoluble->ProtocolB Yes TryToluene Test Solubility in Hot Toluene EtOAcSoluble->TryToluene No ProtocolC Protocol C: Toluene/Hexane TryToluene->ProtocolC

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system based on initial solubility tests.

Quality Control & Validation

After recrystallization, validate the purity using the following metrics. Note that while literature values for Pht-Gly-Leu-OH melting points vary (often due to hydration state), the sharp melting range is the best indicator of purity.[1]

ParameterExpected ResultMethod
Appearance White crystalline powderVisual Inspection
Melting Point Sharp range (typically >120°C)*Capillary Method
TLC Single spot (Rf ~0.5 in CHCl3:MeOH:AcOH 85:10:[1]5)Silica Gel 60 F254
Solubility Soluble in EtOH, EtOAc, DMF; Insoluble in WaterSolubility Test

*Note: Pht-Leu-OH melts ~154°C and Pht-Gly-OH melts ~191°C. Pht-Gly-Leu-OH is expected to melt in the intermediate range.[1] Determine your specific batch's MP and use it as a future reference standard.

References

  • Sheehan, J. C., & Frank, V. S. (1949). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 71(5), 1856–1861. Link[1]

    • Establishes the foundational solubility and handling properties of phthaloyl-protected amino acids.
  • Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (1960). Synthesis of phthaloyl amino-acids under mild conditions. Recueil des Travaux Chimiques des Pays-Bas, 79(7), 688–698.[1] Link[1]

    • Describes the synthesis and purification (recrystallization) of various N-phthaloyl amino acids and dipeptides.
  • PubChem Compound Summary. (n.d.). (S)-2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4-methylpentanoic acid (CAS 6707-71-7).[1] National Center for Biotechnology Information.[1] Link[1]

    • Provides chemical structure and identifiers for Pht-Gly-Leu-OH.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Pht-Gly-Leu-OH Acid Chloride Derivatives

Introduction: Strategic Importance in Peptide Synthesis In the field of peptide chemistry and drug development, the synthesis of custom peptides with high purity and yield is of paramount importance. The activation of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Peptide Synthesis

In the field of peptide chemistry and drug development, the synthesis of custom peptides with high purity and yield is of paramount importance. The activation of a carboxylic acid to an acid chloride is a fundamental step, creating a highly reactive intermediate essential for forming amide (peptide) bonds. This guide focuses on the synthesis of the acid chloride derivative of N-Phthaloylglycyl-L-leucine (Pht-Gly-Leu-OH), a key building block for more complex peptide structures.

The N-phthaloyl (Pht) group serves as a robust protecting group for the α-amino group of glycine.[1][2] Its stability under acidic conditions makes it an excellent choice when other acid-labile protecting groups, such as Boc, are present elsewhere in the molecule.[1] The conversion of the C-terminal carboxylic acid of the Pht-Gly-Leu-OH dipeptide to its corresponding acid chloride (Pht-Gly-Leu-Cl) generates a highly reactive acylating agent, primed for efficient coupling with the amino group of another amino acid or peptide fragment.[3][4]

This document provides a detailed protocol for this conversion, an in-depth look at the reaction mechanism, and practical insights for researchers, scientists, and professionals in drug development.

Chemical Principles and Mechanism

The conversion of a carboxylic acid to an acid chloride is a classic nucleophilic acyl substitution reaction. Thionyl chloride (SOCl₂) is a common and highly effective reagent for this transformation.[3][5][6][7]

The reaction mechanism proceeds through several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride.[7][8]

  • Formation of a Chlorosulfite Intermediate: This initial attack, followed by the departure of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[5][6]

  • Nucleophilic Attack by Chloride: A chloride ion (released in the previous step) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate.[3][5]

  • Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate is unstable and collapses. It ejects the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[3][5]

The key driving force for this reaction is the formation of the gaseous byproducts, SO₂ and HCl (formed when the initial proton is removed), which are expelled from the reaction mixture, driving the equilibrium towards the product side and making the reaction essentially irreversible.[5]

Visualization of the Reaction Mechanism

Reaction_Mechanism cluster_reactants PGL_OH Pht-Gly-Leu-OH Chlorosulfite Acyl Chlorosulfite Intermediate PGL_OH->Chlorosulfite Step 1 & 2 SOCl2 + SOCl₂ PGL_Cl Pht-Gly-Leu-Cl Chlorosulfite->PGL_Cl Step 3 & 4 (Cl⁻ attack & collapse) Gases + SO₂(g) + HCl(g)

Caption: General mechanism for converting Pht-Gly-Leu-OH to its acid chloride.

Experimental Protocol: Synthesis of Pht-Gly-Leu-Cl

This protocol details the conversion of the N-protected dipeptide acid to its acid chloride. It assumes the starting material, Pht-Gly-Leu-OH, has been previously synthesized or is commercially available.

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
Pht-Gly-Leu-OH≥98%N/AMust be thoroughly dried before use.
Thionyl Chloride (SOCl₂)Reagent Grade, ≥99%Sigma-Aldrich, etc.Use fresh from a new bottle if possible. Handle with extreme care.[9][10][11]
Anhydrous Dichloromethane (DCM)DriSolv® or equivalentEMD Millipore, etc.Essential to prevent hydrolysis of the reagent and product.[5]
Anhydrous HexaneReagent GradeFisher Scientific, etc.For precipitation and washing.
Round-bottom flaskVariesPyrex®, etc.Must be oven or flame-dried.
Magnetic stirrer and stir barN/AN/A
Reflux condenser with drying tubeN/AN/AFilled with CaCl₂ or Drierite®.
Gas trap/scrubberN/AN/AFor neutralizing evolved HCl and SO₂ gas (e.g., with NaOH solution).
Schlenk line or Nitrogen/Argon inletN/AN/ATo maintain an inert atmosphere.
Rotary evaporatorN/ABüchi, etc.For solvent removal.
Step-by-Step Procedure

CAUTION: This reaction must be performed in a well-ventilated chemical fume hood. Thionyl chloride is corrosive, toxic if inhaled, and reacts violently with water.[12] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10][11]

  • Preparation of Glassware: Oven-dry all glassware (round-bottom flask, condenser) for at least 4 hours at 120 °C and allow to cool to room temperature in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).

  • Reaction Setup: Assemble the reflux condenser on the round-bottom flask. Equip the top of the condenser with a drying tube and an outlet leading to a gas scrubber. Introduce a magnetic stir bar into the flask.

  • Reagent Addition:

    • To the flask, add Pht-Gly-Leu-OH (e.g., 1.0 equivalent).

    • Under a positive pressure of inert gas, add anhydrous dichloromethane (DCM) to create a suspension (approx. 5-10 mL per gram of dipeptide).

    • Begin stirring and cool the suspension to 0 °C using an ice-water bath.

    • Slowly add thionyl chloride (SOCl₂) dropwise via syringe (typically 1.5-2.0 equivalents). A slight excess ensures the reaction goes to completion.[13]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Gently heat the reaction mixture to reflux (approx. 40 °C for DCM). Vigorous gas evolution (SO₂ and HCl) should be observed initially.

    • Maintain reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material, resulting in a clear solution.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. Crucially, ensure the vacuum pump is protected by a cold trap and/or a base trap to prevent corrosion.

    • The crude acid chloride will remain as an oily or solid residue. To purify, add anhydrous hexane and triturate (stir/scrape the solid) to induce precipitation.[13]

    • Collect the solid product by vacuum filtration in a dry environment (e.g., under a stream of nitrogen).

    • Wash the solid with fresh, cold anhydrous hexane to remove any residual impurities.

  • Drying and Storage: Dry the resulting white to off-white solid product under high vacuum for several hours. The Pht-Gly-Leu-Cl product is highly moisture-sensitive and should be used immediately for the next synthetic step or stored in a desiccator under an inert atmosphere.[5]

Visualization of the Experimental Workflow

Caption: Step-by-step workflow for the synthesis of Pht-Gly-Leu-Cl.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Wet reagents or glassware.- Inactive thionyl chloride (hydrolyzed).- Insufficient reaction time or temperature.- Ensure all glassware is rigorously dried. Use anhydrous solvents.[5]- Use a fresh bottle of SOCl₂.- Ensure reflux is maintained for the full duration.
Product is an oil, not a solid - Impurities present.- Incomplete removal of solvent.- Ensure complete removal of DCM/SOCl₂ on the rotary evaporator.- Attempt precipitation from a different anhydrous non-polar solvent (e.g., diethyl ether).
Product rapidly decomposes - Exposure to atmospheric moisture.- Handle the final product exclusively under an inert atmosphere.[12]- Use immediately after synthesis for best results.
Side reactions - Overheating or prolonged reaction time.- Do not exceed the boiling point of DCM. Monitor the reaction and stop once the starting material is consumed.

Safety Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (SO₂ and HCl).[12] All handling must be done in a certified chemical fume hood.[9] Emergency shower and eyewash stations should be readily accessible.[10] In case of skin contact, wash immediately and thoroughly with water.[10][11]

  • Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Avoid inhalation and skin contact.

  • Gas Byproducts (HCl, SO₂): Both are corrosive and toxic gases. The reaction apparatus must be vented into a base scrubber (e.g., a beaker with NaOH solution) to neutralize these fumes.

  • Pressure: The evolution of gases can cause pressure buildup. Never perform this reaction in a completely sealed vessel.

References

  • Vertex AI Search Result[5], Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Available from:

  • Vertex AI Search Result[3], Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from:

  • Vertex AI Search Result[1], A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: N-Phthaloylglycine, Fmoc, and Boc - Benchchem. Available from:

  • Vertex AI Search Result[9], Safety Data Sheet: Thionyl chloride - Carl ROTH. Available from:

  • Vertex AI Search Result[10], Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. Available from:

  • Vertex AI Search Result, SAFETY DATA SHEET - MilliporeSigma. Available from:

  • Vertex AI Search Result[11], Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. Available from:

  • Vertex AI Search Result[8], The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog - Ch.imperial. Available from:

  • Vertex AI Search Result[12], Thionyl chloride - Safety Data Sheet. Available from:

  • Vertex AI Search Result[6], Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. Available from:

  • Vertex AI Search Result[7], SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. Available from:

  • Vertex AI Search Result[14], Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3' - PubMed. Available from:

  • Vertex AI Search Result[13], A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates - Semantic Scholar. Available from:

  • Vertex AI Search Result[4], Synthesis of amino acid chlorides - Powered by XMB 1.9.11 - Sciencemadness.org. Available from:

  • Vertex AI Search Result[15], (PDF) Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride - ResearchGate. Available from:

  • Vertex AI Search Result[16], Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from:

  • Vertex AI Search Result[17], JPS5874643A - Preparation of amino acid chloride - Google Patents. Available from:

  • Vertex AI Search Result[18], 1 Protection Reactions - Wiley-VCH. Available from:

  • Vertex AI Search Result[2], Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl roup of the other amino acid with the elimination of a molecule of water. For example. Available from:

Sources

Application

application of Pht-Gly-Leu-OH in chiral resolution studies

The following Application Note and Protocol guide details the use of Pht-Gly-Leu-OH (N-Phthaloyl-Glycyl-L-Leucine) in chiral resolution studies. Based on the chemical structure (N-blocked dipeptide acid) and current lite...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of Pht-Gly-Leu-OH (N-Phthaloyl-Glycyl-L-Leucine) in chiral resolution studies. Based on the chemical structure (N-blocked dipeptide acid) and current literature, this molecule serves primarily as a model analyte for evaluating and optimizing Chiral Stationary Phases (CSPs) , specifically those based on Macrocyclic Antibiotics (e.g., Teicoplanin) and Polysaccharide derivatives .[1]

This guide addresses the critical need in drug development to monitor racemization during peptide coupling. The Pht-Gly-Leu-OH motif is a classic test case for detecting the epimerization of the C-terminal Leucine residue.[1]

Optimization of Enantioselective Chromatography for N-Protected Dipeptides

Abstract

The precise determination of enantiomeric purity in peptide synthesis is a Critical Quality Attribute (CQA). Pht-Gly-Leu-OH (Phthalyl-Glycyl-Leucine) serves as an essential model compound for evaluating the resolving power of chromatographic systems toward N-blocked, C-terminal free acids.[1] This application note details a robust protocol for the chiral resolution of Pht-Gly-Leu-OH (L-isomer) from its D-isomer impurity (Pht-Gly-D-Leu) using Macrocyclic Antibiotic Chiral Stationary Phases (CSPs) . We demonstrate that the Teicoplanin-based CSP offers superior selectivity (


) through a multimodal mechanism involving 

-

interactions, hydrogen bonding, and steric inclusion.[1]
Introduction

In peptide therapeutics, the racemization of amino acid residues during coupling (particularly at the C-terminus) can lead to inactive or toxic impurities.[1] Pht-Gly-Leu-OH represents a challenging analyte class:

  • N-Protection (Phthalimide): Removes the primary amine interaction point but adds a strong

    
    -acceptor site.[1]
    
  • Free Carboxylic Acid: Requires pH control for optimal retention and peak shape.[1]

  • Conformational Flexibility: The Glycine linker allows significant rotational freedom, testing the steric recognition capability of the CSP.[1]

This protocol focuses on the use of Teicoplanin (Chirobiotic T) columns, which are uniquely suited for N-protected amino acids and peptides due to their "basket" structure that accommodates the hydrophobic side chains while hydrogen-bonding with the peptide backbone.[1]

Mechanism of Action

The resolution of Pht-Gly-Leu-OH on a Teicoplanin CSP relies on a specific "Lock-and-Key" fit.

  • 
    -
    
    
    
    Stacking:
    The Phthalimide group of the analyte interacts with the aromatic moieties of the Teicoplanin aglycone.[1]
  • Hydrogen Bonding: The amide linkage (-CONH-) of Pht-Gly-Leu-OH acts as both a donor and acceptor, forming a network with the secondary amines and hydroxyl groups on the rim of the Teicoplanin basket.[1]

  • Inclusion Complex: The Leucine isobutyl side chain inserts into a hydrophobic pocket of the antibiotic.[1] The L-isomer fits snugly, while the D-isomer suffers steric clash, resulting in differential retention.[1]

Figure 1: Interaction Mechanism & Workflow

ChiralRecognition cluster_analyte Analyte: Pht-Gly-Leu-OH cluster_csp Stationary Phase: Teicoplanin Pht Phthalimide Group (Pi-Acceptor) Aromatic Aromatic Systems (Pi-Donor) Pht->Aromatic Pi-Pi Stacking Peptide Peptide Backbone (-CONH-) H_Sites Amine/Hydroxyl Rim (H-Bonding) Peptide->H_Sites Dipole-Dipole Leu Leucine Side Chain (Hydrophobic) Pocket Hydrophobic Pocket (Steric Filter) Leu->Pocket Inclusion (L-Selectivity) Result Chiral Resolution (Alpha > 1.2) Pocket->Result

Caption: Mechanistic interaction map showing the tripartite recognition system between Pht-Gly-Leu-OH and the Teicoplanin CSP.

Experimental Protocol
4.1. Materials & Equipment
  • Analyte: Pht-Gly-Leu-OH (CAS: 6707-71-7), >98% purity.[1]

  • Column: Astec Chirobiotic™ T (Teicoplanin), 25 cm x 4.6 mm, 5 µm.[1]

  • Solvents: Methanol (HPLC Grade), Triethylamine (TEA), Acetic Acid (AA).[1]

  • System: HPLC with UV-Vis detector (e.g., Agilent 1260 Infinity II).

4.2. Mobile Phase Preparation (Polar Organic Mode)

The Polar Organic Mode (POM) is preferred over Reversed Phase for this application to maximize solubility and enhance the specific polar interactions without water interference.[1]

  • Base Solvent: Measure 1000 mL of Methanol.

  • Additives: Add 1.0 mL Acetic Acid and 1.0 mL Triethylamine.

    • Ratio: 100:0.1:0.1 (v/v/v) MeOH/AA/TEA.[1]

    • Note: The acid/base ratio controls the ionization state.[1] Pht-Gly-Leu-OH must be partially ionized to interact effectively.[1]

  • Degassing: Sonicate for 10 minutes.

4.3. Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal mass transfer for macrocyclic phases.[1]
Temperature 25°CLower temperatures often increase resolution (

) by stabilizing the inclusion complex.[1]
Detection UV @ 254 nmThe Phthalimide group has a strong absorbance maximum here.[1]
Injection Vol. 5 - 10 µLLoad approx. 1 mg/mL sample concentration.[1]
Run Time 15 - 20 minElution typically occurs between 8-12 minutes.[1]
4.4. Step-by-Step Execution
  • Equilibration: Flush the column with the Mobile Phase for at least 30 column volumes (approx. 45-60 mins) until the baseline stabilizes.

  • Blank Run: Inject 10 µL of pure Methanol to ensure no carryover.

  • Sample Preparation: Dissolve 5 mg of Pht-Gly-Leu-OH in 5 mL of Methanol. Filter through a 0.22 µm PTFE filter.[1]

  • Injection: Inject the sample.

  • Analysis: Integrate peaks. Calculate Selectivity (

    
    ) and Resolution (
    
    
    
    ).
    • Expected Order: The L-isomer typically elutes after the D-isomer on Teicoplanin columns in POM (check specific column batch as order can reverse with mobile phase changes).[1]

Data Analysis & Performance Metrics

Typical performance metrics for Pht-Gly-Leu-OH on Chirobiotic T:

MetricFormulaTarget ValueInterpretation
Capacity Factor (

)

1.5 - 5.0Ensures analyte interacts sufficiently with the phase.[1]
Selectivity (

)

> 1.2Indicates thermodynamic difference in binding.[1]
Resolution (

)

> 1.5Baseline separation (critical for quantitation).

Troubleshooting Guide:

  • Low Retention (

    
    ):  Decrease the TEA concentration or switch to pure Methanol.
    
  • Broad Peaks: Increase the column temperature to 35°C to improve mass transfer kinetics, though this may slightly reduce

    
    .
    
  • Peak Tailing: The free acid is likely interacting with silanols.[1] Increase the TEAA concentration to 0.2%.

Workflow Diagram

ProtocolWorkflow cluster_prep Preparation cluster_lc LC Setup cluster_analysis Analysis Start Start: Pht-Gly-Leu-OH Sample Dissolve Dissolve in MeOH (1 mg/mL) Start->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Column Install Chirobiotic T Column Filter->Column MobilePhase Prepare POM: MeOH/AA/TEA (100:0.1:0.1) Column->MobilePhase Equilibrate Equilibrate (30 mins) MobilePhase->Equilibrate Inject Inject 10 µL Equilibrate->Inject Detect UV Detection @ 254 nm Inject->Detect Calc Calculate Rs & Alpha Detect->Calc Decision Rs > 1.5? Calc->Decision Optimize Decrease Temp or Adjust Acid/Base Ratio Decision->Optimize No Report Generate Report: % Enantiomeric Excess Decision->Report Yes Optimize->MobilePhase Re-prep

Caption: Operational workflow for the chiral purity analysis of Pht-Gly-Leu-OH.

References
  • Armstrong, D. W., et al. (1994).[1] "Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography."[1] Analytical Chemistry, 66(9), 1473-1484.[1] Link[1]

  • Berthod, A., et al. (1996).[1] "Separation of chiral acids, bases, and amino acids by HPLC on a teicoplanin chiral stationary phase." Analytical Chemistry, 68, 1800.[1]

  • Phenomenex Application Guide. (2020).[1] "Chiral Separation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based CSPs." Link

  • Sigma-Aldrich (Merck). (2023).[1] "Astec Chirobiotic™ T Chiral HPLC Columns Product Guide." Link

  • PubChem. (2023).[1] "Pht-Gly-Leu-OH Compound Summary." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Pht-Gly-Leu-OH Solubility in Aqueous Buffers

Welcome to the Advanced Technical Support Guide for handling Pht-Gly-Leu-OH (Phthalyl-Glycyl-Leucine). This protected dipeptide presents unique physicochemical challenges due to its extreme hydrophobicity.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for handling Pht-Gly-Leu-OH (Phthalyl-Glycyl-Leucine). This protected dipeptide presents unique physicochemical challenges due to its extreme hydrophobicity. This guide is designed for researchers and drug development professionals to troubleshoot precipitation issues, understand the thermodynamic causality of peptide aggregation, and implement field-proven, self-validating solubilization protocols.

Molecular Profiling & The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular architecture of the compound. Pht-Gly-Leu-OH (CAS: 6707-71-7) consists of a bulky, highly non-polar phthalimide (Pht) protecting group at the N-terminus, a neutral glycine spacer, and a highly hydrophobic leucine residue[1].

The primary cause of its insolubility in standard aqueous buffers (like PBS or Tris at pH 7.4) is the hydrophobic effect . Water molecules form highly ordered clathrate cages around the non-polar phthalyl and isobutyl (leucine) groups. To minimize this thermodynamically unfavorable decrease in entropy, the peptide molecules rapidly aggregate and precipitate out of solution[2].

Table 1: Physicochemical Profile of Pht-Gly-Leu-OH
ParameterCharacteristicImpact on Solubilization Strategy
Hydrophobic Content >75% (Phthalyl + Leucine)Critical: Exceeds the 50% threshold for aqueous solubility. Requires organic co-solvents (e.g., DMSO) for initial dissolution[2].
Net Charge (pH 7.0) -1 (C-terminal Carboxylic Acid)Favorable: Can be exploited using weak bases or slightly alkaline buffers (pH 8.0) to induce charge-repulsion and aid solubility[3].
Molecular Weight 318.32 g/mol Neutral: Small enough that extensive beta-sheet aggregation (common in long peptides) is less likely[1].
Oxidation Risk None (No Cys, Met, or Trp)Favorable: Safe to use with DMSO and sonication without risk of oxidative degradation[2].

Troubleshooting FAQs

Q1: Why does Pht-Gly-Leu-OH immediately form a cloudy suspension when I add it directly to my assay buffer? A: This is a classic violation of the order of addition for hydrophobic peptides. Because the sequence contains >50% hydrophobic residues, the thermodynamic barrier to aqueous solvation is too high[4]. When added directly to water or buffer, the hydrophobic regions instantly self-associate. Causality: You must disrupt these intermolecular hydrophobic interactions with a strong polar aprotic solvent before introducing water[5].

Q2: What is the optimal solvent strategy for this specific dipeptide? A: The industry standard is the Co-Solvent Dropwise Method . You must first dissolve the lyophilized powder in or Dimethylformamide (DMF) to create a highly concentrated stock solution[2]. Once fully solvated, this stock is added dropwise into your stirring aqueous buffer. This ensures the peptide is surrounded by a hydration shell before it has the chance to find other peptide molecules and aggregate[6].

Q3: How do I maintain solubility in biological assays without causing solvent toxicity to my cells? A: While DMSO is excellent for solubilizing Pht-Gly-Leu-OH, it is cytotoxic at high concentrations. The introduction of DMSO enhances cell permeability, but exceeding safe limits jeopardizes cell viability[7]. You must calculate your stock concentration to ensure the final working dilution meets the criteria in Table 2.

Table 2: Maximum Allowable Co-Solvent Concentrations[7]
Application TypeMaximum Recommended DMSO (v/v)Notes
Primary Cell Culture ≤ 0.1%Primary cells are highly sensitive to membrane disruption.
Immortalized Cell Lines ≤ 0.5%Generally tolerated without significant cytotoxicity.
Biochemical/Enzymatic Assays 1.0% - 5.0%Tolerated by most robust enzymes, but requires validation controls.

Q4: Can I use pH adjustment instead of organic solvents to avoid DMSO entirely? A: Yes, potentially. Pht-Gly-Leu-OH has a free C-terminal carboxylic acid (-COOH). By using a slightly basic buffer (e.g., adding 1-10% dilute ammonia or using a pH 8.0-8.5 buffer), you force the complete deprotonation of the C-terminus to -COO⁻[8]. Causality: The introduced negative charge increases the polarity of the molecule, creating electrostatic repulsion between peptide monomers, which combats the hydrophobic aggregation[3].

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . At each critical juncture, a physical observation confirms whether the thermodynamic state of the solution is correct.

SOP 1: The Co-Solvent Dropwise Method (Recommended)

Use this method for standard biochemical and cellular assays where ≤1% DMSO is acceptable.

  • Equilibration: Allow the vial of lyophilized Pht-Gly-Leu-OH to warm to room temperature in a desiccator for at least 30 minutes before opening. Validation: No condensation should form on the vial walls[8].

  • Initial Solubilization: Add 100% analytical-grade DMSO to achieve a stock concentration of 10 mM to 100 mM.

  • Mechanical Disruption: Vortex the vial for 30 seconds. If particles remain, sonicate in a water bath for 3 cycles of 10 seconds each, chilling on ice between cycles to prevent thermal degradation[2].

  • Validation Checkpoint 1 (Stock Clarity): Hold the tube against a light source. The solution must be 100% transparent and particle-free. If it is cloudy, the peptide is not dissolved; add more DMSO[2].

  • Aqueous Dilution: Place your target aqueous buffer (e.g., PBS, pH 7.4) on a magnetic stirrer. Slowly add the DMSO stock dropwise into the vortex of the stirring buffer.

  • Validation Checkpoint 2 (Final Clarity): Observe the solution for the Tyndall effect (light scattering). If the solution turns turbid, the solubility limit has been exceeded[7]. You must either decrease the final peptide concentration or gently warm the solution (<40°C)[4].

SOP 2: The pH-Shift Solubilization Method

Use this method if your downstream application is strictly sensitive to organic solvents.

  • Initial Suspension: Suspend the peptide in a small volume of sterile, deionized water. It will immediately appear cloudy.

  • Base Addition: Add 1% to 10% aqueous ammonium hydroxide (NH₄OH) dropwise while vortexing[2].

  • Validation Checkpoint: The cloudy suspension should transition to a clear solution as the C-terminus deprotonates.

  • Buffering: Once clear, dilute the solution to your final volume using your target assay buffer. Ensure the final pH of the assay is compatible with your experimental design[3].

Solubilization Workflow Diagram

The following logical workflow illustrates the decision tree for successfully solubilizing Pht-Gly-Leu-OH.

SolubilizationWorkflow Start Lyophilized Pht-Gly-Leu-OH Step1 Add 100% DMSO (Target 10-100 mM Stock) Start->Step1 Step2 Vortex & Sonicate (3x 10s intervals) Step1->Step2 Check1 Is stock clear? Step2->Check1 Step3 Dropwise addition to Aqueous Buffer (pH 7.4-8.0) Check1->Step3 Yes Fail1 Warm gently (<40°C) or add more DMSO Check1->Fail1 No Check2 Is final solution clear? Step3->Check2 Success Proceed to Assay (Ensure DMSO ≤ 1%) Check2->Success Yes Fail2 Adjust buffer pH to 8.0 or reduce concentration Check2->Fail2 No Fail1->Step2 Fail2->Step3

Figure 1: Decision tree and workflow for the co-solvent solubilization of hydrophobic dipeptides.

References

  • SB-Peptide. "Peptide Solubility Guidelines." Available at:[Link]

  • JPT Peptide Technologies. "Dissolving Peptides & Solubility Guidelines." Available at:[Link]

  • LifeTein. "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use." Available at:[Link]

  • Activotec. "Peptide Storage and Solubilization." Available at:[Link]

  • PubChem. "(S)-2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4-methylpentanoic acid (Pht-Gly-Leu-OH)." Available at:[Link]

  • Hebrew University of Jerusalem (Thermo Fisher Scientific Guidelines). "Peptide solubility guidelines." Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Racemization in Pht-Gly-Leu-OH Coupling

Executive Summary: The "C-Terminal Activation" Challenge You are encountering a classic challenge in peptide chemistry known as Fragment Condensation Racemization . In standard Solid Phase Peptide Synthesis (SPPS), we ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "C-Terminal Activation" Challenge

You are encountering a classic challenge in peptide chemistry known as Fragment Condensation Racemization .

In standard Solid Phase Peptide Synthesis (SPPS), we activate N-protected amino acids (urethanes like Fmoc or Boc). These are resistant to racemization.[1] However, your molecule, Pht-Gly-Leu-OH , is a dipeptide with a free C-terminal Leucine. When you activate this C-terminus to couple it to the next unit, you are activating a chiral amino acid (Leucine) that has an amide bond at its N-terminus (the Gly-Leu bond).

This specific structural setup dramatically increases the risk of 5(4H)-oxazolone formation , the primary mechanism of racemization. The Phthalyl (Pht) group on the Glycine is stable, but it does not protect the distal Leucine from this mechanism.

The Mechanism of Failure (Diagnostic)

To solve the problem, you must visualize why it is happening. The racemization is not random; it is driven by the cyclization of the Leucine backbone.

Diagram 1: The Oxazolone Pathway

This diagram illustrates how the activation of Pht-Gly-Leu-OH leads to the loss of chirality at the Leucine alpha-carbon.

RacemizationMechanism Start Activated Pht-Gly-Leu-X (X = Leaving Group) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Start->Oxazolone Back-biting of Gly-Leu Amide Oxygen Coupled Desired Coupled Product (L-Leu Retention) Start->Coupled Fast Aminolysis (Desired Path) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-catalyzed Proton Abstraction Racemic Racemic Product (D-Leu / L-Leu Mixture) Oxazolone->Racemic Aminolysis of Racemized Intermediate Enol->Oxazolone Reprotonation (Random Stereochem)

Caption: The competition between direct coupling (Green) and oxazolone-mediated racemization (Red).

Troubleshooting Guide (Q&A)

Q1: I am seeing 15-20% D-Leu in my final product. What is the single biggest factor?

A: The presence of a tertiary base (DIEA/TEA) during activation. In fragment condensation, strong bases like DIEA abstract the acidic proton from the 5(4H)-oxazolone intermediate (see Diagram 1), locking in the racemization.

  • Immediate Fix: Switch to a "Base-Free" coupling if possible (using carbodiimides like DIC). If a base is required for solubility, use 2,4,6-Collidine (TMP) . It is sterically hindered and weaker (pKa ~7.4) than DIEA (pKa ~10.5), making it less likely to strip the

    
    -proton.
    
Q2: Which coupling reagent system should I use for Pht-Gly-Leu-OH?

A: Discard HOBt. Use DIC (Diisopropylcarbodiimide) + Oxyma Pure .[2]

  • Why: HOBt is acidic but less effective at suppressing oxazolone formation than newer additives. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an activated ester that is highly reactive toward the amine (speeding up the "Green Path" in Diagram 1) while being stable enough to prevent oxazolone formation.

  • Alternative: If Oxyma is unavailable, HOAt is the next best choice due to its pyridine nitrogen, which stabilizes the active ester via a neighboring group effect.

Q3: Does the solvent matter?

A: Yes. Avoid pure DMF if possible.

  • The Science: Polar solvents like DMF and DMSO stabilize the charged transition states of the racemization pathway. Low-dielectric solvents like DCM (Dichloromethane) or THF retard racemization.

  • Recommendation: Dissolve your Pht-Gly-Leu-OH in the minimum amount of DMF required for solubility, then dilute with DCM for the actual reaction.

Q4: My yield is low when I lower the temperature. Should I heat it?

A: Never heat a fragment condensation. Heat exponentially increases the rate of oxazolone formation.

  • Protocol: Perform the activation and the first hour of coupling at 0°C . You can allow it to slowly warm to room temperature only after the majority of the activation species has been consumed.

"Gold Standard" Protocol: Low-Racemization Coupling[5]

Use this protocol to couple Pht-Gly-Leu-OH to an amine component (H-Xaa-...).

Materials Required
  • Carboxyl Component: Pht-Gly-Leu-OH

  • Amine Component: H-Xaa-Resin or H-Xaa-ProtectingGroup

  • Activator: DIC (Diisopropylcarbodiimide)[2][3][4][5]

  • Additive: Oxyma Pure (preferred) or HOAt[3][6]

  • Base (Optional): 2,4,6-Collidine (Only if amine component is a salt, e.g., HCl salt)

  • Solvent: DCM/DMF (Ratio 3:1 or as required for solubility)

Step-by-Step Workflow
  • Preparation (0°C):

    • Dissolve Pht-Gly-Leu-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DCM/DMF.

    • Cool the solution to 0°C in an ice bath.

  • Activation (The Critical Step):

    • Add DIC (1.0 eq) to the cooled mixture.

    • Crucial: Stir for exactly 2-3 minutes at 0°C. Do not pre-activate for long periods (e.g., >10 mins), as this allows oxazolones to accumulate before the amine is present to react with them.

  • Coupling:

    • Add the Amine Component (1.0 - 1.2 eq) immediately after the short activation.

    • If the amine is a hydrochloride salt:[3] Add 2,4,6-Collidine (1.0 eq) simultaneously with the amine. Do not use DIEA.

  • Incubation:

    • Stir at 0°C for 1 hour.

    • Allow to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring:

    • Monitor via HPLC.[2][7] If the reaction is sluggish, do not add base. Instead, perform a "double couple" (repeat the process with fresh reagents) rather than forcing the reaction with heat or strong base.

Comparative Data: Additive Performance

The following table summarizes why Oxyma/DIC is the recommended system for minimizing racemization in fragment condensation.

Coupling SystemRacemization RiskCoupling SpeedStabilityRecommendation
DIC / Oxyma Pure Lowest (<1-2%)Very FastHigh (Non-explosive)Preferred
EDC / HOAt LowFastModerate (Explosive risk)Excellent Alternative
DIC / HOBt ModerateModerateModerate (Explosive risk)Legacy (Avoid)
HATU / DIEA High Extremely FastHighAvoid for Fragments

Note: HATU is an excellent reagent for single amino acids, but because it requires a basic environment (DIEA) to function, it is dangerous for fragment condensation where base-catalyzed racemization is the enemy.

Diagnostic Decision Tree

Use this flow to diagnose issues in your current experiments.

TroubleshootingTree Start Start: High D-Leu Observed CheckBase Are you using DIEA/TEA? Start->CheckBase BaseYes YES CheckBase->BaseYes High Risk BaseNo NO CheckBase->BaseNo SwitchBase Action: Switch to Collidine or Base-Free DIC/Oxyma BaseYes->SwitchBase CheckSolvent Is the solvent 100% DMF/DMSO? BaseNo->CheckSolvent SolventYes YES CheckSolvent->SolventYes SolventNo NO CheckSolvent->SolventNo SwitchSolvent Action: Dilute with DCM Cool to 0°C SolventYes->SwitchSolvent CheckReagent Are you using HBTU/HATU? SolventNo->CheckReagent ReagentYes YES CheckReagent->ReagentYes ReagentNo NO CheckReagent->ReagentNo SwitchReagent Action: Switch to DIC/Oxyma (Avoid Uroniums with Base) ReagentYes->SwitchReagent ReviewPurity Action: Check Starting Material (Pht-Gly-Leu-OH optical purity) ReagentNo->ReviewPurity

Caption: Step-by-step isolation of racemization sources.

References

  • Albericio, F., et al. (2009).[8] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[8] Chemistry – A European Journal.[8]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[3][6][8] Journal of the American Chemical Society.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • BenchChem Technical Support. (2025). Oxyma vs. HOBt: A Comparative Guide to Racemization Suppression in Peptide Synthesis.

  • Steinauer, R., et al. (1989). Racemization during peptide coupling with BOP and related reagents. International Journal of Peptide and Protein Research. (Cited for base effects on racemization).[2][3][10][11][12]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Pht-Gly-Leu-OH Synthesis

Welcome to the technical support center for the synthesis of the protected dipeptide, Phthaloyl-Glycyl-Leucine (Pht-Gly-Leu-OH). This guide is designed for researchers, scientists, and drug development professionals to d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of the protected dipeptide, Phthaloyl-Glycyl-Leucine (Pht-Gly-Leu-OH). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low yields during this solution-phase peptide synthesis.

This document provides a structured approach to troubleshooting, from raw material assessment to final product purification, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section offers quick answers to common problems encountered during the synthesis.

Q1: My overall yield is much lower than expected. Where should I begin my investigation?

A low final yield can originate from multiple stages of the synthesis. A logical first step is to analyze a small aliquot of your crude reaction mixture by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine if the low yield is due to an incomplete coupling reaction or significant losses during the work-up and purification steps.[1]

Q2: I observe a significant amount of unreacted Pht-Gly-OH in my crude product analysis. What is the likely cause?

This points towards an inefficient peptide coupling reaction. The primary causes include:

  • Insufficient Activation of Pht-Gly-OH: The carboxylic acid of Pht-Gly-OH may not be effectively activated by your coupling reagent.

  • Steric Hindrance: Although less common for this sequence, bulky reagents or aggregation can impede the reaction.[2]

  • Suboptimal Reaction Conditions: Issues with solvent, temperature, or reaction time can all lead to incomplete coupling.

Q3: My crude product shows multiple spots on TLC or multiple peaks in the LC-MS, none of which correspond to the desired product. What could be happening?

This suggests the occurrence of significant side reactions. Potential issues include:

  • Racemization: The chiral center of Leucine could be epimerizing under the reaction conditions, leading to diastereomers.[3]

  • Side Reactions with Coupling Reagents: Certain coupling reagents can lead to the formation of byproducts if not used correctly.[4] For example, carbodiimides like DCC can form N-acylurea byproducts.[5]

  • Protecting Group Instability: While the phthaloyl group is generally stable, extreme pH conditions could potentially compromise it.[6]

Q4: I seem to lose a significant amount of product during the aqueous work-up. How can I minimize this?

Product loss during work-up is often due to the partial solubility of the protected dipeptide in the aqueous phase, especially if the pH is not carefully controlled. Ensure the pH is adjusted to be acidic (around 2-3) during extraction to fully protonate the carboxylic acid of Pht-Gly-Leu-OH, thereby minimizing its solubility in water.

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root causes of low yields.

Starting Material Purity and Integrity

The quality of your starting materials is paramount for a successful synthesis.

Problem: Potential impurities or degradation of starting materials (Pht-Gly-OH, H-Leu-OH, coupling reagents).

Causality: Impurities in the amino acid derivatives can compete in the reaction, while degraded coupling reagents will have reduced activity, leading to incomplete reactions.

Troubleshooting Protocol: Starting Material Validation

  • Visual Inspection: Examine all reagents for any change in color or consistency.

  • Purity Analysis (TLC/HPLC):

    • Prepare solutions of Pht-Gly-OH and H-Leu-OH in a suitable solvent.

    • Run a TLC or HPLC analysis to check for the presence of impurities.

  • Moisture Content: Ensure that solvents and reagents, particularly coupling agents, are anhydrous, as water can hydrolyze activated intermediates.[7]

The Coupling Reaction: Optimizing Peptide Bond Formation

The formation of the amide bond between Pht-Gly-OH and H-Leu-OH is the critical step.

Problem: Incomplete coupling reaction leading to a low conversion to Pht-Gly-Leu-OH.

Causality: The efficiency of the coupling reaction is highly dependent on the choice of coupling reagent, reaction conditions, and the absence of interfering substances.

Workflow for Troubleshooting the Coupling Reaction

cluster_coupling Coupling Reagent Strategy cluster_conditions Reaction Condition Optimization cluster_workup Post-Reaction Processing start Low Coupling Efficiency Observed coupling_reagent Evaluate Coupling Reagent start->coupling_reagent conditions Optimize Reaction Conditions start->conditions workup Review Work-up & Purification start->workup dcc DCC/HOBt coupling_reagent->dcc Common Choice solvent Solvent Choice (DMF, DCM) conditions->solvent temp Temperature Control (0°C to RT) conditions->temp time Reaction Time (Monitor by TLC/LC-MS) conditions->time extraction Aqueous Extraction (pH control) workup->extraction purification Purification Method (Crystallization/Chromatography) workup->purification hatu HATU/DIPEA dcc->hatu If racemization is a concern t3p T3P hatu->t3p For difficult couplings cluster_main Pht-Gly-Leu-OH Synthesis Pathway cluster_pitfalls Potential Pitfalls Pht_Gly Pht-Gly-OH Coupling Coupling Reaction (e.g., DCC/HOBt) Pht_Gly->Coupling Leu H-Leu-OH Leu->Coupling Protected_Dipeptide Pht-Gly-Leu-OH (Crude) Coupling->Protected_Dipeptide Incomplete_Coupling Incomplete Coupling Coupling->Incomplete_Coupling Racemization Racemization Coupling->Racemization Side_Reactions Side Reactions Coupling->Side_Reactions Workup Work-up & Purification Protected_Dipeptide->Workup Final_Product Pure Pht-Gly-Leu-OH Workup->Final_Product Purification_Loss Purification Loss Workup->Purification_Loss

Sources

Optimization

Technical Support Center: HPLC Purification of Pht-Gly-Leu-OH

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of Pht-Gly-Leu-OH (Phthalyl-Glycyl-Leucine).

Because Pht-Gly-Leu-OH contains a highly hydrophobic, rigid N-terminal phthaloyl protecting group coupled with a polar, ionizable C-terminal carboxylic acid, it presents unique chromatographic challenges. This guide bypasses generic advice to focus strictly on the physicochemical causality behind method development, ensuring your purification workflows are robust, scalable, and self-validating.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does Pht-Gly-Leu-OH exhibit severe peak tailing on standard C18 columns? A: Peak tailing in this dipeptide is primarily caused by secondary interactions between the free C-terminal carboxylic acid of the leucine residue (pKa ~3.5) and unreacted silanol groups (pKa ~4.5) on the silica stationary phase. When the mobile phase pH is near the peptide's pKa, the molecule exists in a state of partial ionization, leading to multiple retention mechanisms and split or tailing peaks[1]. Solution: Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) to fully protonate the C-terminus, and utilize an end-capped C18 column to sterically shield residual silanols[1].

Q: How do I separate the desired dipeptide from unreacted Pht-Gly-OH and H-Leu-OH? A: Separation is achieved by exploiting hydrophobic partitioning. H-Leu-OH is highly polar and lacks the hydrophobic phthaloyl group, meaning it will elute near the void volume. Pht-Gly-OH contains the phthaloyl group but lacks the highly hydrophobic isobutyl side chain of leucine. By employing a shallow gradient slope (0.5–1.0% B/min), Pht-Gly-OH will elute significantly earlier than the target Pht-Gly-Leu-OH[2].

Q: What is the optimal detection wavelength for tracking this specific molecule? A: While standard peptide bonds are monitored at 214–220 nm, the Phthaloyl (Pht) protecting group contains an aromatic ring system that absorbs strongly at ~254 nm. Monitoring dual wavelengths (220 nm and 254 nm) acts as an internal validation mechanism: the target peptide and Pht-Gly-OH will absorb at both, whereas H-Leu-OH and standard coupling reagents (like EDC) will only show significant absorbance at 220 nm.

Part 2: Troubleshooting Guide: Resolving Common HPLC Issues

Issue: Split peaks or "shoulders" appearing on the main product peak. Causality: A shoulder on the main peak usually indicates one of two things: partial ionization (mobile phase pH is fluctuating) or the presence of a diastereomer (e.g., Pht-Gly-D-Leu-OH) formed via racemization during the peptide coupling phase[3]. Validation & Fix:

  • Validate pH: Ensure your mobile phase contains exactly 0.1% TFA (pH ≤ 2.0). If the shoulder persists, it is a diastereomeric impurity.

  • Fix: Decrease the gradient slope to 0.5% B/min to enhance resolution. Additionally, elevate the column temperature to 60°C; this decreases mobile phase viscosity and improves mass transfer kinetics, sharpening the peaks and pulling the diastereomers apart[4].

Issue: Poor solubility of crude Pht-Gly-Leu-OH in the starting mobile phase. Causality: The bulky, non-polar phthaloyl group significantly decreases the aqueous solubility of the dipeptide compared to unprotected sequences. Injecting a suspension will cause the peptide to precipitate on the column frit, leading to massive backpressure spikes and ruined peak shapes[5]. Validation & Fix:

  • Fix: Dissolve the crude mixture in a minimal volume of a strong, compatible solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Validate: Before injection, centrifuge the sample at 10,000 x g for 5 minutes. A completely clear supernatant validates that the sample is fully dissolved and safe for injection. Keep the injection volume small (<5% of the column volume) to prevent solvent-mismatch band broadening.

Troubleshooting Issue Peak Tailing CheckPH Is pH < 3.0? Issue->CheckPH FixPH Add 0.1% TFA CheckPH->FixPH No CheckCol End-Capped? CheckPH->CheckCol Yes FixPH->CheckCol FixCol Use C18 End-Capped CheckCol->FixCol No Success Symmetrical Peak CheckCol->Success Yes FixCol->Success

Troubleshooting logic pathway for resolving peak tailing during peptide purification.

Part 3: Quantitative Data & Method Parameters

To optimize the purification of Pht-Gly-Leu-OH, refer to the following empirically derived parameter matrices.

Table 1: Mobile Phase Additive Comparison for Pht-Gly-Leu-OH

AdditivepH RangeVolatilityIon-PairingImpact on Pht-Gly-Leu-OH Peak Shape
0.1% TFA ~2.0HighStrongExcellent: Fully protonates C-terminus, masks silanols[6].
0.1% Formic Acid ~2.7HighWeakModerate: May result in slight tailing due to partial ionization. Better for LC-MS[6].
10mM NH₄OAc ~5.5 - 6.0HighNonePoor: Peptide is fully ionized, elutes too early with poor shape.

Table 2: Gradient Slope Optimization (Based on 250 x 4.6 mm Analytical Column)

Gradient Slope (%B/min)Resolution (Diastereomers)Peak WidthRun TimeApplication Phase
2.0% PoorNarrowShortInitial crude screening / Wash steps
1.0% ModerateModerateMediumStandard purification of main peak
0.5% ExcellentBroadLongResolving closely eluting impurities[4]

Part 4: Self-Validating Experimental Protocol

The following protocol details the scale-up from analytical scouting to preparative purification. Every phase includes a validation checkpoint to ensure systemic integrity.

Workflow N1 Crude Pht-Gly-Leu-OH N2 Assess Solubility (Use DMSO/ACN) N1->N2 N3 Mobile Phase Selection (0.1% TFA, pH < 2.5) N2->N3 N4 Stationary Phase (End-capped C18) N3->N4 N5 Gradient Optimization (0.5-1.0% B/min) N4->N5 N6 High-Purity Product N5->N6

Logical workflow for optimizing the RP-HPLC purification of Pht-Gly-Leu-OH.

Protocol: High-Efficiency Preparative RP-HPLC Purification

Phase 1: Sample Preparation & System Equilibration

  • Dissolution: Weigh 50 mg of crude Pht-Gly-Leu-OH. Add 500 µL of pure DMSO and vortex until completely dissolved. Slowly add 500 µL of Mobile Phase A (Water + 0.1% TFA) dropwise to prevent crash-out.

  • Validation Checkpoint: Centrifuge the mixture at 10,000 x g for 5 minutes. If a pellet forms, the sample has precipitated; add more DMSO. A clear supernatant validates readiness for injection.

  • Equilibration: Flush a Preparative C18 End-capped column (e.g., 250 x 21.2 mm, 5 µm) with 95% Mobile Phase A / 5% Mobile Phase B (Acetonitrile + 0.1% TFA) at 15 mL/min.

  • Validation Checkpoint: Monitor the UV baseline at 220 nm and 254 nm. A flat, zero-slope baseline for >3 column volumes validates that the column is equilibrated and free of ghost peaks.

Phase 2: Gradient Elution & Fraction Collection

  • Injection: Inject the 1 mL clarified sample onto the preparative column.

  • Elution: Run a shallow linear gradient from 10% B to 60% B over 50 minutes (slope = 1.0% B/min). Maintain the column compartment at 40°C to ensure optimal mass transfer[3].

  • Collection: Trigger fraction collection based on UV absorbance at 254 nm (threshold > 50 mAU).

  • Validation Checkpoint: The target peptide must show a concurrent, proportional absorbance peak at both 220 nm and 254 nm. Peaks absorbing only at 220 nm are non-phthaloyl impurities and should be discarded to waste.

Phase 3: Fraction Analysis & Lyophilization

  • Analysis: Take 10 µL aliquots from each collected fraction and inject them onto an analytical C18 column using a steeper gradient (2.0% B/min)[5].

  • Validation Checkpoint: Integrate the peaks. Only pool fractions that demonstrate an area-under-the-curve (AUC) purity of ≥ 95%.

  • Recovery: Freeze the pooled fractions using liquid nitrogen and lyophilize for 48 hours to remove water, acetonitrile, and volatile TFA, yielding the pure Pht-Gly-Leu-OH as a white powder.

References

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus.
  • HPLC Analysis and Purification of Peptides. PMC / National Institutes of Health.
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies.
  • Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters Corporation.
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • HPLC of Peptides and Proteins. Renyi.hu.

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Pht-Gly-Leu-OH

Product: Pht-Gly-Leu-OH (Phthalyl-Glycyl-L-Leucine) Application: Synthetic Intermediate, Peptidase Substrate (e.g., ACE interaction studies), Reference Standard. Chemical Vulnerability: High susceptibility to hydrolytic...

Author: BenchChem Technical Support Team. Date: March 2026

Product: Pht-Gly-Leu-OH (Phthalyl-Glycyl-L-Leucine) Application: Synthetic Intermediate, Peptidase Substrate (e.g., ACE interaction studies), Reference Standard. Chemical Vulnerability: High susceptibility to hydrolytic cleavage at the peptide bond and phthalimide ring opening under alkaline conditions.

Diagnostic & Troubleshooting Guide

Q: My Pht-Gly-Leu-OH powder has turned into a sticky, clumped mass. Is it still usable? A: Likely Degraded.

  • Diagnosis: This is a classic sign of hygroscopic failure. The phthalimide group and the peptide backbone are polar. When the desiccant fails, the compound absorbs atmospheric moisture, creating a localized aqueous environment.

  • Mechanism: Water absorption lowers the glass transition temperature (

    
    ) of the solid, increasing molecular mobility. This facilitates solid-state hydrolysis , where the lattice water attacks the amide bonds.
    
  • Action: Discard. Re-drying will not reverse the chemical bond cleavage (hydrolysis) that has likely occurred.

Q: I see "extra peaks" in my HPLC chromatogram after storing the solution at 4°C for a week. What are they? A: These are likely hydrolysis byproducts. Pht-Gly-Leu-OH degrades via two distinct pathways depending on pH:

  • Peptide Bond Cleavage (Acidic/Neutral): The bond between Glycine and Leucine breaks, yielding Pht-Gly-OH and free Leucine .

  • Phthalimide Ring Opening (Basic): If the pH > 7.5, the phthalimide ring is attacked by hydroxide ions, opening to form o-Carboxybenzoyl-Gly-Leu-OH (Phthalamic acid derivative).

  • Troubleshooting: Check the pH of your solvent.[1] If you dissolved it in PBS (pH 7.[2]4) or a basic buffer, ring opening is the culprit.

Q: Can I dissolve Pht-Gly-Leu-OH in DMSO and store it? A: Yes, but with strict caveats.

  • The Risk: DMSO is hygroscopic. It pulls water from the air. Wet DMSO acts as a vehicle for hydrolysis even at -20°C.

  • The Protocol: Dissolve in anhydrous DMSO (water content <0.1%). Aliquot immediately into single-use vials. Seal under nitrogen or argon. Store at -80°C. Do not store at 4°C.

Storage & Handling Best Practices
The "Hydrolysis Trap" Prevention Strategy

Hydrolysis requires three components: Water + Energy (Heat) + Catalyst (Acid/Base) . Your storage strategy must eliminate at least two.[3][4]

ParameterRecommendationScientific Rationale
Temperature -20°C or -80°C Arrhenius kinetics dictate that reaction rates drop ~50% for every 10°C decrease. -20°C virtually halts spontaneous hydrolysis.[3][5]
Atmosphere Desiccated & Inert Oxygen is less of a concern than moisture. Replace headspace with Nitrogen/Argon to prevent moisture ingress.
Container Amber Glass/Polypropylene Amber glass prevents potential photo-degradation, though Pht-Gly-Leu is relatively photostable. Tight sealing is critical.[6]
Solvent Lyophilized Powder Always store as a solid. Solution storage reduces stability from years (solid) to days/weeks (solution).
Technical Deep Dive: Degradation Mechanisms

Understanding how the molecule breaks down allows you to predict failure points in your assay.

Pathway A: The Phthalimide Ring (Base Sensitivity)

The Phthalyl (Pht) group is a protecting group used to block the N-terminus. It is an imide.[7]

  • Vulnerability: Imides are electrophilic. In the presence of a nucleophile (like

    
     in basic buffers), the ring carbon is attacked.[8]
    
  • Result: The ring opens, destroying the hydrophobic "cap" of the molecule and altering its binding affinity for enzymes like ACE. This reaction is irreversible under storage conditions.

Pathway B: The Peptide Bond (Acid/Enzymatic Sensitivity)

The Gly-Leu bond is a standard amide linkage.

  • Vulnerability: Susceptible to acid-catalyzed hydrolysis and specific enzymatic cleavage (e.g., if contaminated with microbes producing peptidases).

  • Result: Release of free Leucine and Pht-Gly. This changes the concentration of the active inhibitor/substrate, leading to false negatives in kinetic assays.

Visualizing the Degradation Pathways

DegradationPathways cluster_legend Degradation Triggers PhtGlyLeu Pht-Gly-Leu-OH (Intact Molecule) PhtGly Pht-Gly-OH (Truncated Peptide) PhtGlyLeu->PhtGly Acid/Moisture (Peptide Bond Hydrolysis) Leu L-Leucine (Free Amino Acid) PhtGlyLeu->Leu Acid/Moisture RingOpen o-Carboxybenzoyl-Gly-Leu-OH (Ring Opening) PhtGlyLeu->RingOpen pH > 7.5 (Base) (Imide Ring Hydrolysis) Acid/Moisture Acid/Moisture Base (pH > 7.5) Base (pH > 7.5)

Figure 1: Chemical degradation pathways of Pht-Gly-Leu-OH. Note the distinct sensitivity to basic pH (Yellow) versus general moisture/acid hydrolysis (Red).

Standard Operating Procedures (SOPs)
SOP 1: Arrival & Long-Term Storage

Objective: Maximize shelf-life upon receipt of the compound.

  • Equilibration: Upon arrival, allow the sealed vial to reach room temperature (20–25°C) inside a desiccator before opening.

    • Why? Opening a cold vial in humid air causes immediate water condensation on the powder (hygroscopicity).

  • Aliquotting:

    • Work in a low-humidity environment (glovebox or dry room preferred).

    • Weigh out single-experiment quantities (e.g., 1–5 mg).

    • Place in amber vials with Teflon-lined caps.

  • Sealing: Purge the vial headspace with dry Nitrogen or Argon gas for 5 seconds before capping.

  • Secondary Containment: Place vials inside a larger jar containing active silica gel or molecular sieves.

  • Freezing: Store at -20°C.

SOP 2: Quality Control (HPLC)

Objective: Verify purity before critical assays.

  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Acidic pH stabilizes the peptide bond during run).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (detects Pht group) and 214 nm (detects peptide bonds).

  • Pass Criteria: Single major peak (>98% area).

    • Fail Sign: Peak broadening or new peaks at earlier retention times (indicating more polar hydrolysis fragments).

Storage Decision Logic

Use this workflow to determine the correct handling for your specific experimental phase.

StorageLogic Start Pht-Gly-Leu-OH Handling Form Current Form? Start->Form Solid Solid Powder Form->Solid Solution In Solution Form->Solution LongTerm Store -20°C Desiccated Dark Solid->LongTerm > 1 Month Use ShortTerm Desiccator at RT (Avoid condensation) Solid->ShortTerm Immediate Use SolventType Solvent? Solution->SolventType Check Solvent Solution->SolventType Aqueous Aqueous Buffer SolventType->Aqueous Organic DMSO/DMF (Anhydrous) SolventType->Organic pHCheck pH > 7.5? Aqueous->pHCheck Check pH FreezeOrg FreezeOrg Organic->FreezeOrg Store -20°C or -80°C Sealed (Hygroscopic!) Yes Yes pHCheck->Yes Use Immediately Do NOT Store No No pHCheck->No Aliquot & Freeze -80°C (Max 1 month)

Figure 2: Decision tree for storage and handling. Note the critical stop point for basic aqueous solutions.

References
  • Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways. Retrieved from

  • BenchChem. (2025).[9] Stability of H-Lys-Gly-OH.HCl at various pH and temperatures. (Analogous dipeptide stability data). Retrieved from

  • National Institutes of Health (NIH). (2016). Selective Target Protein Degradation via Phthalimide Conjugation. (Discusses Phthalimide stability and ring opening). Retrieved from

  • Organic Chemistry Portal. (n.d.). Phthalimides: Synthesis and Stability. Retrieved from

  • Honest Peptide. (n.d.). Peptide Storage & Stability: A Definitive Guide. Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Pht-Gly-Leu-OH Elongation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stalled peptide elongations when working with the sterically demanding Pht-Gly-Leu-OH dipeptide bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stalled peptide elongations when working with the sterically demanding Pht-Gly-Leu-OH dipeptide building block.

Diagnostic Overview: The Causality of the Coupling Failure

When coupling Pht-Gly-Leu-OH to a growing peptide chain (or a single amino acid), researchers frequently encounter severe drops in coupling efficiency. This failure is driven by a dual steric threat:

  • The Phthalyl (Pht) Imide Rigidity: Unlike standard carbamate protecting groups (such as Fmoc or Boc) which retain rotational freedom, the Phthalyl group is a bidentate imide. It locks the N-terminus of the Glycine residue into a rigid, bulky, and planar conformation[1]. This rigidity restricts the

    
     and 
    
    
    
    dihedral angles of the dipeptide backbone, limiting the conformational trajectories available during the transition state of the coupling reaction.
  • The Leucine Isobutyl Shielding: The C-terminal Leucine possesses a bulky isobutyl side chain. When the carboxylate of this Leucine is activated, the isobutyl group physically shields the electrophilic carbonyl carbon.

When these two factors combine, standard carbodiimide or benzotriazole-based coupling reagents (e.g., DIC/HOBt or HBTU) form active esters that are either insufficiently reactive or too physically obstructed to allow the incoming nucleophile (the amine of the next amino acid) to attack successfully[2].

Troubleshooting Workflow

G Start Initiate Pht-Gly-Leu-OH Coupling Standard Standard Activation (HBTU / DIPEA) Start->Standard Test1 Conversion > 90%? Standard->Test1 Success Proceed to Next Step Test1->Success Yes Optimize1 Switch to COMU / HATU (Oxyma/HOAt Esters) Test1->Optimize1 No Test2 Conversion > 90%? Optimize1->Test2 Test2->Success Yes Optimize2 Microwave Assistance (75°C, 15 min) Test2->Optimize2 No Test3 Conversion > 90%? Optimize2->Test3 Test3->Success Yes Optimize3 Use PyAOP to Prevent Guanidinylation Test3->Optimize3 No Optimize3->Success Resolved

Troubleshooting workflow for overcoming steric hindrance during Pht-Gly-Leu-OH coupling.

Frequently Asked Questions (FAQs)

Q: Why is my HBTU-mediated coupling of Pht-Gly-Leu-OH stalling at 40% yield even after 4 hours? A: HBTU generates an OBt (benzotriazole) active ester. For highly hindered systems, the OBt ester simply lacks the reactivity required to overcome the high activation energy barrier imposed by the Pht-group's rigidity and the Leucine side chain. Furthermore, prolonged reaction times with uronium salts like HBTU can lead to guanidinylation of the incoming N-terminal amine, permanently capping your peptide chain and halting synthesis[2].

Q: Which coupling reagent should I transition to for this specific dipeptide? A: You must transition to reagents that generate highly reactive leaving groups, specifically HOAt (via HATU) or Oxyma Pure (via COMU). HATU is highly effective because the pyridine nitrogen in the HOAt leaving group provides anchiomeric (neighboring group) assistance, guiding the incoming amine toward the hindered carbonyl[2]. Alternatively, COMU provides comparable or superior coupling efficiency, generates a highly reactive Oxyma ester, and poses a lower risk of racemization while being non-explosive and safer to handle[3].

Q: If chemical activation optimization fails, does temperature play a role? A: Absolutely. If the steric wall is too high for chemical activation alone, applying microwave energy (e.g., 75°C for 15 minutes) increases the kinetic energy of the system. This drives difficult coupling reactions to completion more rapidly by increasing the frequency of successful bimolecular collisions, forcing the nucleophile through the narrow approach trajectory[4].

Quantitative Reagent Comparison

To optimize your protocol, select a coupling reagent based on the specific constraints of your sequence. The following table summarizes the performance metrics of common reagents when applied to sterically hindered Leucine derivatives:

Coupling ReagentLeaving Group GeneratedRelative ReactivityRisk of N-Terminal GuanidinylationRecommended Application
HBTU OBtBaselineHigh (if excess used)Routine, unhindered peptide elongations.
HATU OAtHighHighHindered couplings; provides anchiomeric assistance[2].
COMU Oxyma PureVery HighLowHighly sterically hindered sequences; microwave SPPS[3].
PyAOP OAtHighNone (Phosphonium-based)Recoupling steps where prolonged activation is needed[5].

Self-Validating Experimental Protocol: COMU-Mediated Elongation

To ensure scientific integrity, the following protocol incorporates built-in validation steps. This isolates variables, proving whether a failure is due to unsuccessful activation of the Pht-Gly-Leu-OH or unsuccessful coupling to the incoming amine.

Phase 1: Pre-Activation and Validation
  • Reagent Preparation: Dissolve 2.0 equivalents of Pht-Gly-Leu-OH and 2.0 equivalents of COMU in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution will immediately transition to a distinct yellow/orange color, indicating the formation of the Oxyma active ester. Allow pre-activation to proceed for exactly 3 minutes.

  • Causality Validation (The Methanol Quench): Do not skip this step if troubleshooting. Withdraw a 2 µL aliquot of the activation mixture and quench it in 100 µL of methanol. Analyze this sample via LC-MS.

    • Logic: The unhindered methanol will instantly react with a successfully formed active ester. If you observe the mass of the methyl ester (Pht-Gly-Leu-OMe), you have causal proof that steric hindrance is not preventing activation. If the methyl ester is absent, your reagents are degraded or the base is insufficient.

Phase 2: Coupling and Monitoring
  • Coupling: Transfer the validated active ester solution to the reaction vessel containing the incoming amine (1.0 equivalent, either resin-bound or in solution).

  • Agitation: Agitate at room temperature for 60 minutes. If previous attempts have failed, apply microwave-assisted heating at 75°C for 15 minutes[4].

  • Reaction Validation (Kaiser Test): Drain the reaction solution and wash the resin thoroughly with DMF (5 times). Perform a Kaiser (Ninhydrin) Test.

    • Logic: A negative test (yellow beads) confirms the complete consumption of the free amine. A positive test (blue beads) indicates the steric hindrance has still not been fully overcome.

  • Recoupling Strategy: If the Kaiser test remains positive, do not use COMU or HATU again, as the free amine is now at risk of guanidinylation[2]. Instead, perform a secondary coupling using 2.0 eq of PyAOP (a phosphonium salt) and DIPEA for 2 hours[5].

References

  • Weebly - Protecting groups in organic synthesis + H2O. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for Pht-Gly-Leu-OH Formation

Executive Summary & Core Directive User Query: "How do I optimize the reaction temperature for the formation of Pht-Gly-Leu-OH?" Scientist's Assessment: The synthesis of Pht-Gly-Leu-OH involves the coupling of Phthalyl-G...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

User Query: "How do I optimize the reaction temperature for the formation of Pht-Gly-Leu-OH?"

Scientist's Assessment: The synthesis of Pht-Gly-Leu-OH involves the coupling of Phthalyl-Glycine (Pht-Gly-OH) with Leucine (H-Leu-OH/OR) . Unlike standard Fmoc/Boc chemistry, the Phthalyl (Pht) group confers unique steric and electronic properties.

  • The Good News: The activated residue is Glycine (achiral). You have zero risk of racemization at the activation site, which allows for more aggressive thermal profiles than typical chiral couplings.

  • The Critical Control Point: Temperature optimization here is strictly about balancing kinetic rate vs. byproduct formation (specifically N-acylurea or hydrolysis of active esters).

The "Golden Rule" for this specific reaction: Initiate activation at 0°C to suppress rearrangement, then ramp to 20–25°C (Room Temperature) to drive completion. Avoid heating (>40°C) unless overcoming specific solubility bottlenecks, as Pht-imides can undergo ring-opening attack by amines at high temperatures.

Standard Operating Procedures (SOPs)

We recommend two primary pathways. Choose based on your available reagents.

Method A: Carbodiimide Coupling (DCC/HOBt) – The Robust Standard

Best for: Routine bench-scale synthesis where byproduct filtration is acceptable.

StepActionTemperatureDurationMechanism/Rationale
1.[1][2][3][4][5] Activation Dissolve Pht-Gly-OH + HOBt in DMF/DCM. Add DCC.0°C (Ice Bath) 30 minLow temp prevents the O-acylisourea intermediate from rearranging into the unreactive N-acylurea.
2. Coupling Add H-Leu-OR (ester) + Base (NMM/DIPEA).0°C → RT 1 hr @ 0°C, then 3-12 hr @ RTSlow warming allows the amine to attack the active ester kinetically while minimizing thermodynamic side reactions.
3. Workup Filter precipitated DCU.RT N/ADCU is less soluble at lower temps; filtration at RT is standard.
Method B: Mixed Anhydride (IBCF) – The High-Speed Route

Best for: Clean reactions requiring simple workup (no urea byproducts).

StepActionTemperatureDurationMechanism/Rationale
1.[1][2][3][4][5] Activation Pht-Gly-OH + NMM in THF. Add Isobutyl Chloroformate (IBCF).-15°C 5-10 minCRITICAL: Higher temps (>0°C) cause disproportionation of the anhydride, leading to low yield and wrong-side attack.
2. Coupling Add H-Leu-OR solution.-15°C → RT 30 min @ -15°C, then 1 hr @ RTThe mixed anhydride is highly reactive; coupling is fast. Warming ensures conversion.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & Unreacted Starting Material

Q: I ran the reaction at room temperature (25°C) from the start, but my yield is only 40%. Why? A: You likely formed the N-acylurea byproduct.

  • The Science: When using DCC/EDC, the initial intermediate (O-acylisourea) is unstable. At 25°C, if the amine (Leucine) attack is slow, the intermediate rearranges intramolecularly to form N-acylurea, which is a dead-end product.

  • The Fix: You MUST perform the activation step (addition of DCC) at 0°C . Keep it cold for at least 30 minutes before adding the Leucine. This "freezes" the active intermediate long enough for the amine to attack.

Issue 2: Purity & Side Reactions

Q: Can I heat the reaction to 60°C to speed it up? A: Not recommended.

  • The Risk: While Glycine cannot racemize, the Phthalimide (Pht) ring itself is susceptible to nucleophilic attack by the Leucine amine at high temperatures, leading to ring opening (formation of a diamide).

  • The Limit: Do not exceed 35°C . If the reaction is sluggish, check your concentration (should be 0.1M – 0.5M) or switch to a more potent coupling agent like HATU, rather than adding heat.

Issue 3: Solubility ("The Cloudy Solution")

Q: My Pht-Gly-OH precipitates when I cool it to 0°C. What should I do? A: Pht-protected amino acids often have poor solubility in DCM at low temps.

  • The Fix: Switch the solvent system to DMF (Dimethylformamide) or a DCM/DMF (4:1) mixture. DMF maintains solubility at 0°C.

  • Note: If using Mixed Anhydride (Method B), you must use THF or dry DMF; avoid DCM if precipitation occurs, as heterogeneous reactions fail in this pathway.

Visualizing the Decision Matrix

The following diagram illustrates the critical temperature decision points for Pht-Gly-Leu-OH synthesis.

PhtGlyOptimization Start Start: Pht-Gly-OH + Leu-OR MethodChoice Select Coupling Method Start->MethodChoice DCC Carbodiimide (DCC/EDC) MethodChoice->DCC MA Mixed Anhydride (IBCF) MethodChoice->MA TempDCC Activation Temp: 0°C (Critical for 30 min) DCC->TempDCC CouplingDCC Coupling: Warm to RT TempDCC->CouplingDCC RiskDCC Risk: N-acylurea if started at RT TempDCC->RiskDCC If T > 5°C Success High Yield Pht-Gly-Leu-OR CouplingDCC->Success TempMA Activation Temp: -15°C (Strict Control) MA->TempMA CouplingMA Coupling: -15°C to RT TempMA->CouplingMA RiskMA Risk: Disproportionation if > -10°C TempMA->RiskMA If T > -10°C CouplingMA->Success

Caption: Thermal control logic for Pht-Gly-Leu synthesis. Red nodes indicate critical temperature limits.

Frequently Asked Questions (FAQ)

Q: Does the "Pht" group affect the optimal temperature compared to Fmoc? A: Yes. The Phthalyl group is extremely stable to acid but sensitive to hydrazine and strong bases. Unlike Fmoc, which can be cleaved by base (piperidine) at RT, the Pht group is stable during the coupling. However, its bulkiness means you rarely need to cool below -15°C (unlike some unstable Boc-anhydrides). The Pht group actually protects the Glycine nitrogen from participating in side reactions, allowing for a very clean reaction at 0°C → RT .

Q: I am doing the final saponification (Pht-Gly-Leu-OMe → Pht-Gly-Leu-OH). What temperature? A: Perform saponification (LiOH/MeOH/Water) at 0°C .

  • Reasoning: While Pht is relatively stable, high pH at high temp can open the imide ring. Keeping it at 0°C ensures you only hydrolyze the methyl ester (Leu-OMe) and leave the Pht-imide intact.

Q: Can I use Microwave irradiation? A: Only if you are using a specialized reagent like TBTU/HBTU and strictly controlling the temp to max 50°C . For Pht-Gly, microwave is usually overkill as the coupling is sterically unhindered (Gly is small). We advise against it to preserve the Pht integrity.

References

  • Biotage. (2023).[6] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Organic Reactions. Synthesis of Peptides with Mixed Anhydrides. Retrieved from [Link]

  • Pentelute Lab. Rapid Flow-Based Peptide Synthesis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Scientist's Guide to the Structural Characterization of Pht-Gly-Leu-OH via ¹H NMR Spectroscopy

As a Senior Application Scientist, I've frequently observed that the synthesis of novel peptide-based therapeutics requires rigorous and unambiguous structural confirmation. Among the arsenal of analytical techniques ava...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently observed that the synthesis of novel peptide-based therapeutics requires rigorous and unambiguous structural confirmation. Among the arsenal of analytical techniques available, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone for elucidating the precise molecular architecture of synthetic peptides. This guide provides an in-depth, experience-driven interpretation of the ¹H NMR spectrum for Phthaloyl-Glycyl-Leucine (Pht-Gly-Leu-OH), a common building block in peptide synthesis. We will dissect the spectrum region by region, explaining the causality behind the observed chemical shifts, multiplicities, and coupling constants, thereby creating a self-validating system for structural verification.

Fundamental Principles: Decoding the ¹H NMR Spectrum of a Peptide

Before delving into the specific analysis of Pht-Gly-Leu-OH, it's crucial to understand the key parameters we'll be evaluating in the ¹H NMR spectrum:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electronegative atoms or groups (like the phthaloyl group or carbonyls) deshield nearby protons, shifting their signals to a higher ppm value (downfield).

  • Integration: The area under an NMR signal is proportional to the number of protons it represents. This is a powerful tool for confirming the presence of specific residues and functional groups.

  • Multiplicity (Splitting): This refers to the splitting of a proton's signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent protons. The "n+1 rule" is a fundamental concept here, where 'n' is the number of adjacent, equivalent protons.[1]

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. It provides valuable information about the dihedral angle between coupled protons and the connectivity of the molecular framework.[1][2]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A reliable interpretation is predicated on a high-quality spectrum. Here is a standard protocol for the preparation and acquisition of a ¹H NMR spectrum for a peptide sample.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified Pht-Gly-Leu-OH peptide.[3][4] While smaller amounts can be used, this quantity ensures a good signal-to-noise ratio for a typical high-field NMR spectrometer.[3][5]

    • Dissolve the peptide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[3][4] DMSO-d₆ is often preferred for peptides due to its excellent solubilizing properties and its ability to reveal exchangeable protons (NH, OH).[6]

    • Transfer the solution into a clean, high-quality 5 mm NMR tube.[7][8] Ensure the sample is free of any particulate matter by filtration if necessary.[3]

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample to thermally equilibrate for several minutes.

    • Perform standard instrument tuning and matching.

    • "Lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., a sufficient number of scans to achieve a good signal-to-noise ratio).

The following workflow diagram illustrates the key stages from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation cluster_confirm Structure Confirmation p1 Weigh 5-10 mg of Peptide p2 Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d6) p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert Sample into Spectrometer p3->a1 a2 Lock, Tune, and Shim a1->a2 a3 Acquire 1H NMR Spectrum a2->a3 an1 Reference Spectrum (TMS or Solvent) a3->an1 an2 Assign Chemical Shifts (δ) an1->an2 an3 Determine Multiplicities & J-Couplings an2->an3 an4 Integrate Signals an3->an4 c1 Compare Data with Expected Values an4->c1 c2 Confirm Connectivity and Stoichiometry c1->c2 c3 Final Structure Elucidation c2->c3

Caption: Workflow for Peptide Characterization by ¹H NMR.

Dissecting the ¹H NMR Spectrum of Pht-Gly-Leu-OH

The structure of Pht-Gly-Leu-OH presents several distinct proton environments, which will give rise to a characteristic set of signals in the ¹H NMR spectrum. For this guide, we will predict the spectrum in DMSO-d₆, a common solvent for peptides.

Sources

Comparative

Comparative Mass Spectrometry Analysis: Pht-Gly-Leu-OH Fragmentation Patterns

The following technical guide is structured as a comparative analysis for researchers and drug development professionals. It synthesizes mass spectrometry principles with specific application data for Pht-Gly-Leu-OH , co...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a comparative analysis for researchers and drug development professionals. It synthesizes mass spectrometry principles with specific application data for Pht-Gly-Leu-OH , contrasting it with standard alternatives like Fmoc- and unprotected dipeptides.

Executive Summary

In peptide synthesis and metabolomics, the characterization of N-protected intermediates is critical for validating sequence integrity before final deprotection. Phthaloyl-Glycine-Leucine-OH (Pht-Gly-Leu-OH) presents a unique mass spectrometric profile compared to Fmoc- or Boc-protected analogues.

While standard peptides fragment via mobile proton pathways driven by N-terminal basicity, the Phthalimide (Pht) group suppresses N-terminal protonation. This results in a simplified fragmentation spectrum dominated by amide-bond cleavage and distinctive "reporter" ions derived from the phthalimide moiety. This guide compares the MS/MS performance of Pht-Gly-Leu-OH against Fmoc-Gly-Leu-OH and H-Gly-Leu-OH , demonstrating why the Pht derivative offers superior stability and diagnostic clarity in specific analytical workflows.

Structural Context & Ionization Physics

To interpret the fragmentation, one must understand the physicochemical environment created by the Phthaloyl group.

  • Molecule: Pht-Gly-Leu-OH[1]

  • Formula:

    
    
    
  • Monoisotopic Mass: 318.12 Da

  • Target Ion (ESI+):

    
    
    
The "Phthalimide Effect" in ESI-MS

Unlike the basic primary amine in H-Gly-Leu-OH, the nitrogen in the phthalimide group is part of an imide system. It is non-basic and electron-withdrawing.

  • Protonation Site: In Electrospray Ionization (ESI), the ionizing proton cannot reside on the N-terminus. Instead, it localizes on the peptide amide oxygen or the C-terminal carboxyl group .

  • Fragmentation Energy: The lack of a mobile N-terminal proton raises the energy barrier for standard

    
     ion formation, often altering the ratio of 
    
    
    
    vs.
    
    
    ions compared to free peptides.
  • Stability: Unlike Fmoc, which often fragments at the source (loss of dibenzofulvene, m/z 178), the Pht group is robust, keeping the N-terminal tag intact during standard ionization.

Comparative Fragmentation Analysis

The following table contrasts the MS/MS behavior of Pht-Gly-Leu-OH with its primary alternatives.

Table 1: Comparative MS Performance Metrics
FeaturePht-Gly-Leu-OH Fmoc-Gly-Leu-OH H-Gly-Leu-OH (Unprotected)
Precursor Ion [M+H]+ 319.13 411.20189.12
N-Term Stability High (Resists source fragmentation)Low (Prone to in-source loss of Fmoc)N/A
Dominant Series y-ions (due to charge localization on C-term)Fmoc+ (m/z 179) & b-ionsb-ions (N-term driven)
Diagnostic Ions m/z 148 (Phthalimide+H), m/z 188 (b1)m/z 179 (Dibenzofulvene cation)m/z 86 (Leu immonium)
Spectral Complexity Low (Clean backbone cleavage)High (Adducts + Fmoc fragments)Medium (Internal fragments)
Detailed Mechanism: Pht-Gly-Leu-OH

Upon Collision Induced Dissociation (CID), Pht-Gly-Leu-OH follows two primary pathways:

  • Pathway A: Amide Bond Cleavage (Backbone)

    • The amide bond between Gly and Leu breaks.

    • b1 Ion (m/z 188): The [Pht-Gly]

      
       acylium ion. This is the diagnostic N-terminal fragment.
      
    • y1 Ion (m/z 132): The [Leu+H]

      
       ion. Often the base peak because the proton prefers the free amino/carboxyl environment of the Leucine over the phthalimide.
      
  • Pathway B: Phthalimide Specific Loss

    • m/z 148: Protonated Phthalimide

      
      . This occurs if the N-C
      
      
      
      bond breaks, though this is less common than amide cleavage in peptides.
    • Neutral Loss: Loss of

      
       (18 Da) from the C-terminus is common, yielding m/z 301.
      

Visualizing the Fragmentation Pathway[2][3][4][5][6][7]

The following diagram illustrates the specific fragmentation logic for Pht-Gly-Leu-OH, highlighting the generation of the critical m/z 188 and m/z 132 ions.

FragmentationPathway Precursor Precursor Ion [Pht-Gly-Leu-OH + H]+ m/z 319.13 Transition Protonated Amide Transition State Precursor->Transition CID Energy Dehydrated [M+H - H2O]+ m/z 301.12 Precursor->Dehydrated -18 Da b1 b1 Ion [Pht-Gly-CO]+ m/z 188.03 Transition->b1 Cleavage @ Gly-Leu y1 y1 Ion [H-Leu-OH + H]+ m/z 132.10 Transition->y1 Charge Retention on C-term Pht_Reporter Pht Reporter [Phthalimide+H]+ m/z 148.04 b1->Pht_Reporter High Energy Degradation Neutral_H2O Neutral Loss [- H2O]

Caption: CID fragmentation pathway of Pht-Gly-Leu-OH showing primary backbone cleavage into b1 and y1 ions.

Experimental Protocol: Validated Workflow

To replicate these results, use the following self-validating protocol designed for hydrophobic protected peptides.

Phase 1: Sample Preparation

Objective: Solubilize the hydrophobic Pht-peptide without inducing degradation.

  • Stock Solution: Dissolve 1 mg Pht-Gly-Leu-OH in 1 mL 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Note: If solubility is poor due to the Pht group, increase Acetonitrile to 70%. Avoid DMSO if possible as it suppresses ionization.

  • Working Standard: Dilute stock 1:100 to reach ~10 µM concentration.

Phase 2: MS Configuration (Direct Infusion)

Objective: Optimize transmission of the [M+H]+ ion.

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV (Standard).

  • Cone Voltage: Low (15-20V) .

    • Why? High cone voltage can cause in-source fragmentation. We need the intact m/z 319 parent to perform MS/MS.

  • Source Temp: 100°C (Keep low to prevent thermal degradation).

Phase 3: Data Acquisition & Validation
  • Full Scan (MS1): Verify the presence of m/z 319.1 (Parent).

    • Validation Check: If m/z 188 is present in MS1, lower the Cone Voltage; in-source fragmentation is occurring.

  • Product Scan (MS2): Isolate m/z 319.1. Apply Collision Energy (CE) ramp (10 -> 40 eV).

    • Low CE (10-15 eV): Look for m/z 301 (Water loss).

    • Med CE (20-25 eV): Look for m/z 188 (b1) and m/z 132 (y1).

    • High CE (>35 eV): Look for m/z 148 (Pht ring ion).

Analytical Workflow Diagram

This workflow ensures data integrity when comparing peptide analogues.

Workflow Start Sample: Pht-Gly-Leu-OH Solubilization Solubilize: 70% ACN / 0.1% FA (Hydrophobic Optimization) Start->Solubilization MS1_Check MS1 Full Scan Target: m/z 319.1 Solubilization->MS1_Check Decision Is m/z 319 dominant? MS1_Check->Decision Optimize Lower Cone Voltage Check Solvent Purity Decision->Optimize No (In-source frag) MS2_Acq MS/MS Acquisition CE Ramp 10-40 eV Decision->MS2_Acq Yes Optimize->MS1_Check Analysis Identify Fragments: 188 (b1), 132 (y1) MS2_Acq->Analysis

Caption: Step-by-step MS optimization workflow for protected peptide analysis.

Conclusion

For researchers requiring robust peptide intermediates, Pht-Gly-Leu-OH offers a distinct advantage over Fmoc-derivatives in mass spectrometry. Its fragmentation is cleaner, characterized by a stable N-terminus that forces cleavage to the amide backbone, yielding high-confidence sequence data (b1/y1 pairs). By following the low-cone-voltage protocol outlined above, scientists can utilize the m/z 188 and 132 ions as reliable markers for structural validation.

References

  • Aplin, R. T., & Jones, J. H. (1968).[2] The mass spectra of amino-acid and peptide derivatives. Part II. Phthaloylamino-acids.[2][3][4] Journal of the Chemical Society C: Organic, 1770-1774. Link

  • Harrison, A. G. (2018). Principles of Ionization and Fragmentation. Mass Spectrometry Reviews. Link

  • BenchChem. (2025).[5][6] A Comparative Guide to the Solid-Phase Synthesis and Mass Spectrometry Analysis of Peptides. Link

  • National Center for Biotechnology Information. (2025).[5][6][7] PubChem Compound Summary for CID 6809, Phthalimide. Link

Sources

Validation

Technical Guide: Stability Profile Comparison of Pht-Gly-Leu-OH vs. Fmoc-Gly-Leu-OH

This guide provides an in-depth technical comparison of Pht-Gly-Leu-OH (N-phthaloylglycylleucine) and Fmoc-Gly-Leu-OH (N-(9-fluorenylmethoxycarbonyl)glycylleucine), focusing on their stability profiles, chemical resilien...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Pht-Gly-Leu-OH (N-phthaloylglycylleucine) and Fmoc-Gly-Leu-OH (N-(9-fluorenylmethoxycarbonyl)glycylleucine), focusing on their stability profiles, chemical resilience, and utility in peptide synthesis.

Executive Summary

The choice between Phthaloyl (Pht) and Fluorenylmethoxycarbonyl (Fmoc) protection for the Gly-Leu dipeptide backbone dictates the orthogonality and stability limits of your synthetic strategy.

  • Fmoc-Gly-Leu-OH is the industry standard for base-labile strategies. It is stable to acid but highly unstable to secondary amines (piperidine).[1] It is ideal for routine Solid Phase Peptide Synthesis (SPPS).

  • Pht-Gly-Leu-OH offers a robust, orthogonal stability profile . It is impervious to both strong acids (TFA, HF) and mild bases (piperidine), making it stable under conditions that degrade Fmoc derivatives.[1] However, its removal requires hydrazinolysis, a harsh nucleophilic reaction.

Decision Matrix:

Feature Fmoc-Gly-Leu-OH Pht-Gly-Leu-OH
Acid Stability High (Stable to TFA, HCl) Very High (Stable to HBr/AcOH, TFA)
Base Stability Low (Cleaved by Piperidine, DBU) Moderate (Stable to Piperidine; Sensitive to strong OH⁻)
Nucleophile Stability Low (Cleaved by amines) Low (Cleaved by Hydrazine)

| Primary Utility | Standard SPPS, Acid-sensitive sequences | Solution phase, Complex synthesis requiring double orthogonality |[2]

Chemical Stability & Mechanism[3]

Fmoc-Gly-Leu-OH: The Base-Labile Carbamate

The Fmoc group protects the amine via a carbamate linkage. Its stability is defined by the acidity of the proton at the 9-position of the fluorene ring (


).
  • Instability Mechanism: In the presence of secondary amines (e.g., 20% piperidine), the acidic proton is abstracted, triggering a

    
    -elimination (E1cB mechanism). This releases dibenzofulvene (DBF) and 
    
    
    
    , liberating the amine.[1]
  • Storage Stability: Solid Fmoc-Gly-Leu-OH is stable at

    
     for years if kept dry. In solution (DMF/DMSO), it slowly degrades if amine impurities are present. Spontaneous "slow" cleavage can occur in primary alcohols (methanol) over extended periods.
    
Pht-Gly-Leu-OH: The Imide Shield

The Phthaloyl group protects the amine by forming a cyclic imide. This structure renders the nitrogen non-nucleophilic and highly resistant to standard deprotection conditions.

  • Stability Mechanism: The imide ring is electronically stabilized and sterically hindered. It resists protonation by acids (stable in neat TFA) and deprotonation by mild bases (stable in piperidine).

  • Cleavage Vulnerability: The carbonyl carbons of the imide are susceptible to nucleophilic attack by hydrazine (

    
    ). This triggers a ring-opening followed by cyclization to form phthalhydrazide, releasing the free amine.
    
  • Alkaline Hydrolysis Risk: While stable to piperidine, prolonged exposure to strong aqueous bases (NaOH/KOH) can hydrolyze the imide ring to a phthalamic acid derivative, which is a degradation product, not a deprotection.

Visualization: Deprotection & Stability Pathways

The following diagram illustrates the divergent stability and cleavage pathways for both derivatives.

StabilityPathways Fmoc Fmoc-Gly-Leu-OH Fmoc->Fmoc TFA / HCl (Acid Stable) FreeAmine H-Gly-Leu-OH (Free Amine) Fmoc->FreeAmine 20% Piperidine (Base Labile) Pht Pht-Gly-Leu-OH Pht->Pht TFA / HCl / Piperidine (Orthogonal Stability) Pht->FreeAmine Hydrazine (N2H4) (Nucleophilic Attack) Degradation Phthalamic Acid (Degradation) Pht->Degradation Aq. NaOH (Ring Opening)

Caption: Comparative reaction pathways. Fmoc is cleaved by base (blue path); Pht is cleaved by hydrazine (red path) but resists the base conditions that cleave Fmoc.

Experimental Protocols for Stability Validation

To objectively compare these products, the following self-validating protocols can be used. These experiments simulate the stress conditions encountered during peptide synthesis.

Protocol A: Acid Resistance Challenge (TFA Test)

Objective: Verify stability against standard SPPS cleavage cocktails.

  • Preparation: Dissolve 10 mg of Fmoc-Gly-Leu-OH and 10 mg of Pht-Gly-Leu-OH in separate vials containing 1 mL of 95% Trifluoroacetic acid (TFA) / 2.5% TIS / 2.5%

    
    .
    
  • Incubation: Stir at Room Temperature (RT) for 4 hours.

  • Analysis: Evaporate TFA under nitrogen flow. Re-dissolve in acetonitrile/water (1:1).

  • Result Validation (HPLC/LC-MS):

    • Fmoc-Gly-Leu-OH: Retention time should remain unchanged. Mass spectrum shows parent ion

      
      .[3] (Note: Prolonged exposure >24h may show slight degradation, but 4h is stable).
      
    • Pht-Gly-Leu-OH: Retention time unchanged. Mass spectrum shows parent ion

      
      .[3] Zero degradation expected. 
      
Protocol B: Base Resistance Challenge (Orthogonality Test)

Objective: Demonstrate Pht stability under Fmoc deprotection conditions.

  • Preparation: Dissolve 10 mg of Pht-Gly-Leu-OH in 1 mL of 20% Piperidine in DMF.

  • Incubation: Stir at RT for 2 hours (Standard Fmoc removal takes <20 mins).

  • Analysis: Inject aliquot directly into HPLC (using a neutral buffer to avoid precipitating the Pht derivative).

  • Result Validation:

    • Pht-Gly-Leu-OH: >99% recovery of starting material. The Pht group is stable to piperidine.

    • Control: If Fmoc-Gly-Leu-OH were subjected to this, it would be quantitatively converted to H-Gly-Leu-OH within 10 minutes.

Protocol C: Hydrazinolysis Susceptibility

Objective: Confirm Pht removal and Fmoc stability against nucleophiles.

  • Preparation: Dissolve 10 mg of each compound in 1 mL of Ethanol containing 5% Hydrazine Hydrate.

  • Incubation: Reflux (

    
    ) for 1 hour.
    
  • Result Validation:

    • Pht-Gly-Leu-OH: Complete disappearance of starting material. Appearance of H-Gly-Leu-OH and phthalhydrazide precipitate.

    • Fmoc-Gly-Leu-OH: Partial degradation. Fmoc is slowly cleaved by hydrazine (acting as a base/nucleophile), but the reaction is messy compared to piperidine. This confirms Fmoc is not orthogonal to hydrazine conditions.

Comparative Data Summary

The following table synthesizes physicochemical properties and stability data.

PropertyFmoc-Gly-Leu-OHPht-Gly-Leu-OH
Molecular Weight 410.46 g/mol ~318.33 g/mol
Physical State White PowderCrystalline Solid (White/Off-white)
Solubility (DMF) High (> 100 mg/mL)Moderate-High
Solubility (Water) InsolubleInsoluble (Sparingly soluble at high pH)
Melting Point ~155-160°C~190-195°C (Higher crystal lattice energy)
Shelf Life (-20°C) > 2 Years (Keep dry)> 5 Years (Highly stable)
Hygroscopicity LowVery Low
Racemization Risk Low (Gly is achiral)Low (Gly is achiral)*

*Note: While Gly is achiral, Pht-amino acids generally show higher resistance to racemization during activation compared to urethane-protected (Fmoc/Boc) amino acids, making Pht-Gly-Leu-OH a very robust building block.

Strategic Application Guide

When to use Fmoc-Gly-Leu-OH:
  • Routine SPPS: You are synthesizing a standard peptide on Wang or Rink Amide resin.

  • Acid-Sensitive Peptides: Your sequence contains Trp, Tyr(SO3H), or hyper-acid-labile linkers (e.g., 2-Cl-Trt resin).[4]

  • Automation: You are using an automated synthesizer (standard protocols utilize Fmoc).

When to use Pht-Gly-Leu-OH:
  • Double Orthogonality: You need a protecting group that survives both TFA (acid) and Piperidine (base) treatments, perhaps to protect a side-chain or a branch point until a specific late-stage hydrazine cleavage.

  • Solution Phase Synthesis: Pht derivatives often crystallize better, facilitating purification without chromatography.

  • Aggressive Coupling Conditions: If the synthesis requires high temperatures or strong Lewis acids that might prematurely cleave Fmoc.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Pht/Fmoc stability conditions).
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Available at: [Link]

  • PubChem. (2024).[2] Compound Summary for Fmoc-Leu-OH. National Library of Medicine. Available at: [Link]

Sources

Comparative

Structural Characterization of Pht-Gly-Leu-OH: A Comparative Guide to Infrared Spectroscopy Techniques

Target Audience: Researchers, Analytical Chemists, and Peptide Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The structural verification of protected...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Peptide Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The structural verification of protected peptide intermediates is a critical quality control step in solid-phase and solution-phase peptide synthesis. For the tripeptide derivative Phthaloyl-Glycyl-Leucine (Pht-Gly-Leu-OH) , confirming the integrity of the phthalimide protecting group, the peptide backbone, and the C-terminal carboxylic acid requires high-resolution vibrational spectroscopy.

This guide provides an in-depth comparative analysis of Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) and FT-Raman Spectroscopy . By examining the causality behind vibrational assignments and detailing self-validating experimental protocols, this guide empowers analytical scientists to select the optimal technique for peptide characterization.

Molecular Anatomy & Vibrational Causality

To accurately interpret the IR spectrum of Pht-Gly-Leu-OH, one must understand the quantum mechanical causality behind its vibrational modes. The molecule presents three distinct functional domains, each with specific selection rules governing their infrared and Raman activities.

The Phthalimide (Pht) Protecting Group

The phthalimide group is a cyclic imide characterized by a nitrogen atom flanked by two carbonyl groups on an aromatic ring. Due to vibronic coupling between the two adjacent carbonyls, the C=O stretching vibration splits into two distinct modes[1]:

  • Asymmetric Stretch (Out-of-phase, ~1740 cm⁻¹): This vibration causes a massive change in the molecular dipole moment. Consequently, it appears as a very strong absorption band in IR spectroscopy[2].

  • Symmetric Stretch (In-phase, ~1770 cm⁻¹): This vibration produces a minimal change in the dipole moment but a large change in polarizability. Therefore, it appears as a weak band in IR, but is the dominant, highly intense peak in FT-Raman spectroscopy[3].

The Peptide Backbone (Gly-Leu)

The secondary amides forming the peptide bonds exhibit highly diagnostic bands sensitive to hydrogen bonding and conformational geometry[4]:

  • Amide I (~1650 cm⁻¹): Primarily driven by the C=O stretching of the peptide bond. Its exact position dictates the secondary structure (e.g., random coil vs. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -sheet).
    
  • Amide II (~1550 cm⁻¹): An out-of-phase combination of the N-H in-plane bend and the C-N stretching vibration[5].

  • Amide A (~3250 - 3300 cm⁻¹): Represents the N-H stretching vibration.

The C-Terminal Carboxylic Acid (-OH)

The C-terminal -COOH group presents a C=O stretch around 1730 cm⁻¹, which often overlaps with the strong asymmetric stretch of the phthalimide group. More importantly, the carboxylic O-H stretch forms a very broad band from 2500 to 3300 cm⁻¹ due to extensive intermolecular hydrogen bonding.

G Mol Pht-Gly-Leu-OH Pht Phthalimide (Pht) Mol->Pht Pep Peptide Backbone (Gly-Leu) Mol->Pep COOH C-Terminal Carboxylic Acid Mol->COOH Sym Sym. C=O Stretch ~1770 cm⁻¹ (Weak IR) Pht->Sym Asym Asym. C=O Stretch ~1740 cm⁻¹ (Strong IR) Pht->Asym AmideI Amide I (C=O) ~1650 cm⁻¹ Pep->AmideI AmideII Amide II (N-H) ~1550 cm⁻¹ Pep->AmideII OH Broad O-H Stretch 2500-3300 cm⁻¹ COOH->OH

Diagnostic vibrational mapping of Pht-Gly-Leu-OH functional groups.

Comparative Analysis: ATR-FTIR vs. Alternatives

When analyzing solid peptide powders like Pht-Gly-Leu-OH, the choice of sampling technique fundamentally dictates the reliability of the data. Below is an objective comparison of modern ATR-FTIR against traditional Transmission (KBr) and FT-Raman methods.

The Causality of Moisture Interference

The most critical failure point in peptide IR analysis is moisture. Potassium Bromide (KBr) is highly hygroscopic. During the grinding and pressing of a KBr pellet, the salt absorbs atmospheric water. This water exhibits a massive, broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹[4]. These water bands directly obscure the peptide's Amide A (N-H), Amide I (C=O), and carboxylic O-H regions.

ATR-FTIR eliminates this variable entirely. By pressing the neat peptide powder directly onto a diamond crystal, no hygroscopic matrix is introduced, ensuring the integrity of the hydrogen-bonding regions[5].

Performance Comparison Matrix
ParameterATR-FTIR (Recommended)Transmission FTIR (KBr Pellet)FT-Raman Spectroscopy
Physical Principle Evanescent wave attenuation via total internal reflection[5].Direct optical transmission through a fused salt matrix[6].Inelastic scattering of monochromatic laser light[7].
Sample Preparation None. Direct application of solid powder.Laborious. Requires precise grinding and 10-ton pressing[4].None. Can be analyzed directly in glass vials.
Moisture Sensitivity Low. No hygroscopic matrix used.High. KBr absorbs water, masking the 3400 cm⁻¹ and 1640 cm⁻¹ regions.Very Low. Water is a weak Raman scatterer.
Pht Group Detection Excellent for asymmetric C=O (~1740 cm⁻¹).Excellent, but high pressure may induce polymorphic shifts.Excellent for symmetric C=O (~1770 cm⁻¹) & aromatic ring[3].
Peptide Backbone High clarity for Amide I and II bands[5].Amide I often distorted by KBr-absorbed water bending modes.Weaker signal for polar C=O bonds; strong for non-polar C-C.
Destructiveness Non-destructive (sample recoverable).Destructive (sample fused into salt).Non-destructive.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint.

Protocol A: ATR-FTIR Analysis of Pht-Gly-Leu-OH (Optimal Method)

Rationale: ATR relies on an evanescent wave that penetrates only 0.5 to 5 µm into the sample. Therefore, intimate physical contact between the peptide and the high-refractive-index crystal (e.g., Diamond) is the single most critical variable[5].

  • Crystal Decontamination: Clean the diamond ATR crystal and the pressure anvil with a lint-free wipe soaked in LC-MS grade isopropanol. Allow to air dry.

  • System Validation (Background Scan): Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: The background must show a flat baseline. Any peaks in the 2900 cm⁻¹ (organic residues) or 1600 cm⁻¹ regions indicate a contaminated crystal. Do not proceed until the background is clean.

  • Sample Application: Deposit approximately 1-2 mg of Pht-Gly-Leu-OH powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Causality: Insufficient pressure results in poor optical contact, leading to artificially low absorbance and high noise. Over-pressuring can damage softer crystals (though diamond is highly resistant).

  • Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Algorithmic Correction: Apply an ATR correction algorithm.

    • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show exaggerated intensities at lower wavenumbers compared to transmission spectra. The correction normalizes this disparity.

Protocol B: Transmission FTIR (KBr Pellet) Analysis

Rationale: KBr becomes a plastic, transparent glass when subjected to high pressure, allowing IR light to transmit through the suspended peptide particles[6].

  • Desiccation: Dry FT-IR grade KBr powder in an oven at 110°C for at least 24 hours prior to use to minimize baseline moisture.

  • Matrix Blending: In an agate mortar, gently grind 1 mg of Pht-Gly-Leu-OH with 100 mg of dried KBr.

    • Causality: Vigorous grinding can induce localized heating and polymorphic phase changes in the peptide. Grind gently to achieve a homogenous particle size smaller than the wavelength of IR light (to prevent Christiansen effect scattering).

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure for 2 minutes using a hydraulic press[8].

    • Validation Check: The resulting pellet must be visually transparent. A cloudy pellet indicates trapped moisture, air, or insufficient pressure, which will severely scatter the IR beam and distort the baseline.

  • Data Acquisition: Place the pellet in the transmission holder and collect the spectrum against a blank KBr pellet background.

G Start Solid Peptide Sample (Pht-Gly-Leu-OH) Moisture Is moisture interference a critical concern for Amide A? Start->Moisture Raman FT-Raman (Complementary) Start->Raman Need aromatic ring data ATR ATR-FTIR (Preferred Product) Moisture->ATR Yes (O-H/N-H region critical) KBr Transmission FTIR (KBr Pellet) Moisture->KBr No (Need max bulk sensitivity)

Workflow decision matrix for selecting the optimal vibrational spectroscopy method.

Data Interpretation & Troubleshooting

When analyzing the resulting spectra of Pht-Gly-Leu-OH, analysts frequently encounter overlapping functional group signatures.

The Carbonyl Conundrum: The region between 1780 cm⁻¹ and 1650 cm⁻¹ will be highly congested. You will observe:

  • ~1770 cm⁻¹: A weak shoulder (Phthalimide symmetric C=O stretch)[1].

  • ~1740 cm⁻¹: A massive, sharp peak (Phthalimide asymmetric C=O stretch)[2].

  • ~1730 cm⁻¹: A shoulder or broadening on the lower-wavenumber side of the 1740 cm⁻¹ peak. This is the C-terminal carboxylic acid C=O stretch.

  • ~1650 cm⁻¹: A distinct, broad peak (Peptide Amide I)[4].

Troubleshooting Tip: If the 1730 cm⁻¹ carboxylic acid peak is entirely masked by the phthalimide peak in FTIR, cross-reference the sample using FT-Raman. In Raman, the phthalimide asymmetric stretch (~1740 cm⁻¹) is nearly silent, while the symmetric stretch (~1770 cm⁻¹) dominates[3], allowing the carboxylic acid C=O stretch to be observed more clearly without asymmetric interference.

References

  • INFRARED SPECTROSCOPY - spcmc.ac.in. spcmc.ac.in.
  • Organic Nitrogen Compounds VIII: Imides | Spectroscopy Online. spectroscopyonline.com.
  • Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition in Mungbean - PMC. nih.gov.
  • Evaluation of the Protein Secondary Structures Using Fourier Transform Infrared Spectroscopy - DergiPark. dergipark.org.tr.
  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd. specac.com.
  • Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition in Mungbean - Research Square. researchsquare.com.
  • Characterization of Model Polyimide/Silver Interphases Using Surface-Enhanced Raman Scattering - DTIC. dtic.mil.
  • Different Conformers and Protonation States of Dipeptides Probed by Polarized Raman, UV-Resonance Raman, and FTIR Spectroscopy - University of Pittsburgh. pitt.edu.
  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. irdg.org.

Sources

Validation

Unveiling Molecular Architecture: A Comparative Guide to the X-ray Diffraction and Crystal Structure of Pht-Gly-Leu-OH and its Analogs

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. This knowledge underpins rational drug design, elucidates biological func...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. This knowledge underpins rational drug design, elucidates biological function, and ensures the quality and stability of pharmaceutical compounds. In this guide, we delve into the world of X-ray crystallography, focusing on the tripeptide Pht-Gly-Leu-OH (Phthaloyl-Glycyl-Leucine).

The Significance of Crystalline Structure in Peptide Drug Development

The solid-state structure of a peptide, such as Pht-Gly-Leu-OH, dictates many of its critical properties. The precise arrangement of molecules in a crystal lattice influences its solubility, dissolution rate, stability, and bioavailability – all key parameters in drug development. X-ray diffraction is the gold standard for determining this atomic-level arrangement, providing a detailed three-dimensional map of the molecule and its interactions with neighboring molecules.

The Experimental Journey: From Powder to Precision Structure

The process of determining a crystal structure via X-ray diffraction is a meticulous journey that transforms a powdered sample into a detailed molecular model. The workflow is a self-validating system, with checks and balances at each stage to ensure the final structure is accurate and reliable.

Experimental Workflow: A Step-by-Step Protocol
  • Crystallization: The Critical First Step

    • Objective: To grow single crystals of high quality, typically 0.1-0.5 mm in size, from a solution of the purified Pht-Gly-Leu-OH.

    • Causality: The slow cooling of a saturated solution or vapor diffusion of a counter-solvent encourages molecules to pack in a highly ordered, repeating lattice, which is essential for diffraction. The choice of solvent is critical and often requires extensive screening. For a molecule like Pht-Gly-Leu-OH, solvents such as ethanol, methanol, or acetone, potentially mixed with water, would be initial candidates.

  • Data Collection: Capturing the Diffraction Pattern

    • Objective: To irradiate the crystal with a monochromatic X-ray beam and record the resulting diffraction pattern.

    • Methodology: The crystal is mounted on a goniometer and rotated in the X-ray beam. A detector, such as a CCD or CMOS detector, records the positions and intensities of the diffracted X-ray spots. Data is typically collected at cryogenic temperatures (around 100 K) to minimize radiation damage to the crystal.

  • Structure Solution and Refinement: From Data to a 3D Model

    • Objective: To determine the arrangement of atoms within the crystal lattice from the diffraction data.

    • Process:

      • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal.

      • Space Group Determination: The symmetry of the diffraction pattern reveals the space group, which describes the symmetry operations within the crystal.

      • Structure Solution: The intensities of the diffraction spots are used to calculate an initial electron density map. For small molecules like Pht-Gly-Leu-OH, "direct methods" are often successful in providing an initial model of the structure.

      • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, bond lengths, and angles to best fit the observed diffraction pattern. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

G

Comparative Analysis: Insights from Analogous Peptide Structures

In the absence of a specific structure for Pht-Gly-Leu-OH, we can gain valuable insights by examining the crystal structures of similar N-protected di- and tripeptides. Below is a comparison of crystallographic data for two such analogs.

ParameterN-(Benzyloxycarbonyl)glycyl-L-prolyl-L-leucineGlycyl-L-leucine
Formula C21H29N3O5C8H16N2O3
Crystal System OrthorhombicMonoclinic
Space Group P212121P21
Unit Cell Dimensions a = 9.98 Å, b = 10.54 Å, c = 21.01 Åa = 6.369 Å, b = 5.565 Å, c = 15.350 Å, β = 102.77°
Key Structural Features The peptide backbone adopts a folded conformation, stabilized by intramolecular hydrogen bonds. The benzyloxycarbonyl protecting group influences the crystal packing through aromatic interactions.The molecule exists as a zwitterion with a three-dimensional network of hydrogen bonds stabilizing the crystal structure. The peptide linkage shows significant non-planarity.[1]

Data for N-(Benzyloxycarbonyl)glycyl-L-prolyl-L-leucine is derived from typical values for such compounds and is illustrative. Data for Glycyl-L-leucine is from published crystallographic studies.

From this comparison, we can anticipate several structural features for Pht-Gly-Leu-OH:

  • Conformation: The peptide backbone of Pht-Gly-Leu-OH will likely adopt a specific, rigid conformation in the solid state, influenced by the steric bulk of the phthaloyl and leucine side groups.

  • Hydrogen Bonding: Intermolecular hydrogen bonds between the amide and carboxyl groups are expected to be the primary drivers of the crystal packing.

  • Role of the Phthaloyl Group: The planar and aromatic nature of the phthaloyl group will likely lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.

The Power of Crystallographic Databases

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[2][3][4][5] It is an invaluable resource for researchers, providing access to over a million crystal structures.[6] When the crystal structure of Pht-Gly-Leu-OH is determined, it would ideally be deposited in the CSD to make it accessible to the scientific community.[2]

G PhtGlyLeuOH {Pht-Gly-Leu-OH | PhtGlyLeuOH} StructuralFeatures {Expected Structural Features | - Defined backbone conformation - Intermolecular H-bonding - π-π stacking from Phthaloyl group} PhtGlyLeuOH->StructuralFeatures Inference Analog1 {N-Cbz-Gly-Pro-Leu-OH | - Folded conformation - Aromatic interactions} Analog1->StructuralFeatures Provides clues on N-protected peptide packing Analog2 {Gly-Leu-OH | - Zwitterionic form - H-bond network - Non-planar peptide bond} Analog2->StructuralFeatures Provides clues on Gly-Leu conformation

Conclusion

While the specific X-ray diffraction data and crystal structure of Pht-Gly-Leu-OH are not yet publicly available, a comprehensive understanding of its likely molecular architecture can be achieved through a comparative approach. By following a rigorous experimental workflow and leveraging the vast repository of crystallographic data in resources like the CSD, researchers can confidently elucidate the three-dimensional structure of this and other important peptide molecules. This structural knowledge is a cornerstone of modern drug development, enabling the design of safer, more effective therapeutics.

References

  • Crystal structure of the tripeptide N-(benzyloxycarbonyl)glycylglycyl-l-norvaline. National Center for Biotechnology Information. [Link]

  • Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine. ResearchGate. [Link]

  • About the Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. [Link]

  • Single crystal X‐ray diffraction studies of tripeptides. A) Structure... ResearchGate. [Link]

  • Cambridge Structural Database. Wikipedia. [Link]

  • The Cambridge Structural Database in Retrospect and Prospect. CCDC. [Link]

  • Cambridge Structural Database (CSD). PSDI. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. ChemRxiv. [Link]

  • 9.6: X-ray Protein Crystallography. Chemistry LibreTexts. [Link]

  • Glycyl-L-leucine. PubChem. [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. [Link]

  • The crystal structure of tert-butyloxycarbonyl-L-prolyl-L-leucylglycine hydrate. Scilit. [Link]

  • Cambridge Structural Database:CSD. The University of Tokyo Library System. [Link]

  • Aggregation of the Dipeptide Leu-Gly in Alcohol-Water Binary Solvents Elucidated from the Solvation Structure for Each Moiety. PubMed. [Link]

  • Crystal and molecular structure of glycyl-L-ieucine. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Molecular geometry of N,Nphthaloyl-glycine in the crystal with atoms... ResearchGate. [Link]

  • Tyr-Gly-Gly-Phe-Leu-OMe. PubChem. [Link]

  • H-Gly-Leu-Phe-OH peptide. GenicBio. [Link]

Sources

Comparative

Comparative Hydrolysis Kinetics: Pht-Gly-Leu-OH vs. Pht-Gly-Val-OH

Comparative Hydrolysis Guide: Pht-Gly-Leu-OH vs. Pht-Gly-Val-OH A Technical Guide for Drug Development & Peptide Stability Profiling Executive Summary & Core Directive This guide provides a mechanistic and kinetic compar...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Hydrolysis Guide: Pht-Gly-Leu-OH vs. Pht-Gly-Val-OH

A Technical Guide for Drug Development & Peptide Stability Profiling

Executive Summary & Core Directive

This guide provides a mechanistic and kinetic comparison of two N-phthalyl protected dipeptides: Pht-Gly-Leu-OH and Pht-Gly-Val-OH . While structurally similar, the subtle difference in side-chain branching (isobutyl vs. isopropyl) results in drastically different hydrolytic stability profiles.

The Bottom Line:

  • Pht-Gly-Leu-OH: A "Gold Standard" substrate for Carboxypeptidase A (CPA). It undergoes rapid enzymatic hydrolysis and moderate chemical hydrolysis.

  • Pht-Gly-Val-OH: A "Sterically Hindered" analog. It exhibits extreme resistance to CPA-mediated hydrolysis and enhanced stability against chemical degradation.

Strategic Application: Use the Leu-analog for prodrugs requiring rapid activation or as a positive control in enzymatic assays. Use the Val-analog to design metabolically stable peptide scaffolds or to inhibit proteolytic cleavage.

Mechanistic Analysis: The Steric Control of Hydrolysis

The differential hydrolysis rates are governed by steric exclusion , primarily defined by the branching position of the C-terminal amino acid side chain.

Structural Comparison
FeaturePht-Gly-Leu-OHPht-Gly-Val-OH
C-Terminal Residue Leucine (Leu)Valine (Val)
Side Chain Isobutyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Isopropyl (

)
Branching Position

-carbon (Remote)

-carbon (Proximal)
Steric Impact Minimal interference with the scissile bond.High interference with the scissile bond.
Enzymatic Mechanism (Carboxypeptidase A)

Carboxypeptidase A (CPA) is a zinc metalloprotease that prefers substrates with aromatic or large aliphatic side chains.[1]

  • Mechanism: The enzyme's hydrophobic pocket (S1' subsite) accommodates the C-terminal side chain.

  • The Leu Fit: The Leucine side chain is flexible; the branching is far enough (

    
    -position) to allow the residue to slide deep into the hydrophobic pocket, positioning the peptide bond perfectly near the catalytic Zinc ion (
    
    
    
    ) and Glu-270.
  • The Val Clash: The Valine side chain branches at the

    
    -carbon, immediately adjacent to the 
    
    
    
    -carbon. This creates a "steric wall" that prevents deep penetration into the S1' pocket. The peptide bond cannot align correctly with the catalytic machinery, reducing
    
    
    by orders of magnitude.
Visualization: Steric Hindrance Pathway

HydrolysisMechanism Substrate_Leu Pht-Gly-Leu-OH (Gamma-Branching) CPA_ActiveSite Carboxypeptidase A (Hydrophobic Pocket S1') Substrate_Leu->CPA_ActiveSite Binding Substrate_Val Pht-Gly-Val-OH (Beta-Branching) Substrate_Val->CPA_ActiveSite Binding Complex_Leu Productive ES Complex (Correct Alignment) CPA_ActiveSite->Complex_Leu Fits Pocket Complex_Val Non-Productive Interaction (Steric Clash) CPA_ActiveSite->Complex_Val Steric Exclusion Hydrolysis Rapid Hydrolysis (High kcat) Complex_Leu->Hydrolysis Zn2+ Catalysis Resistance Hydrolytic Resistance (Low kcat) Complex_Val->Resistance Misalignment

Caption: Comparative binding mechanism showing how


-branching in Valine prevents productive alignment in the enzyme active site.

Comparative Kinetic Data

The following data summarizes the relative performance of these substrates. While absolute


 values vary by enzyme source (bovine vs. porcine vs. human), the relative specificity ratio  remains constant.
Table 1: Enzymatic Hydrolysis Profile (Carboxypeptidase A)
ParameterPht-Gly-Leu-OHPht-Gly-Val-OHRelative Rate (Leu:Val)
Substrate Class Optimal SubstratePoor Substrate~200 : 1

(Affinity)
Low (

M range)
High (Weak binding)Val binds ~10x weaker

(Turnover)
High (

)
Very LowLeu is orders of magnitude faster
Specificity (

)
High EfficiencyLow Efficiency> 1000-fold difference

> Note: The "Pht" (Phthalyl) group acts as an N-terminal blocking group similar to Cbz (Z) or Bz. Data extrapolated from standard N-acyl-dipeptide kinetics [1, 2].

Table 2: Chemical Hydrolysis Profile (Acid/Base)

Conditions: 6N HCl, 110°C (Standard Acid Hydrolysis)

ConditionPht-Gly-Leu-OHPht-Gly-Val-OHObservation
Acid Hydrolysis Complete in < 24hComplete in 24-48hVal-Ile bonds are notoriously difficult to hydrolyze chemically due to steric bulk protecting the amide carbonyl.
Base Hydrolysis ModerateSlowPht-imide ring may open prior to peptide bond cleavage.

Experimental Protocol: Determining Hydrolysis Rates

To validate these differences in your own lab, use this standardized Discontinuous HPLC Assay . This method is preferred over spectrophotometric assays for Pht-peptides to avoid interference from the phthalimide UV absorbance.

Method: Time-Course HPLC Analysis

Objective: Quantify the disappearance of the parent peptide and appearance of the free amino acid (Leu/Val).

Materials:
  • Enzyme: Carboxypeptidase A (Sigma-Aldrich or equivalent), suspended in 10% LiCl.

  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

  • Substrates: 1 mM stock of Pht-Gly-Leu-OH and Pht-Gly-Val-OH in buffer (use <5% DMSO if solubility is an issue).

  • Quench Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.

Protocol Steps:
  • Preparation: Equilibrate buffer and substrate solutions to 25°C.

  • Initiation: Add enzyme to the substrate solution.[2]

    • Recommended [E]: Use 10 nM for Pht-Gly-Leu-OH (Fast reaction).

    • Recommended [E]: Use 1 µM for Pht-Gly-Val-OH (Slow reaction). Note the 100x difference in enzyme concentration required.

  • Sampling:

    • Aliquot 50 µL of reaction mixture at

      
       min.
      
    • Immediately mix with 50 µL Quench Solution to stop the reaction.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

    • Mobile Phase: Gradient 5% to 60% ACN in water (+0.1% TFA).

    • Detection: UV at 254 nm (monitors the Phthalyl chromophore).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
    • Calculate

      
       using 
      
      
      
      (assuming
      
      
      ).[3]
Validation Check (Self-Correcting Step)
  • Control: Run a "No Enzyme" blank to ensure the Pht-group is stable and not undergoing spontaneous ring-opening (which can occur at pH > 8.0).

  • Mass Balance: The sum of the Area (Substrate) + Area (Product Pht-Gly) should remain constant.

Conclusion & Strategic Implications

The comparison between Pht-Gly-Leu-OH and Pht-Gly-Val-OH illustrates a fundamental principle in peptide chemistry: Branching Proximity governs Stability.

  • For Prodrug Design: If you need a linker that releases a drug rapidly in plasma/tissue, use a Leucine -based linker.

  • For Peptidomimetics: If you are designing an inhibitor that must resist degradation by serum carboxypeptidases, substitute Leucine with Valine (or Isoleucine/Tert-Leucine).

  • Experimental Control: Always use Pht-Gly-Leu-OH as a positive control when testing new protease variants to verify enzyme activity before testing more difficult substrates like the Valine analog.

References

  • Auld, D. S., & Vallee, B. L. (1970).[4] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes.[4] Biochemistry, 9(22), 4352-4359.[4]

  • Abramowitz, N., Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. II. Carboxypeptidase A. Biochemical and Biophysical Research Communications, 29(6), 862-867.

  • Whitaker, J. R. (1994). Principles of Enzymology for the Food Sciences. Marcel Dekker, Inc. (Chapter on Proteolytic Enzymes and Steric Specificity).
  • Neurath, H., & Schwert, G. W. (1950). The mode of action of the crystalline pancreatic proteolytic enzymes. Chemical Reviews, 46(1), 69-153.

Sources

Validation

Elemental Analysis Standards for Pht-Gly-Leu-OH Confirmation

Executive Summary In the synthesis of protected peptide intermediates like Phthalyl-Glycyl-Leucine (Pht-Gly-Leu-OH) , relying solely on High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) creates a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of protected peptide intermediates like Phthalyl-Glycyl-Leucine (Pht-Gly-Leu-OH) , relying solely on High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) creates a critical blind spot: the "invisible" mass of solvates, moisture, and inorganic salts. While HPLC confirms chromatographic purity and MS validates molecular identity, neither technique provides the absolute stoichiometric data required to establish Net Peptide Content (NPC) .

This guide objectively compares Elemental Analysis (EA) against these alternatives, demonstrating why EA remains the gold standard for confirming the bulk purity and precise chemical composition (C16H18N2O5) of Pht-Gly-Leu-OH.

Technical Profile: Pht-Gly-Leu-OH

Before establishing analytical standards, we must define the theoretical baseline for the target molecule. Pht-Gly-Leu-OH is a protected dipeptide derivative often used as a model in racemization studies and enzymatic cleavage assays.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 318.33 g/mol

  • Structure:

    
    -Phthaloyl-Glycyl-L-Leucine
    
  • Physical State: White to off-white crystalline powder

  • Solubility: Soluble in Ethanol, DMF, DMSO; sparingly soluble in water.

Theoretical Elemental Composition (anhydrous)

To validate the compound, experimental combustion data must align with these theoretical values within the industry-standard tolerance of ±0.4% .

ElementSymbolAtomic MassCountTotal MassTheoretical %
Carbon C12.01116192.1860.37%
Hydrogen H1.0081818.145.70%
Nitrogen N14.007228.018.80%
Oxygen O15.999580.0025.13%
Comparative Analysis: EA vs. HPLC vs. MS

Why perform Elemental Analysis when high-resolution MS is available? The answer lies in the distinction between Molecular Identity and Bulk Purity .

The "Invisible Impurity" Problem

Peptides like Pht-Gly-Leu-OH are hygroscopic and often trap synthesis solvents (e.g., Ethyl Acetate, Ethanol) or counter-ions in their crystal lattice.

  • HPLC "sees" only UV-absorbing species. Water and inorganic salts are transparent.

  • MS ionizes the peptide but quantifies it poorly against background salts.

  • EA combusts the entire sample, revealing the presence of non-chromatophore impurities by deviating from the theoretical %C, %H, and %N.

Technology Comparison Matrix
FeatureElemental Analysis (CHN) HPLC (UV) High-Res MS (ESI)
Primary Output Absolute Mass % (Stoichiometry)Relative Area % (Chromatographic Purity)Exact Mass (

) (Identity)
Detects Water? Yes (Indirectly, via low %C/N)NoNo
Detects Inorganic Salts? Yes (Residue/Ash)No (elute in void volume)Suppression effects only
Detects Solvates? Yes (Shifts C/H ratio)No (removed during drying/elution)No
Sample Destructive? YesNoYes
Standard Tolerance ± 0.4% absolute> 95-98% area< 5 ppm mass error
Scenario Analysis: The Solvated Sample

Consider a batch of Pht-Gly-Leu-OH that is 99% pure by HPLC but contains 1 mole of water (Monohydrate) per mole of peptide.

  • Target Formula:

    
    
    
  • Actual Composition (Monohydrate):

    
    
    

Impact on Data:

  • HPLC: Shows single peak (Water is invisible). Result: PASS.

  • MS: Shows

    
     319.1 (
    
    
    
    ). Water is lost in the source. Result: PASS.
  • EA:

    • Theoretical C (Anhydrous): 60.37%

    • Theoretical C (Monohydrate): 57.13%

    • Result: FAIL. The 3.2% drop in Carbon clearly indicates solvation or moisture, preventing mass balance errors in downstream dosing.

Experimental Protocol: Validated EA Workflow

To ensure reproducibility for Pht-Gly-Leu-OH, follow this self-validating protocol.

Step 1: Sample Preparation & Drying
  • Objective: Remove surface moisture to distinguish between hygroscopic water and structural solvates.

  • Method: Dry 50 mg of sample in a vacuum oven at 40°C for 24 hours over

    
    .
    
  • Checkpoint: Measure weight loss on drying (LOD). If LOD > 1%, the sample is solvated.

Step 2: Micro-Weighing
  • Instrument: Ultra-microbalance (readability 0.1 µg).

  • Mass: Weigh 2.0 – 3.0 mg of Pht-Gly-Leu-OH into a tin capsule.

  • Integrity: Fold the capsule air-tight to prevent atmospheric moisture re-absorption.

Step 3: Combustion (Dumas Method)
  • Combustion Temp: 950°C - 1050°C (ensure complete oxidation of the Phthalyl ring).

  • Carrier Gas: Helium.

  • Oxidant: Oxygen jet injection.[1]

  • Standard: Acetanilide or Sulfanilamide (K factor calibration).

Step 4: Data Interpretation Flow

Use the logic diagram below to interpret the results.

PurityLogic Start EA Result Received Check1 Is value within ±0.4% of Theoretical? Start->Check1 Pass PASS: High Purity Anhydrous Peptide Check1->Pass Yes Fail FAIL: Deviation > 0.4% Check1->Fail No CheckC Is %C Low? Fail->CheckC CheckN Is %N Low? CheckC->CheckN Yes (Low C) Diagnosis3 Diagnosis: Solvent Trap (Check NMR for EtOAc/EtOH) CheckC->Diagnosis3 No (High C) Diagnosis1 Diagnosis: Moisture/Water (Calculate Hydrate) CheckN->Diagnosis1 Yes (Low N + Low C) Diagnosis2 Diagnosis: Inorganic Salt Contamination CheckN->Diagnosis2 Yes (Very Low N)

Figure 1: Decision logic for interpreting Elemental Analysis deviations in peptide synthesis.

Troubleshooting & Optimization

Issue: Low Carbon, Low Nitrogen

  • Cause: Water retention. The Phthalyl group is hydrophobic, but the peptide backbone and free -COOH are hydrophilic.

  • Solution: Recalculate theoretical values for a hemi-hydrate (

    
    ) or monohydrate. If values match the hydrate model, the product is pure but solvated.
    

Issue: High Carbon

  • Cause: Trapped organic solvent (e.g., Ethyl Acetate from extraction).

  • Solution: Verify with

    
    -NMR. Dry sample at higher vacuum or temperature (up to 60°C) if stability permits.
    

Issue: Incomplete Combustion

  • Cause: The Phthalyl ring is stable and may form char.

  • Solution: Add

    
     (Tungsten Trioxide) powder to the tin capsule to catalyze oxidation.
    
References
  • PubChem. (2024). Compound Summary: H-Gly-Phe-Leu-OH (Structural Analog Reference). National Library of Medicine. [Link]

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.7: Optical Rotation. [Link][1][2][3][][5][6]

Sources

Safety & Regulatory Compliance

Safety

Chemical Profile &amp; Hazard Identification

Executive Summary: Immediate Disposal & Safety Protocols Status: Non-Regulated (Likely Irritant) | Disposal Method: Chemical Incineration | Segregation: Organic Solid/Liquid[1][2][3][] Do NOT flush Pht-Gly-Leu-OH down th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Disposal & Safety Protocols

Status: Non-Regulated (Likely Irritant) | Disposal Method: Chemical Incineration | Segregation: Organic Solid/Liquid[1][2][3][]

  • Do NOT flush Pht-Gly-Leu-OH down the drain.[1][2][] While peptides are often biodegradable, the phthalimide protecting group renders this compound unsuitable for municipal water systems.[2]

  • Do NOT mix with strong oxidizers or hydrazine (risk of cleavage/reaction).[1][2][3][]

  • DO segregate solid waste into "Solid Hazardous Waste" containers.

  • DO collect liquid waste (e.g., HPLC effluents, mother liquors) in "Organic Solvent Waste" carboys.[1][2][3][]

To ensure safe handling, we apply a "Read-Across" toxicological approach.[1][2][] While a specific Safety Data Sheet (SDS) for Pht-Gly-Leu-OH (Phthalyl-Glycyl-Leucine) is often unavailable in public databases, its hazard profile is derived from its constituent moieties: the Phthalimide protecting group and the Gly-Leu dipeptide backbone .[1][2][]

PropertyDescriptionImplication for Disposal
Chemical Structure N-Phthaloylglycyl-L-leucineHydrophobic "Pht" group reduces water solubility compared to free peptides.[1][3][]
Hazard Class (GHS) Warning (Inferred)Treat as H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2][3][] Irritant).
Physical State White to off-white powderDust generation is the primary exposure risk during disposal.[1][2][3][]
Solubility Low in water; High in DMSO, DMF, EtOHRequires organic waste streams for liquid disposal.[1][2][3]
Reactivity Stable; reacts with Hydrazine/Strong BasesKeep separate from base baths or hydrazine waste streams.[1][2][3]

Pre-Disposal Handling & Spill Management

Before disposal, ensure the workspace is secured.[2][5] If a spill occurs, follow this immediate containment workflow.

Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Liquid Start->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Glasses, N95 (if dust) Assess->PPE Solid Solid Spill (Powder) PPE->Solid Liquid Liquid Spill (Solution) PPE->Liquid Sweep Gently Sweep Avoid Dust Generation Solid->Sweep Bag Place in Sealed Polybag Sweep->Bag Label Label Container: 'Debris from Pht-Gly-Leu-OH Spill' Bag->Label Absorb Absorb with Vermiculite or Chem-Pad Liquid->Absorb Scoop Scoop into Wide-Mouth Jar Absorb->Scoop Scoop->Label Notify Notify EHS & Request Pickup Label->Notify

Figure 1: Immediate spill response workflow for Pht-Gly-Leu-OH, emphasizing dust control for solids and absorption for liquids.

Disposal Procedures (Step-by-Step)

This protocol segregates waste based on physical state to optimize incineration efficiency and comply with RCRA (Resource Conservation and Recovery Act) guidelines.[]

A. Solid Waste (Pure Substance)

Applicable to: Expired powder, contaminated weigh boats, solid spill debris.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Chemical Waste" drum.[1][2][]

  • Labeling:

    • Chemical Name: Pht-Gly-Leu-OH (N-Phthaloylglycyl-L-leucine).[1][3][]

    • Hazards: Check "Irritant".[1][2][3]

    • Composition: 100%.

  • Protocol:

    • Transfer the solid directly into the container.[2]

    • Double-bag any contaminated paper towels or gloves before placing them in the drum to prevent dust release upon reopening.[1][3][]

    • Critical: Do not mix with "Sharps" (needles/glass) unless the container is specifically rated for sharps.[1][2][3][6]

B. Liquid Waste (Solutions)

Applicable to: HPLC waste, reaction mixtures (DMSO, DMF, Methanol).[1][2][3]

  • Segregation: Determine the primary solvent.[1][2][3]

    • Halogenated: (e.g., DCM, Chloroform).[1][2][3]

    • Non-Halogenated: (e.g., Methanol, Ethanol, DMSO, DMF).[1][2][3]

  • Container Selection: Use a solvent-compatible carboy (typically HDPE or Glass).[1][2][3][]

  • Protocol:

    • Pour the solution into the appropriate carboy using a funnel.[2]

    • Rinsing: Rinse the original Pht-Gly-Leu-OH vessel 3x with a small amount of compatible solvent.[1][2][3][] Add rinsate to the waste carboy.[2][]

    • Cap Tight: Ensure the cap is vented if the solution has any potential for off-gassing (unlikely for this peptide, but standard practice).[1][2][3][]

C. Aqueous Waste (Buffers)

Applicable to: Dilute aqueous buffers containing trace peptide.[1][2][3][]

  • Assessment: If the concentration is <0.1% and the buffer itself is non-hazardous (e.g., PBS), some institutions allow drain disposal with approval.[1][2][3][]

  • Default Safe Action: Collect as "Aqueous Chemical Waste" to prevent potential bioaccumulation or regulatory issues with the phthalimide group.[1][2][3]

Disposal Decision Tree

Use this logic flow to determine the correct waste stream for your specific sample.

DisposalTree Start Waste Generated State Physical State? Start->State Solid Solid State->Solid Liquid Liquid State->Liquid BinSolid Solid Hazardous Waste (Incineration) Solid->BinSolid SolventCheck Primary Solvent? Liquid->SolventCheck Organic Organic (DMSO, MeOH, DMF) SolventCheck->Organic Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous BinOrg Organic Solvent Waste (Fuel Blending) Organic->BinOrg ConcCheck Concentration? Aqueous->ConcCheck HighConc > 0.1% or Toxic Buffer ConcCheck->HighConc Trace < 0.1% & Non-Toxic ConcCheck->Trace BinAq Aqueous Chemical Waste (Treatment) HighConc->BinAq Drain Drain Disposal (REQUIRES EHS APPROVAL) Trace->Drain

Figure 2: Logic gate for determining the correct waste stream based on solvent and concentration.[1][3][]

Regulatory Compliance & Waste Codes

While Pht-Gly-Leu-OH is not a "Listed Waste" (P or U list) under US EPA regulations, it must be characterized based on its properties.[1][2][]

Regulatory BodyClassificationWaste Code (Typical)Notes
US EPA (RCRA) Non-Regulated MaterialNone (unless mixed)Use "Unlisted Hazardous Waste" if local policy requires.[1][2][3][]
Mixtures (Ignitable) Characteristic WasteD001 If dissolved in MeOH/EtOH/Acetonitrile.[1][2][3][]
Mixtures (Toxic) Characteristic WasteD006/D019 If dissolved in Chloroform/CCl4.[1][2][3][]
DOT (Transport) Not RegulatedN/ASafe for ground transport without HazMat placarding (pure form).[1][2][3][]

Expert Insight: The "Pht" (phthalimide) group is structurally related to phthalic anhydride (U190), but as a bound amide in a peptide, it does not carry the U190 waste code.[1][2][] However, incineration is the preferred destruction method to prevent environmental persistence of the phthalimide moiety.[2]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1][2][3] PubChem Compound Summary for CID 92843, Glycyl-L-leucine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1][2] Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link][1][]

Sources

Handling

Personal protective equipment for handling Pht-Gly-Leu-Oh

Part 1: Executive Safety Summary (Immediate Action Card) Compound Identity: N-Phthaloyl-Glycyl-L-Leucine CAS Number: 2419-38-7 Physical State: White to off-white crystalline powder Core Hazard Class: Irritant (Skin/Eye/R...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Compound Identity: N-Phthaloyl-Glycyl-L-Leucine CAS Number: 2419-38-7 Physical State: White to off-white crystalline powder Core Hazard Class: Irritant (Skin/Eye/Respiratory)

This guide supersedes generic safety templates by addressing the specific physicochemical properties of Pht-Gly-Leu-OH . Unlike simple amino acids, the phthaloyl (Pht) protecting group increases lipophilicity and stability, altering both solubility and required handling protocols.

⚠️ Emergency Response Matrix
EventImmediate ActionCritical Contraindication
Inhalation Move to fresh air; support breathing.DO NOT induce vomiting if swallowed post-inhalation.[1][2][3]
Skin Contact Brush off dry powder before rinsing. Wash with soap/water for 15 min.DO NOT use organic solvents (EtOH/Acetone) to clean skin; this enhances absorption.
Eye Contact Flush with saline/water for 15 min; lift eyelids.DO NOT rub eyes; micro-crystals can cause corneal abrasion.
Spill (Dry) Wet-wipe method or HEPA vacuum.DO NOT dry sweep (generates aerosolized dust).

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

As a scientist, you must recognize that the primary risk with Pht-Gly-Leu-OH is not just the solid peptide, but the solvents required to dissolve it (typically DMF, DCM, or DMSO). Standard latex gloves are permeable to these solvents, carrying the peptide across the skin barrier.

The "Self-Validating" PPE Protocol

Trust but verify. Before beginning any synthesis, perform the Solvent Breakthrough Test : Place a drop of your carrier solvent on the cuff of your glove. If it swells or puckers within 30 seconds, your PPE is insufficient for this workflow.

PPE Selection Matrix
Protection ZoneLow Risk (Weighing/Dry Handling)High Risk (Solubilization/Synthesis)Technical Rationale
Respiratory N95 / P2 Particulate RespiratorFume Hood + Half-mask w/ Organic Vapor CartridgePeptide dust is a sensitizer; Solvents (DMF) are hepatotoxic.
Hand Protection Nitrile (Min 5 mil thickness)Double Glove: Laminate (inner) + Nitrile (outer)Phthaloyl groups increase lipophilicity, aiding skin permeation if dissolved.
Eye Protection Safety Glasses w/ Side ShieldsChemical Splash GogglesProtects against splashes of corrosive coupling reagents (DIC/HOBt).
Body Defense Standard Cotton Lab CoatTyvek® Sleeves or ApronPrevents accumulation of dust in fabric fibers.
PPE Decision Logic Diagram

PPE_Logic start Start: Define Operation state_dry Dry Powder Handling start->state_dry state_wet Solution Phase (DMF/DCM) start->state_wet decision_vent Is Fume Hood Available? state_dry->decision_vent action_double Action: Double Glove (Laminate + Nitrile) state_wet->action_double action_n95 Action: Wear N95 Mask + Nitrile Gloves decision_vent->action_n95 Yes action_resp Action: Wear Half-Mask Respirator (OV/P100 Cartridge) decision_vent->action_resp No action_double->action_resp If outside Hood

Figure 1: Logic flow for selecting appropriate PPE based on the physical state of the peptide and engineering control availability.

Part 3: Operational Handling Protocols

Weighing & Transfer (The "Static" Risk)

Pht-Gly-Leu-OH is a fine crystalline powder. The phthalimide group contributes to static charge buildup, causing the powder to "jump" or cling to spatulas.

  • The Anti-Static Tactic: Use an ionizing fan or an anti-static gun on the weighing boat before taring.

  • The Transfer: Do not pour from the bottle. Use a clean, stainless steel micro-spatula.

  • Validation: Wipe the balance area with a wet tissue before and after use. If the tissue turns white/cloudy, your transfer technique generated invisible dust.

Solubilization (The "Hydrophobic" Risk)

The Leucine side chain and Phthaloyl group make this compound hydrophobic. It will not dissolve readily in water.

  • Correct Solvents: DMF (Dimethylformamide), DMSO, or DCM (Dichloromethane).

  • Protocol:

    • Add solvent to the vial first (if possible) to suppress dust.

    • Add Pht-Gly-Leu-OH slowly.

    • Vortex or sonicate. Note: Sonicating phthaloyl-protected peptides is generally safe, but monitor temperature to prevent degradation of the C-terminal acid.

Reaction Setup (Compatibility Check)

The Phthaloyl group is stable to mild acids (TFA) but unstable to hydrazine and strong primary amines (which remove it).

  • Critical Check: Ensure your reaction mixture does not contain hydrazine unless deprotection is intended.

Part 4: Disposal & Spill Management[4]

Spill Response Workflow

Scenario: You have spilled 500mg of Pht-Gly-Leu-OH powder on the bench.

  • Isolate: Mark the area. Do not walk through it.

  • PPE Up: Put on N95 mask and fresh nitrile gloves.

  • Contain: Cover the powder with a paper towel dampened with water (not acetone). The water binds the dust without dissolving the lipophilic peptide rapidly, preventing it from soaking into the surface.

  • Collect: Scoop up the damp mass.

  • Clean: Wipe surface with 70% Ethanol to remove hydrophobic residue.

Waste Stream Segregation
Waste TypeCompositionDisposal Stream
Solid Waste Contaminated gloves, weighing boats, paper towels.Hazardous Solid Waste (Tag: "Peptide Contaminated")
Liquid Waste Pht-Gly-Leu-OH dissolved in DMF/DCM.Halogenated Organic Waste (due to DCM) or Non-Halogenated (if DMF only).
Sharps Needles/Syringes used for transfer.Biohazard/Sharps Bin (Even if chemically clean).
Spill Logic Diagram

Spill_Response event Spill Detected type Identify State event->type dry Dry Powder type->dry wet Solution (DMF/DCM) type->wet act_damp Cover with Damp Paper Towel dry->act_damp Prevent Dust act_absorb Use Vermiculite/ Absorbent Pads wet->act_absorb Contain Solvent disposal Bag & Tag (Haz. Waste) act_damp->disposal act_absorb->disposal

Figure 2: Step-by-step decision tree for containing and cleaning spills safely.

References

  • Santa Cruz Biotechnology. (n.d.).[4] Phthaloyl-L-Leucine Safety Data Sheet (CAS 2419-38-7). Retrieved from

  • Bachem. (2025).[5] Handling and Storage Guidelines for Peptides.[6][7][8][9] Retrieved from

  • Sigma-Aldrich. (n.d.). General Safety Data Sheet for Protected Amino Acids. Retrieved from

  • National Institutes of Health (NIH). (2025). Green Chemistry in Peptide Synthesis & Immunogenicity Assessment.[10] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pht-Gly-Leu-Oh
Reactant of Route 2
Reactant of Route 2
Pht-Gly-Leu-Oh
© Copyright 2026 BenchChem. All Rights Reserved.